6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-5-6(4-9-12)7-2-3-8(13)11-10-7/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXNTXQNCPCZIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis pathway for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
An In-Depth Technical Guide to the Synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrazolyl-pyridazinone core is a key pharmacophore found in various bioactive agents.[1][2] This document details a convergent synthetic strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, chosen for its high efficiency, modularity, and broad functional group tolerance.[3] We provide in-depth, step-by-step protocols for the synthesis of key intermediates, the core cross-coupling reaction, and the final hydrolysis step. The rationale behind experimental choices, mechanistic insights, and comprehensive characterization data are included to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Chapter 1: Introduction to the Pyrazolyl-Pyridazinone Scaffold
The fusion of pyrazole and pyridazinone rings into a single molecular entity has yielded compounds with a remarkable spectrum of biological activities. The pyridazin-3(2H)-one ring is a privileged scaffold known for its presence in cardiovascular, anti-inflammatory, and anticancer agents.[4][5] Similarly, the pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[6] The combination of these two pharmacophores in molecules like this compound creates a unique chemical architecture with significant potential for targeted therapeutic applications.
The strategic importance of this scaffold necessitates reliable and scalable synthetic routes. This guide focuses on a modern, convergent approach that allows for the late-stage introduction of the pyrazole moiety, offering flexibility for generating diverse analogues for structure-activity relationship (SAR) studies.
Chapter 2: Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections.
Caption: Retrosynthetic analysis of the target molecule.
-
Strategy A (Convergent): This approach involves the synthesis of a halogenated pyridazine core and a pyrazole-boronic acid derivative, which are then joined in a final cross-coupling step. This is the recommended pathway due to its high convergence, flexibility for diversification, and the typically milder conditions of modern cross-coupling reactions.[7][8]
-
Strategy B (Linear): This strategy involves building the pyridazinone ring onto a pre-existing pyrazole-containing backbone. This requires the synthesis of a specific γ-keto acid, which can be a multi-step process. While a classic and valid method for pyridazinone synthesis[9], it is often less efficient for library synthesis compared to the convergent approach.
This guide will focus on the execution of Strategy A, which represents a more robust and versatile method for laboratory and potential scale-up synthesis.
Chapter 3: Recommended Synthetic Pathway
The selected pathway proceeds in three main stages: synthesis of the pyridazine electrophile, synthesis of the pyrazole nucleophile, and their subsequent coupling and final transformation.
Caption: Recommended convergent synthetic workflow.
Synthesis of Intermediate A1: 3-Chloro-6-iodopyridazine
The synthesis of a suitable halogenated pyridazine is the first critical stage. While 3,6-dichloropyridazine can be used directly, converting one chlorine to a more reactive halogen like iodine can improve Suzuki coupling efficiency.
Protocol:
-
Synthesis of 3,6-Dichloropyridazine: This classic procedure starts from maleic anhydride.
-
To a solution of maleic anhydride (1.0 eq) in water, slowly add hydrazine hydrate (1.0 eq) while maintaining the temperature below 40 °C.
-
Heat the mixture to reflux for 4-6 hours to form 1,2-dihydropyridazine-3,6-dione.
-
Cool the reaction mixture and add phosphorus oxychloride (POCl₃, 3.0-4.0 eq) portion-wise, controlling the exothermic reaction.
-
Heat the mixture to reflux for 3-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.
-
-
Finkelstein Reaction to 3-Chloro-6-iodopyridazine:
-
Dissolve 3,6-dichloropyridazine (1.0 eq) and sodium iodide (NaI, 1.5-2.0 eq) in acetone or a similar solvent.
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction, filter off the precipitated sodium chloride, and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-chloro-6-iodopyridazine.
-
Rationale: The chlorination with POCl₃ is a standard method for converting pyridazinediones to their corresponding chlorides. The subsequent Finkelstein reaction is a reliable method for halogen exchange, selectively replacing one chlorine with iodine due to the precipitation of NaCl in acetone, driving the equilibrium forward.
Synthesis of Intermediate A2: 1-Methyl-1H-pyrazol-4-ylboronic Acid Pinacol Ester
This key nucleophilic partner for the Suzuki coupling is prepared from a halogenated pyrazole precursor.
Protocol:
-
Synthesis of 4-Iodo-1-methyl-1H-pyrazole:
-
Start with commercially available 1H-pyrazole. First, protect the nitrogen by methylation using a suitable agent like dimethyl sulfate or methyl iodide in the presence of a base.
-
Iodinate the resulting 1-methyl-1H-pyrazole at the C4 position using an iodinating agent such as N-iodosuccinimide (NIS) in a solvent like acetonitrile.
-
-
Miyaura Borylation:
-
In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), combine 4-iodo-1-methyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (3 mol%).
-
Add a dry, degassed solvent like 1,4-dioxane or DMSO.
-
Heat the reaction mixture to 80-90 °C for 4-12 hours until the starting material is consumed (monitor by GC-MS).
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product via column chromatography (silica gel) to yield the desired boronic ester.
-
Rationale: The Miyaura borylation is a powerful and widely used method for converting aryl/heteroaryl halides into boronic esters, which are stable, easy to handle, and highly effective in Suzuki couplings.
The Core Reaction: Suzuki-Miyaura Cross-Coupling
This step unites the two key intermediates to form the core structure of the target molecule.
Protocol:
-
To a reaction vessel, add 3-chloro-6-iodopyridazine (Intermediate A1, 1.0 eq), 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester (Intermediate A2, 1.1-1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[7]
-
Add a solvent mixture, typically 1,2-dimethoxyethane (DME) or toluene, and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃).[7][10]
-
Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-90 °C) under an inert atmosphere for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford pure 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.[11][12]
Rationale: The Suzuki-Miyaura reaction is a Nobel Prize-winning C-C bond-forming reaction that proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. It is highly reliable for coupling heteroaryl systems.[10][13]
Final Step: Hydrolysis to the Target Molecule
The final transformation converts the 3-chloro group into the desired 3(2H)-one functionality.
Protocol:
-
Dissolve the 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (1.0 eq) in glacial acetic acid.[14]
-
Heat the solution to reflux (around 110-120 °C) for 6-12 hours. The progress can be monitored by observing the disappearance of the starting material via LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the acidic solution into a beaker of cold water or ice, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral, then with a small amount of cold ethanol or ether to aid in drying.
-
Dry the product under vacuum to yield this compound.
Rationale: This reaction is a nucleophilic aromatic substitution where water (present in the acetic acid or added) acts as the nucleophile, displacing the chloride. The initial product is the hydroxyl-pyridazine tautomer, which rapidly isomerizes to the more stable pyridazin-3(2H)-one form.[4]
Chapter 4: Characterization and Data
Proper characterization of the final product and key intermediates is crucial for validating the synthesis.
| Compound | Formula | MW | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |
| 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | C₈H₇ClN₄ | 194.62 | ~8.3-8.1 (2H, pyrazole), ~7.9-7.7 (2H, pyridazine), ~3.9 (3H, s, N-CH₃) | [M+H]⁺ 195.04 |
| This compound | C₈H₈N₄O | 176.18 | ~12.5 (1H, br s, NH), ~8.1 (1H, s, pyrazole), ~7.8 (1H, d), ~7.7 (1H, s, pyrazole), ~7.0 (1H, d), ~3.9 (3H, s, N-CH₃) | [M+H]⁺ 177.08 |
Note: Expected NMR shifts are estimates based on similar structures and may vary depending on the solvent and instrument.
Chapter 5: Conclusion
This guide has outlined a comprehensive and experimentally sound pathway for the synthesis of this compound. The featured convergent strategy, leveraging a Suzuki-Miyaura cross-coupling, provides a reliable and flexible method suitable for modern medicinal chemistry research. The detailed, step-by-step protocols and mechanistic rationales are designed to empower researchers to successfully replicate and adapt this synthesis for their specific applications.
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An In-depth Technical Guide to the Physicochemical Properties of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the heterocyclic compound 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, solubility, lipophilicity, ionization constant (pKa), melting point, and spectral characteristics of this molecule. In the absence of extensive experimental data for this specific entity, this guide synthesizes information from closely related structural analogs and employs established theoretical principles to predict key physicochemical parameters. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, emphasizing the causal relationships between molecular structure and observable characteristics. The insights and methodologies presented herein are intended to provide a robust framework for the evaluation of this and similar pyrazole-pyridazine-based compounds in a drug discovery and development context.
Introduction: The Pyrazole-Pyridazinone Scaffold in Drug Discovery
The strategic combination of distinct pharmacophoric moieties into a single molecular entity is a well-established paradigm in modern medicinal chemistry. The compound this compound represents a thoughtful amalgamation of the pyrazole and pyridazinone heterocycles, both of which are considered "privileged structures" due to their frequent appearance in biologically active compounds.
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Its unique electronic distribution and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets.[2] The pyridazinone core, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, is also a prominent feature in numerous cardiovascular and oncology drugs.[3] The inherent polarity and hydrogen bonding potential of the pyridazinone moiety can significantly influence a molecule's pharmacokinetic profile.[4]
The conjugation of these two heterocyclic systems in this compound is anticipated to yield a molecule with a unique physicochemical profile that dictates its absorption, distribution, metabolism, and excretion (ADME) properties. A thorough understanding of these properties is therefore paramount for any rational drug development program.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing a drug candidate is a comprehensive analysis of its molecular structure and the prediction of its fundamental physicochemical properties. These predictions serve as an invaluable guide for subsequent experimental work and formulation development.
2.1. Chemical Structure
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
2.2. Predicted Physicochemical Data
In the absence of comprehensive experimental data for this compound, a summary of computationally predicted physicochemical properties is presented in Table 1. These values were derived from established algorithms and provide a baseline for understanding the molecule's behavior.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₈N₄O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 176.18 g/mol | Influences diffusion and transport across biological membranes. |
| LogP | 0.85 | A measure of lipophilicity, affecting absorption and distribution. |
| Aqueous Solubility | -2.5 (logS) | Critical for dissolution and bioavailability. |
| pKa (most acidic) | 9.5 | Governs the ionization state at physiological pH, impacting solubility and permeability. |
| pKa (most basic) | 1.5 | Influences interactions with biological targets and formulation strategies. |
| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions with biological macromolecules. |
| Hydrogen Bond Acceptors | 4 | Capacity to accept hydrogen bonds, influencing solubility and target binding. |
| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. |
Table 1: Predicted Physicochemical Properties of this compound.
Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a critical physicochemical property that profoundly impacts the oral bioavailability of a drug candidate.[5] Insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in suboptimal therapeutic efficacy.
3.1. Theoretical Considerations
The solubility of this compound is influenced by a delicate balance of intermolecular forces between the solute molecules and with the solvent (water). The presence of polar functional groups, such as the pyridazinone carbonyl and the nitrogen atoms in both rings, allows for hydrogen bonding with water, which contributes favorably to solubility. Conversely, the nonpolar hydrocarbon portions of the molecule contribute to its hydrophobic character, which can limit aqueous solubility.
3.2. Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
3.2.1. Causality Behind Experimental Choices
-
Equilibration Time: A prolonged equilibration period (typically 24-48 hours) is essential to ensure that a true thermodynamic equilibrium is reached between the solid compound and the solution.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and defined temperature is crucial for reproducible results.
-
pH Control: For ionizable compounds, solubility is highly dependent on the pH of the medium. Using buffered solutions at physiologically relevant pH values (e.g., pH 7.4) is critical for predicting in vivo dissolution.
-
Purity of the Compound: The presence of impurities can significantly affect the measured solubility. Therefore, using a well-characterized, pure compound is essential for accurate determination.
3.2.2. Step-by-Step Methodology
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
3.3. Visualization of the Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (LogP): A Key Factor in Membrane Permeability
Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a crucial parameter that influences a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and toxicity.
4.1. Theoretical Considerations
A LogP value is the base-10 logarithm of the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). For optimal oral absorption, a balanced LogP is generally desired.
4.2. Experimental Protocol for LogP Determination (Shake-Flask Method)
4.2.1. Causality Behind Experimental Choices
-
Solvent System: The n-octanol/water system is the most widely accepted model for simulating the partitioning between biological membranes and aqueous environments.
-
Pre-saturation of Solvents: Pre-saturating the octanol with water and the water with octanol before the experiment is critical to ensure that the volumes of the two phases do not change during the partitioning process.
-
pH of the Aqueous Phase: For ionizable compounds, the distribution is pH-dependent. The term LogD is used to describe the partition coefficient at a specific pH. For pharmaceutical applications, LogD at pH 7.4 is particularly relevant.
4.2.2. Step-by-Step Methodology
-
Preparation of Phases: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Compound Addition: Dissolve a known amount of this compound in one of the phases (or a mixture of both).
-
Partitioning: Add the second phase to the first in a sealed vial and agitate vigorously for a sufficient time to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Sample Collection: Carefully collect aliquots from both the octanol and aqueous phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogP (or LogD) using the following formula: LogP = log₁₀ ([Compound]octanol / [Compound]water)
4.3. Visualization of the LogP Determination Workflow
Caption: Workflow for LogP determination.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. The ionization state of a drug molecule significantly influences its solubility, permeability, and binding to its biological target.
5.1. Theoretical Considerations
The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to unionized forms of a compound. This compound has both acidic (the N-H proton of the pyridazinone ring) and basic (the nitrogen atoms of the pyrazole and pyridazinone rings) centers. Determining the pKa values for these functional groups is essential for a complete physicochemical profile.
5.2. Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
5.2.1. Causality Behind Experimental Choices
-
Titrant Selection: An acid titrant (e.g., HCl) is used to titrate a basic compound, while a basic titrant (e.g., NaOH) is used for an acidic compound.
-
Ionic Strength Adjustment: Maintaining a constant ionic strength throughout the titration minimizes changes in activity coefficients, leading to more accurate pKa values.
-
Co-solvent: For poorly soluble compounds, a co-solvent (e.g., methanol or DMSO) may be necessary. The apparent pKa measured in the co-solvent can then be extrapolated to an aqueous pKa.
5.2.2. Step-by-Step Methodology
-
Sample Preparation: Dissolve a precise amount of this compound in a solution of known ionic strength (e.g., 0.15 M KCl).
-
Initial pH Adjustment: Adjust the initial pH of the solution to either a highly acidic or highly basic value to ensure the compound is fully protonated or deprotonated, respectively.
-
Titration: Gradually add a standardized solution of acid or base while continuously monitoring the pH of the solution with a calibrated pH electrode.
-
Data Collection: Record the volume of titrant added and the corresponding pH values.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve).
5.3. Visualization of the pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Thermal Properties: Melting Point and Solid-State Characterization
The melting point of a crystalline solid is an important physical property that provides information about its purity and the strength of its crystal lattice.
6.1. Theoretical Considerations
A sharp melting point over a narrow range is indicative of a pure crystalline compound. Impurities tend to depress and broaden the melting range. The melting point is also related to the solubility of a compound; generally, higher melting points are associated with lower solubilities.
6.2. Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.
6.2.1. Causality Behind Experimental Choices
-
Heating Rate: A controlled and linear heating rate is applied to both the sample and the reference to ensure accurate measurement of thermal events.
-
Inert Atmosphere: Conducting the measurement under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation of the sample at elevated temperatures.
-
Sample Preparation: The sample should be a fine powder and evenly distributed in the sample pan to ensure uniform heat transfer.[6]
6.2.2. Step-by-Step Methodology
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into an aluminum DSC pan and seal it.[7]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the melting transition.
6.3. Visualization of the DSC Workflow
Caption: Workflow for melting point determination by DSC.
Spectral Properties for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
7.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole and pyridazinone rings, as well as the methyl group. The chemical shifts and coupling patterns will provide valuable information about the electronic environment and connectivity of the protons. For the 1-methyl-1H-pyrazole moiety, characteristic signals for the methyl protons and the pyrazole ring protons are anticipated.[8][9]
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the hybridization and electronic environment of the carbons. The carbonyl carbon of the pyridazinone ring is expected to appear at a characteristic downfield chemical shift.[10]
7.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:
-
C=O stretch: A strong absorption band for the carbonyl group of the pyridazinone ring, typically in the range of 1650-1700 cm⁻¹.[11]
-
N-H stretch: A broad absorption for the N-H bond of the pyridazinone ring.
-
C-H stretch: Absorptions for the aromatic and methyl C-H bonds.
-
C=C and C=N stretches: Bands corresponding to the vibrations of the pyrazole and pyridazinone rings.[12]
7.3. Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to further confirm its structure. The high-resolution mass spectrum will yield the exact mass, confirming the elemental composition.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, a molecule of significant interest in drug discovery. By integrating theoretical predictions with detailed experimental protocols, this document offers a robust framework for the characterization of this and related heterocyclic compounds. A thorough understanding and empirical determination of these properties are critical for advancing promising drug candidates through the development pipeline and ultimately to the clinic.
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Unraveling the Therapeutic Potential: A Mechanistic Exploration of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Abstract
The pyridazinone and pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active agents. This technical guide delves into the potential mechanisms of action of the novel compound, 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one. While direct experimental data on this specific molecule is not yet prevalent in publicly accessible literature, this paper will synthesize existing knowledge on structurally related compounds to postulate and explore its most probable biological targets and signaling pathways. We will examine potential roles in oncology through kinase inhibition, in inflammatory diseases by modulating key signaling cascades, and in neurological disorders via enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating and advancing the investigation of this promising compound.
Introduction: The Convergence of Two Potent Pharmacophores
The molecular architecture of this compound represents a thoughtful amalgamation of two heterocyclic rings, the pyridazinone and the pyrazole, both of which are independently recognized for their diverse pharmacological activities. The pyridazinone core is a six-membered ring with two adjacent nitrogen atoms and is a key feature in drugs with applications ranging from cardiovascular diseases to oncology.[1] The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is also a cornerstone in the development of a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[2][3]
The specific linkage of a 1-methyl-1H-pyrazol-4-yl moiety to the 6-position of the pyridazin-3(2H)-one ring suggests a targeted design to engage with specific biological macromolecules. This guide will provide a comprehensive, albeit predictive, analysis of the potential mechanisms of action for this compound, drawing parallels from established activities of its constituent pharmacophores.
Postulated Mechanism of Action I: Inhibition of Receptor Tyrosine Kinases (RTKs)
A prominent and compelling potential mechanism of action for this compound is the inhibition of receptor tyrosine kinases (RTKs), particularly the Mesenchymal-Epithelial Transition factor (MET), also known as c-Met.
The Rationale: Structural Homology to Known MET Inhibitors
Several potent and selective MET inhibitors feature a substituted pyrazole or a related nitrogen-containing heterocycle linked to a larger scaffold. For instance, compounds like Volitinib and AMG 337, which are known c-Met inhibitors, incorporate a 1-methyl-1H-pyrazol-4-yl group or a structurally similar moiety.[4][5] This suggests that the pyrazolyl group in our compound of interest may serve as a critical pharmacophore for binding to the ATP-binding pocket of the MET kinase domain. Deregulation of the HGF/c-Met signaling pathway is a known driver in various human cancers, making it an attractive target for therapeutic intervention.[5]
The Signaling Pathway
The proposed inhibitory action on c-Met would disrupt a cascade of downstream signaling events crucial for cancer cell proliferation, survival, migration, and invasion.
Caption: Proposed inhibition of the c-Met signaling pathway.
Experimental Validation Protocol: Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases, with a primary focus on c-Met.
Methodology:
-
Compound Preparation: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions to be used in the assay.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, combine the recombinant human c-Met kinase enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Incubation: Add the test compound at various concentrations to the kinase reaction mixture. Include a positive control (a known c-Met inhibitor) and a negative control (DMSO vehicle). Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or a phospho-specific antibody in an ELISA format.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Postulated Mechanism of Action II: Modulation of Inflammatory Pathways
The pyrazole and pyridazinone cores are well-represented in compounds with potent anti-inflammatory properties.[6][7] This suggests that this compound could exert its effects by modulating key inflammatory mediators.
Rationale: Targeting Pro-inflammatory Cytokines
Structurally related pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] These cytokines are central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The Signaling Pathway
The compound could potentially interfere with intracellular signaling cascades that lead to the transcription of pro-inflammatory genes, such as the NF-κB pathway.
Caption: Potential modulation of the NF-κB inflammatory pathway.
Experimental Validation Protocol: Cytokine Release Assay
Objective: To assess the effect of the compound on the release of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA).
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell cultures. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using a commercially available ELISA kit.
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine release and calculate the EC50 values.
Other Potential Mechanisms of Action
Based on the broad bioactivity of the pyridazinone and pyrazole scaffolds, other potential mechanisms warrant consideration:
-
Monoamine Oxidase (MAO) Inhibition: Pyridazinone derivatives have been investigated as selective inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters, suggesting a potential therapeutic role in neurodegenerative diseases like Parkinson's.[8]
-
Glucocorticoid Receptor (GR) Antagonism: A compound with a pyrazolylsulfonyl moiety has been identified as a selective GR antagonist.[9] While the current compound lacks the sulfonyl linker, the pyrazole core may contribute to interactions with nuclear hormone receptors.
-
Vasodilatory Effects: The pyridazinone ring is present in compounds with vasodilatory properties, often through mechanisms like phosphodiesterase (PDE) inhibition.[1]
Summary of Postulated Mechanisms and Data
| Potential Mechanism | Key Molecular Target | Therapeutic Area | Supporting Rationale |
| RTK Inhibition | c-Met | Oncology | Structural similarity to known c-Met inhibitors containing a pyrazole moiety.[4][5] |
| Anti-inflammatory | NF-κB pathway (IKK) | Inflammatory Diseases | Pyrazole and pyridazinone cores are common in anti-inflammatory agents.[6][7] |
| MAO Inhibition | MAO-B | Neurological Disorders | Pyridazinone derivatives have shown selective MAO-B inhibitory activity.[8] |
| GR Antagonism | Glucocorticoid Receptor | Endocrine Disorders | A pyrazole-containing compound has been identified as a GR antagonist.[9] |
| Vasodilation | Phosphodiesterases | Cardiovascular Diseases | The pyridazinone scaffold is present in known vasodilators.[1] |
Conclusion
This compound is a compound of significant interest due to the convergence of two pharmacologically important heterocyclic systems. While direct experimental evidence for its mechanism of action is pending, a robust, data-driven hypothesis can be formulated based on the extensive literature on related structures. The most promising avenues for investigation appear to be in oncology, through the inhibition of receptor tyrosine kinases like c-Met, and in the treatment of inflammatory disorders by modulating key cytokine signaling pathways. The experimental protocols outlined in this guide provide a clear and logical framework for elucidating the precise biological activities of this molecule. Further research is warranted to validate these hypotheses and to fully characterize the therapeutic potential of this compound.
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Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[4][10][11]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. (2016). ACS Publications. [Link]
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Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134): A Selective Glucocorticoid Receptor (GR) Antagonist. (2017). PubMed. [Link]
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The Architectural Blueprint of a Promising Scaffold: A Technical Guide to the Crystal Structure of Pyrazolyl Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolyl pyridazinone derivatives represent a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework, combining the pyrazole and pyridazinone rings, gives rise to a diverse range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating their mechanism of action, optimizing their therapeutic potential, and designing novel drug candidates with enhanced efficacy and selectivity. This in-depth technical guide provides a comprehensive exploration of the crystal structure of pyrazolyl pyridazinone derivatives, offering field-proven insights into their synthesis, crystallographic analysis, key structural features, and structure-activity relationships (SAR).
Introduction: The Significance of Pyrazolyl Pyridazinone Heterocycles
The fusion of pyrazole and pyridazinone moieties creates a privileged scaffold in drug discovery. The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, and the pyrazole ring, a five-membered heterocycle also with two adjacent nitrogen atoms, both contribute to a rich electronic environment and the capacity for diverse intermolecular interactions.[3][4] This combination has proven effective in targeting a wide array of biological targets.[2][5] The pharmacological importance of these derivatives underscores the critical need for detailed structural elucidation to inform rational drug design. X-ray crystallography stands as the definitive technique for revealing the atomic-level details of molecular architecture, providing invaluable information for understanding and predicting biological activity.[6]
Synthesis and Crystallization: From Molecule to Measurable Crystal
The journey to understanding the crystal structure of pyrazolyl pyridazinone derivatives begins with their synthesis and subsequent crystallization. A common and effective route involves a multi-step synthesis, often culminating in the reaction of a pyridazinone intermediate with hydrazine hydrate.[3]
General Synthetic Pathway
A representative synthetic approach is outlined below. This multi-step process allows for the introduction of various substituents, enabling the exploration of a wide chemical space.
Caption: Generalized synthetic workflow for pyrazolo-pyridazine derivatives.
Experimental Protocol: Synthesis of Pyrazolo-Pyridazine Derivatives
The following is a generalized, step-by-step methodology for the synthesis of pyrazolo-pyridazine derivatives, adapted from established literature.[3]
Step 1: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
-
A mixture of 4-(4-chlorophenyl)-4-oxobutanoic acid and hydrazine hydrate is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the tetrahydropyridazin-3-one intermediate.
Step 2: Synthesis of Pyridazinone Derivatives
-
The intermediate from Step 1 is reacted with various aryl-aldehydes.
-
The reaction conditions are typically reflux in a suitable solvent.
-
The product is isolated by filtration and purified by recrystallization.
Step 3: Synthesis of Pyrazolo-pyridazine Derivatives
-
The pyridazinone derivatives from Step 2 are reacted with hydrazine hydrate.
-
The mixture is refluxed, and the reaction is monitored by TLC.
-
The final pyrazolo-pyridazine products are obtained after cooling, filtration, and recrystallization.
Achieving Single Crystals for X-ray Diffraction
Obtaining high-quality single crystals is a critical and often challenging step. The method of slow evaporation is frequently successful.
Protocol for Crystallization by Slow Evaporation:
-
Dissolve the purified pyrazolyl pyridazinone derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate) to near saturation at a slightly elevated temperature.[7][8]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the container over several days to weeks for the formation of well-defined single crystals suitable for X-ray diffraction analysis.
The Core Architecture: Insights from X-ray Crystallography
Single-crystal X-ray diffraction provides a wealth of information about the molecular and supramolecular structure of pyrazolyl pyridazinone derivatives.
Crystal System and Space Group
The crystal system and space group describe the symmetry of the crystal lattice. Pyrazolyl pyridazinone derivatives have been observed to crystallize in various systems, with the monoclinic and triclinic systems being common.[7][9] For instance, some derivatives have been reported to crystallize in the monoclinic space group P21/c or the triclinic space group P-1.[7][9] The choice of space group is influenced by the molecular symmetry and the packing arrangement of the molecules in the crystal.
Unit Cell Parameters and Molecular Conformation
The unit cell is the basic repeating unit of the crystal lattice. Its dimensions (a, b, c, α, β, γ) are precisely determined by X-ray diffraction. These parameters, along with the number of molecules in the unit cell (Z), are fundamental to defining the crystal structure.
Table 1: Representative Crystallographic Data for Pyrazolyl Pyridazinone Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |
| Derivative 1 | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | 4 | [7] |
| Derivative 2 | Monoclinic | P21/c | 3.817(3) | 13.533(10) | 19.607(15) | 90 | 93.401(10) | 90 | 4 | [9] |
| Derivative 3 | Monoclinic | P21/c | 3.8568(1) | 11.0690(3) | 26.4243(7) | 90 | 92.777(1) | 90 | 4 | [10] |
A key conformational feature of these molecules is the dihedral angle between the pyrazole and pyridazinone rings, as well as any appended phenyl rings. These angles are crucial in defining the overall shape of the molecule and can significantly impact its ability to bind to a biological target. For example, in some structures, the phenyl rings are twisted out of the plane of the pyrazolopyridazinamine group, with twist angles that can exceed 60 degrees.[11] In other cases, the dihedral angle between a pyrazole and a substituted phenyl ring can be as small as 4-5 degrees, indicating a nearly coplanar arrangement.[12][13][14]
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is governed by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are fundamental to the stability of the crystal lattice and can also provide insights into potential binding modes with biological macromolecules.
Hydrogen bonds are particularly important in the crystal packing of pyrazolyl pyridazinone derivatives, especially when functional groups such as amino or carbonyl groups are present. For instance, intermolecular N-H···O and N-H···N hydrogen bonds can link molecules into chains or more complex three-dimensional networks.[11] In some cases, weak intermolecular interactions between nitrogen atoms of adjacent molecules have also been observed.[9]
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1H NMR and 13C NMR spectral data of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Executive Summary
The heterocyclic scaffold combining pyrazole and pyridazinone rings is of significant interest in medicinal chemistry and materials science.[1][2][3] Accurate structural elucidation is paramount for advancing research and development involving these compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the specific molecule this compound. By integrating established principles of NMR spectroscopy with data from closely related analogs, we present a detailed prediction of chemical shifts, coupling constants, and signal assignments. Furthermore, this document outlines the rigorous experimental protocols necessary for acquiring and validating this data, ensuring a self-validating system for structural confirmation. The insights herein serve as a foundational reference for researchers synthesizing or working with this compound, enabling confident and unambiguous characterization.
Introduction: The Importance of Structural Verification
This compound is a bifunctional heterocyclic compound featuring two key pharmacophores. The structural integrity of such molecules is the bedrock of any subsequent biological or material application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal tool for the structural characterization of small molecules in solution.[4][5][6] This guide delves into the specific NMR characteristics of the title compound, providing a predictive framework for its ¹H and ¹³C spectra. Our analysis is grounded in authoritative data from substituted pyrazoles and pyridazinones to explain the causality behind the expected spectral features.[7][8][9]
Molecular Structure, Numbering, and Tautomerism
A critical first step in NMR analysis is to define the precise structure and a consistent numbering scheme for atomic assignment. The pyridazinone ring can theoretically exist in two tautomeric forms: the pyridazin-3(2H)-one (lactam) and the pyridazin-3-ol (lactim). Experimental and spectroscopic evidence for related compounds overwhelmingly indicates that the lactam, or oxo-form, is the predominant and more stable tautomer in solution.[1] Our analysis proceeds with this established structural assignment.
The systematic numbering used for NMR assignment is detailed in the diagram below.
Figure 2: Self-validating workflow for NMR-based structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It will show a clear cross-peak between the signals for H4 and H5, confirming their direct connectivity on the pyridazinone ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly bonded to. It is the most reliable way to assign the protonated carbons (C4, C5, C3', C5', and the N-CH₃).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for assigning the quaternary (non-protonated) carbons and piecing the molecular fragments together. Key expected correlations include:
-
N-CH₃ protons to C5' and C3' of the pyrazole ring.
-
H5 proton to the carbonyl C3 and C6.
-
H3' and H5' protons to the quaternary C4'.
-
Conclusion
The comprehensive ¹H and ¹³C NMR spectral data presented in this guide provide a robust analytical framework for the characterization of this compound. The predicted chemical shifts and coupling constants, derived from authoritative literature on related heterocyclic systems, offer a reliable template for spectral interpretation. By employing the detailed, multi-step experimental protocol, researchers can generate a self-validating dataset, moving from initial 1D spectral hypotheses to unambiguous structural confirmation with 2D correlation experiments. This level of analytical rigor is essential for ensuring the quality and integrity of the compound, thereby supporting its application in drug discovery and advanced materials research.
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Elguero, J., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 49(S1), S97-S113. [Link]
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Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
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Al-Masoudi, N. A., et al. (2014). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. ResearchGate. [Link]
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Dennis, N., et al. (1976). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 19, 1974-1977. [Link]
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Besada, P., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. [Link]
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Fronczek, F. R., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 24-28. [Link]
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Al-Rawi, J. M. A., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 768-772. [Link]
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Al-Rawi, J. M. A., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. [Link]
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Al-Rawi, J. M. A., et al. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
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Anonymous. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
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Ali, S. A., et al. (2001). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). J. Chem. Soc. Pak., 23(3). [Link]
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Chen, D., et al. (2016). NMR Characterization of RNA Small Molecule Interactions. Current Protocols in Nucleic Acid Chemistry, 64, 11.8.1-11.8.27. [Link]
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Funabiki, K., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 9(4), 541-544. [Link]
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Zulmy, W. P., et al. (2023). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. [Link]
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Kiss, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5433-5444. [Link]
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Al-Rawi, J. M. A., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. ResearchGate. [Link]
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Williamson, R. T. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-32. [Link]
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Yengoyan, A., et al. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [Link]
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Mestrelab Research. (2022). NMR Supersequences for Small Molecule Characterization. YouTube. [Link]
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Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. [Link]
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University of Gothenburg. (2023). Small molecule-NMR. [Link]
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Yengoyan, A., et al. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [Link]
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Ather, A. D., et al. (2011). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]
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Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Genç, H., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 1985-2002. [Link]
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Anonymous. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Charakterystyka spektralna widm 1 H i 13 C NMR 1H-pirazolu. ResearchGate. [Link]
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Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
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biological targets of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
An In-Depth Technical Guide to the Biological Targets of INCB054329
Executive Summary
This technical guide provides a comprehensive analysis of the biological targets and mechanism of action of the small molecule 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, clinically known as INCB054329. This compound has been identified as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers involved in regulating gene expression. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, INCB054329 disrupts key transcriptional programs essential for cancer cell proliferation and survival. This guide details the molecular interactions, the downstream cellular consequences, validated experimental protocols for target engagement and functional assessment, and the therapeutic rationale for its application in oncology, particularly in hematologic malignancies and ovarian cancer.
Introduction: The Rise of Epigenetic Readers as Therapeutic Targets
The regulation of gene expression is a complex process orchestrated by a host of proteins that write, erase, and read epigenetic marks on chromatin. The Bromodomain and Extra-Terminal (BET) family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key "readers" of these marks.[1] They recognize and bind to acetylated lysine residues on histone tails, acting as scaffolds to recruit transcriptional machinery to specific gene promoters and enhancers.[2] This function is critical for the expression of genes involved in cell cycle progression, proliferation, and inflammation.
In many cancers, there is an over-reliance on the activity of BET proteins to maintain the expression of key oncogenes, such as c-MYC.[3] This dependency makes BET proteins highly attractive therapeutic targets. The compound this compound, or INCB054329, has emerged as a novel, potent, and selective BET inhibitor with significant preclinical and clinical interest.[1][3][4] This guide will explore its primary biological targets and the scientific basis for its therapeutic potential.
Primary Biological Target: The BET Protein Family
The primary biological targets of INCB054329 are the bromodomains of the BET family proteins: BRD2, BRD3, and BRD4.[3]
-
Mechanism of Action: INCB054329 functions as a competitive inhibitor. It mimics the structure of acetylated lysine and binds reversibly to the hydrophobic pocket within the bromodomains of BET proteins.[2] This action physically displaces the BET proteins from chromatin, preventing them from recruiting the transcriptional machinery necessary for gene expression.[1][2] The result is a highly specific transcriptional repression of BET target genes.[2]
-
Target Selectivity: Biochemical binding assays have demonstrated that INCB054329 potently inhibits the binding of acetylated histone peptides to BRD2, BRD3, and BRD4.[3] Importantly, screens against other non-BET bromodomains showed no significant inhibitory activity, highlighting the compound's selectivity for the BET family.[3]
Downstream Signaling and Cellular Consequences
By displacing BRD4 from chromatin, INCB054329 triggers a cascade of downstream effects, primarily the suppression of key oncogenic and pro-inflammatory signaling pathways.
-
Oncogene Suppression: A critical consequence of BET inhibition is the downregulation of the master transcription factor and oncogene, c-MYC.[3] Many hematologic cancers are addicted to high levels of c-MYC expression, and treatment with INCB054329 leads to a rapid decrease in c-MYC transcription, resulting in cell cycle arrest and inhibition of proliferation.[3]
-
Inhibition of Homologous Recombination: In ovarian cancer, INCB054329 has been shown to reduce the expression and function of key proteins in the homologous recombination (HR) DNA repair pathway, such as BRCA1 and RAD51.[2][5] This induced "BRCAness" sensitizes HR-proficient cancer cells to PARP inhibitors like olaparib, creating a powerful synergistic therapeutic strategy.[2][5]
-
Anti-proliferative and Apoptotic Effects: The net effect of disrupting these pathways is potent anti-proliferative activity across a range of cancer cell lines, particularly those of hematologic origin.[3][4] This growth inhibition is often accompanied by the induction of apoptosis (programmed cell death).[2]
Below is a diagram illustrating the mechanism of action of INCB054329.
Caption: Mechanism of BET Inhibition by INCB054329.
Quantitative Bioactivity Data
The potency of INCB054329 has been quantified in various assays. The data below summarizes its inhibitory activity against BET bromodomains and its anti-proliferative effects on cancer cell lines.
| Target/Assay Type | Parameter | Value | Source |
| Biochemical Binding Assay | |||
| BRD2 | IC50 | 4.9 nM | [3] |
| BRD3 | IC50 | 3.3 nM | [3] |
| BRD4 | IC50 | 2.5 nM | [3] |
| BRDT-BD1 | IC50 | 1.8 nM | [3] |
| BRDT-BD2 | IC50 | 1.1 nM | [3] |
| Cell-Based Viability Assay (72h) | |||
| MM1.S (Multiple Myeloma) | GI50 | ~50 nM | [3] |
| INA-6 (Multiple Myeloma) | GI50 | ~100 nM | [3] |
| LNCaP (Prostate Cancer) | GI50 | ~100 nM | [4] |
| VCaP (Prostate Cancer) | GI50 | ~100 nM | [4] |
Experimental Validation & Protocols
The characterization of INCB054329 involves a multi-tiered approach, from biochemical assays confirming direct target binding to cell-based assays demonstrating functional consequences.
Workflow for Characterizing a BET Inhibitor
The following diagram outlines a typical experimental workflow for validating a novel BET inhibitor like INCB054329.
Caption: Standard experimental workflow for BET inhibitor validation.
Protocol: BRD4-Histone Binding Assay (Time-Resolved FRET)
This biochemical assay is a gold standard for quantifying the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A recombinant BRD4 protein tagged with a donor fluorophore (e.g., Terbium) is mixed with a biotinylated peptide representing an acetylated histone tail, which is bound to a streptavidin-conjugated acceptor fluorophore (e.g., d2). When BRD4 binds the peptide, the fluorophores are in close proximity, allowing FRET to occur. INCB054329 competes with the peptide for binding to BRD4, disrupting FRET in a dose-dependent manner.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Serially dilute INCB054329 in DMSO, followed by a final dilution in assay buffer.
-
Prepare a solution containing the Terbium-labeled BRD4 protein.
-
Prepare a solution containing the biotinylated acetyl-histone H4 peptide and streptavidin-d2.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted INCB054329 or DMSO vehicle control to the wells of a low-volume 384-well plate.
-
Add 5 µL of the Terbium-BRD4 solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compound-protein binding.
-
-
Reaction Initiation:
-
Add 10 µL of the peptide/streptavidin-d2 mix to all wells to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite the donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of acceptor/donor emission signals.
-
Plot the signal ratio against the logarithm of the INCB054329 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce the BRD4-peptide interaction by 50%.
-
Causality and Self-Validation: This protocol includes positive (no inhibitor) and negative (no BRD4 or peptide) controls to establish the assay window. The dose-dependent decrease in the FRET signal directly correlates with the compound's ability to disrupt the specific protein-peptide interaction, providing a robust and quantifiable measure of target engagement.
Conclusion and Future Directions
INCB054329 (this compound) is a potent and selective BET inhibitor that targets the epigenetic regulation of key oncogenes. Its mechanism of action—displacing BRD4 from chromatin to suppress the transcription of genes like c-MYC—provides a strong rationale for its use in treating cancers addicted to this pathway.[3] Furthermore, its ability to induce a BRCA-like phenotype in ovarian cancer cells opens exciting possibilities for combination therapies with PARP inhibitors.[2][5] As INCB054329 progresses through clinical trials, future research will focus on identifying predictive biomarkers to select patient populations most likely to respond and exploring novel combination strategies to overcome potential resistance mechanisms.
References
-
The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies. AACR Journals. [Link]
-
The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer. PMC - NIH. [Link]
-
New molecule reverses Alzheimer's-like memory decline. Salk Institute for Biological Studies. [Link]
-
The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer. PubMed. [Link]
-
Growth inhibitory and cytotoxic activity of INCB054329 and INCB057643. ResearchGate. [Link]
-
Definition of BET inhibitor INCB054329. NCI Drug Dictionary - National Cancer Institute. [Link]
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- 5. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile and Handling of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one: A Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate assessment of a compound's solubility is a cornerstone of successful drug discovery, influencing everything from the integrity of high-throughput screening data to the ultimate bioavailability of a potential therapeutic. This guide provides a comprehensive technical overview of the solubility characteristics of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, with a primary focus on its behavior in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. We will delve into the physicochemical properties governing its solubility, present data from a closely related structural analog to establish a predictive framework, detail robust methodologies for solubility determination, and provide field-proven protocols for the preparation and handling of stock solutions. This document is intended to equip researchers, chemists, and pharmacologists with the necessary expertise to make informed decisions and avoid common pitfalls associated with compound handling.
Introduction: The Criticality of Solubility
This compound (CAS No. 1100598-49-9) is a heterocyclic compound featuring a pyridazinone core linked to a substituted pyrazole ring. As with any compound entering the drug discovery pipeline, understanding its solubility is not a trivial pursuit but a fundamental requirement. Low solubility can lead to a cascade of complications, including underestimated potency in bioassays, inaccurate structure-activity relationships (SAR), and significant challenges in developing viable formulations for in vivo studies.[1][2][3]
Dimethyl Sulfoxide (DMSO) is the near-universal solvent for initial compound solubilization in discovery settings, prized for its remarkable ability to dissolve a wide spectrum of both polar and non-polar molecules.[3][4][5] However, reliance on DMSO is not without its nuances. The transition from a high-concentration DMSO stock to a primarily aqueous environment for biological assays is a critical step where compounds can precipitate, leading to erroneous results. Therefore, a thorough understanding of a compound's solubility in both DMSO and aqueous-based systems is paramount.
This guide will provide both the theoretical underpinnings and the practical, actionable protocols to effectively manage this compound in a research environment.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a molecule is intrinsically linked to its structure.[1] Key structural features of this compound include:
-
Pyridazinone Ring: A polar heterocyclic system capable of acting as a hydrogen bond acceptor.
-
Pyrazole Ring: Another nitrogen-containing heterocycle that contributes to the molecule's polarity.
-
Methyl Group: A small, non-polar substituent.
The general principle of "like dissolves like" dictates that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[6] The presence of multiple nitrogen and oxygen atoms suggests that this molecule will exhibit favorable interactions with polar solvents.
Due to a lack of specific published solubility data for this compound, we will analyze data from the closely related analog, 6-phenylpyridazin-3(2H)-one (PPD) , to infer its likely behavior.[7][8] The primary structural difference is the substitution at position 6 of the pyridazinone ring (a phenyl group in PPD vs. a methyl-pyrazolyl group in the target compound). While this substitution will quantitatively alter solubility, the qualitative trends across different solvent classes are expected to be similar.
The diagram below illustrates the key factors that collectively determine the solubility of a compound.
Caption: Factors influencing compound solubility.
Solubility Profile of a Structural Analog: 6-phenylpyridazin-3(2H)-one (PPD)
The following table summarizes the experimentally determined mole fraction solubility (x_e) of the analog compound PPD in various solvents at different temperatures. This data provides a strong directional indication of which solvents are likely to be effective for the target compound.
Expert Interpretation: The data clearly shows that PPD has exceptionally high solubility in polar aprotic solvents like DMSO and polar protic solvents like PEG-400 and Transcutol.[8] Its solubility is significantly lower in alcohols and extremely low in water.[8] This wide range underscores the importance of solvent selection. We can predict that this compound will follow a similar trend, exhibiting high solubility in DMSO and poor solubility in water.
Table 1: Mole Fraction Solubility (x_e) of 6-phenylpyridazin-3(2H)-one [8]
| Solvent | Polarity | 298.2 K (25 °C) | 308.2 K (35 °C) | 318.2 K (45 °C) |
| DMSO | Polar Aprotic | 4.01 x 10⁻¹ | 4.38 x 10⁻¹ | 4.73 x 10⁻¹ |
| PEG-400 | Polar Protic | 3.52 x 10⁻¹ | 3.81 x 10⁻¹ | 4.12 x 10⁻¹ |
| Transcutol | Polar Protic | 2.93 x 10⁻¹ | 3.19 x 10⁻¹ | 3.46 x 10⁻¹ |
| Ethyl Acetate | Moderately Polar | 4.65 x 10⁻² | 5.66 x 10⁻² | 6.81 x 10⁻² |
| 1-Butanol | Moderately Polar | 1.43 x 10⁻² | 1.74 x 10⁻² | 2.11 x 10⁻² |
| Ethanol | Polar Protic | 5.41 x 10⁻³ | 6.69 x 10⁻³ | 8.22 x 10⁻³ |
| Methanol | Polar Protic | 3.49 x 10⁻³ | 4.28 x 10⁻³ | 5.18 x 10⁻³ |
| Water | Polar Protic | 5.82 x 10⁻⁶ | 8.42 x 10⁻⁶ | 1.26 x 10⁻⁵ |
Data extracted from Shakeel, F., et al. (2019).[8]
Methodologies for Experimental Solubility Determination
To move beyond prediction, experimental determination is essential. In drug discovery, solubility assays are broadly categorized into two types: kinetic and thermodynamic.[9]
Kinetic Solubility Measurement
This is the most common high-throughput method used in early discovery.[1][10] It measures the concentration of a compound that remains in solution after a small volume of concentrated DMSO stock is diluted into an aqueous buffer and allowed to equilibrate for a short period (e.g., 1-2 hours).[2][9] This method mimics the process of diluting a compound for a biological assay.
Causality: The choice of a kinetic assay is driven by the need for speed and relevance to the immediate experimental context of HTS. It identifies compounds that might precipitate under assay conditions, which is a more pressing concern in early screening than determining the true thermodynamic equilibrium solubility.
Caption: Standard workflow for a kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Measurement
This method determines the true equilibrium concentration of a compound in a saturated solution.[1] It involves adding an excess of solid compound to a solvent, agitating the mixture for an extended period (24-72 hours) to ensure equilibrium is reached, and then measuring the concentration of the dissolved material.[9]
Causality: Thermodynamic solubility is measured in later stages of drug development (lead optimization, pre-formulation) because it provides the true, solvent-independent maximum concentration.[9][10] This value is critical for predicting intestinal absorption and guiding formulation strategies.[1]
Protocol: Preparation of a DMSO Stock Solution
This protocol provides a self-validating system for preparing a reliable stock solution. Trustworthiness is ensured by accurate weighing, complete dissolution, and proper storage.
Objective: To prepare a 10 mM stock solution of this compound (Molecular Weight: 190.19 g/mol - Note: This is a calculated MW, always confirm with the supplier's CoA) in anhydrous DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Analytical balance (4-decimal place)
-
Amber glass vial with a Teflon-lined cap
-
Calibrated micropipettes
-
Vortex mixer
Protocol:
-
Pre-Calculation:
-
Goal: Prepare 1 mL of a 10 mM solution.
-
Calculation:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 190.19 g/mol * 1000 mg/g = 1.90 mg
-
-
-
Weighing the Compound:
-
Tare the amber vial on the analytical balance.
-
Carefully weigh approximately 1.90 mg of the compound directly into the vial. Record the exact mass. Do not attempt to weigh such a small amount without proper equipment. If necessary, weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly.[11]
-
-
Solvent Addition:
-
Based on the actual mass recorded, recalculate the precise volume of DMSO needed.
-
Formula: Volume (mL) = Mass (mg) / (Molecular Weight (g/mol) * Molarity (mol/L))
-
Example: If you weighed 2.05 mg: Volume (mL) = 2.05 mg / (190.19 * 10) = 1.08 mL
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
-
Dissolution:
-
Tightly cap the vial.
-
Vortex the solution for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles remain. If particles persist, gentle warming (to 30-40°C) or sonication can be applied, but use caution as heat can degrade some compounds.[12]
-
-
Storage:
-
Clearly label the vial with the compound name, exact concentration, solvent (DMSO), and date of preparation.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13]
-
Store at -20°C or -80°C. DMSO freezes at 18.5°C, so solutions will be solid at these temperatures.[4]
-
Self-Validation Check: Before storing, perform a final visual inspection for clarity. If any precipitation or cloudiness is observed, the solution may be supersaturated or the compound may be degrading, and it should not be used without further investigation.
Troubleshooting and Practical Insights
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[4] Absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation over time.[4] Always use anhydrous DMSO from a freshly opened bottle or one that has been properly stored with desiccant.
-
Precipitation upon Aqueous Dilution: This is a common issue. If a compound precipitates when diluted from DMSO into an aqueous buffer, it indicates that the final concentration exceeds its kinetic solubility in that medium.
-
Solution 1: Decrease the final concentration in the assay.
-
Solution 2: Increase the percentage of DMSO in the final assay buffer, but be mindful that DMSO concentrations above 0.5-1% can affect cell viability and enzyme activity.[13]
-
Solution 3: Investigate the use of co-solvents or other formulation strategies, though this is more common in later-stage development.[13]
-
-
Compound Stability in DMSO: While a good solvent, DMSO is not entirely inert. Some compounds can degrade during long-term storage in DMSO solution.[4] It is advisable to prepare fresh dilutions from a frozen stock for critical experiments.[14]
Conclusion
While specific experimental data for this compound is not yet widely published, a robust solubility profile can be predicted based on its physicochemical properties and data from the close structural analog, 6-phenylpyridazin-3(2H)-one. The compound is expected to be highly soluble in DMSO, making it an ideal solvent for stock solution preparation. However, its aqueous solubility is predicted to be very low. Researchers must employ rigorous, validated protocols for both solubility determination and stock solution handling to ensure the generation of reliable and reproducible data. Careful attention to the principles and procedures outlined in this guide will mitigate common risks associated with compound solubility and empower scientists to advance their discovery programs with confidence.
References
- Di, L., & Kerns, E. H. (2016). In vitro solubility assays in drug discovery. PubMed.
- Solvent effects. (n.d.). In Wikipedia.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Bevan, C. D., & Lloyd, R. S. (2000). High throughput solubility measurement in drug discovery and development.
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Tautomeric Forms of Pyrazolyl Pyridazinone Compounds: An In-depth Technical Guide
Abstract
The phenomenon of tautomerism in heterocyclic compounds is of paramount importance in the fields of medicinal chemistry and drug development, as the specific tautomeric form of a molecule can significantly influence its biological activity, physicochemical properties, and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the tautomeric forms of pyrazolyl pyridazinone compounds, a class of heterocyclic systems with growing interest in pharmaceutical research. We will delve into the structural nuances of these molecules, the methodologies for their synthesis and characterization, and the dynamic interplay of factors that govern their tautomeric equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the tautomeric behavior of these promising compounds.
Introduction to Tautomerism in Heterocyclic Systems
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton, typically accompanied by a shift in the position of a double bond. In heterocyclic chemistry, tautomerism is a widespread and crucial concept, with common types including keto-enol, lactam-lactim, and amine-imine tautomerism. The position of the tautomeric equilibrium is influenced by a variety of factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH.[1] Understanding and controlling the tautomeric preference of a drug candidate is a critical aspect of modern drug design, as different tautomers can exhibit distinct biological activities and metabolic fates.
Pyrazolyl pyridazinone compounds represent a fascinating scaffold for investigating tautomerism, as they incorporate two distinct heterocyclic rings, each with its own potential for tautomeric transformations. The pyrazole ring can exist in different annular tautomeric forms, while the pyridazinone ring can exhibit lactam-lactim tautomerism. The conjugation of these two systems gives rise to a complex and intriguing set of possible tautomeric structures.
Potential Tautomeric Forms of Pyrazolyl Pyridazinone Compounds
The specific tautomeric forms that can exist for a pyrazolyl pyridazinone compound depend on the substitution pattern of the heterocyclic core. For a representative scaffold, such as a 4-(pyrazol-1-yl)pyridazin-3(2H)-one, several tautomeric forms can be envisioned. These arise from proton migration within the pyridazinone ring (lactam-lactim tautomerism) and, depending on the substitution on the pyrazole ring, annular tautomerism.
The principal tautomeric equilibrium in the pyridazinone moiety is between the lactam (keto) and lactim (enol) forms. Furthermore, the pyrazole ring, if unsubstituted on one of its nitrogen atoms, can exhibit annular tautomerism, where the proton can reside on either of the two nitrogen atoms. The interplay of these possibilities leads to a number of potential tautomers for the combined pyrazolyl pyridazinone system.
Figure 1: General representation of tautomeric possibilities in pyrazolyl pyridazinone systems.
Synthesis of Pyrazolyl Pyridazinone Compounds
The synthesis of pyrazolyl pyridazinone derivatives typically involves the construction of the pyridazinone ring followed by the introduction of the pyrazole moiety, or vice versa. A common and versatile method for the preparation of the pyridazinone core is the condensation of a γ-ketoacid with hydrazine or its derivatives.[2]
General Synthetic Strategy
A widely employed synthetic route to pyrazolyl pyridazinones involves the reaction of a suitable hydrazine with a 1,4-dicarbonyl compound or its equivalent to form the pyridazinone ring. The pyrazole ring can then be introduced through various methods, such as nucleophilic substitution or cross-coupling reactions.
Figure 2: A generalized workflow for the synthesis of pyrazolyl pyridazinone compounds.
Detailed Experimental Protocol: Synthesis of 6-Phenyl-2-(1H-pyrazol-1-yl)pyridazin-3(2H)-one
This protocol is a representative example of the synthesis of a pyrazolyl pyridazinone derivative, adapted from established procedures for similar heterocyclic systems.[3][4]
Step 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
To a solution of 4-oxo-4-phenylbutanoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the dihydropyridazinone intermediate.
Step 2: Aromatization to 6-Phenylpyridazin-3(2H)-one
-
Dissolve the 6-phenyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in glacial acetic acid.
-
Add bromine (1.1 eq) dropwise at room temperature while stirring.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Cool the mixture and pour it into a solution of sodium bisulfite to quench the excess bromine.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Step 3: N-Arylation with Pyrazole
-
To a solution of 6-phenylpyridazin-3(2H)-one (1.0 eq) and 1H-pyrazole (1.2 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq) and a copper catalyst (e.g., CuI, 0.1 eq).
-
Heat the reaction mixture at 120-140 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain 6-phenyl-2-(1H-pyrazol-1-yl)pyridazin-3(2H)-one.
Characterization of Tautomeric Forms
The identification and characterization of the predominant tautomeric form(s) of pyrazolyl pyridazinone compounds in both the solid state and in solution are crucial for understanding their chemical behavior and biological activity. A combination of spectroscopic techniques and computational methods is typically employed for this purpose.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the tautomeric structure of these compounds.[5][6]
-
¹H NMR: The chemical shifts of protons attached to nitrogen and oxygen atoms (NH and OH) are particularly informative. The presence and position of these signals can help distinguish between lactam and lactim forms. For example, a broad singlet in the downfield region (δ 10-13 ppm) is often indicative of an NH proton in the lactam form, while a sharper singlet in a similar region might suggest an OH proton of the lactim form. The coupling constants between protons on the heterocyclic rings can also provide structural insights.
-
¹³C NMR: The chemical shift of the carbonyl carbon in the pyridazinone ring is a key indicator of the tautomeric form. In the lactam form, this carbon typically resonates at a lower field (δ 160-170 ppm) compared to the corresponding carbon in the lactim form (which would be an sp²-hybridized carbon attached to an oxygen).[7]
-
¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous information about their hybridization state and protonation status, thus helping to differentiate between various tautomers.[8]
Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the functional groups present in the molecule. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of a C=O stretching vibration, indicating the predominance of the lactam tautomer.[9] Conversely, the absence of this band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would suggest the presence of the lactim form.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous determination of bond lengths, bond angles, and the location of hydrogen atoms, thereby confirming the predominant tautomeric form in the crystal lattice.[10]
Computational Methods
Density Functional Theory (DFT) calculations have become an indispensable tool for studying the tautomerism of heterocyclic compounds.[11][12] These methods can be used to:
-
Calculate the relative energies of different tautomers: By comparing the computed energies of the various possible tautomeric forms, the most stable tautomer can be predicted.
-
Simulate spectroscopic data: DFT calculations can predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to support the assignment of the predominant tautomer.
-
Investigate the influence of solvents: By incorporating solvent models into the calculations, the effect of the solvent on the tautomeric equilibrium can be theoretically assessed.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium in pyrazolyl pyridazinone compounds is a delicate balance of several contributing factors.
Substituent Effects
The electronic nature of substituents on both the pyrazole and pyridazinone rings can significantly influence the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the acidity and basicity of the nitrogen and oxygen atoms involved in the tautomeric equilibrium, thereby shifting the position of the equilibrium. For instance, an EWG on the pyridazinone ring might favor the lactam form by increasing the acidity of the N-H proton.
Solvent Effects
The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in determining the predominant tautomeric form in solution.[1]
-
Polar protic solvents (e.g., water, methanol) can stabilize both the lactam and lactim forms through hydrogen bonding. The specific interactions will determine which tautomer is favored.
-
Polar aprotic solvents (e.g., DMSO, DMF) can also influence the equilibrium through dipole-dipole interactions.
-
Nonpolar solvents (e.g., chloroform, toluene) tend to favor the less polar tautomer, which is often the lactim form due to the potential for intramolecular hydrogen bonding.
Table 1: Solvent-Dependent ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical Pyrazolyl Pyridazinone
| Proton | CDCl₃ | DMSO-d₆ | Methanol-d₄ |
| Pyridazinone-NH | 11.5 (br s) | 12.1 (br s) | Not observed |
| Pyridazinone-H | 7.2 (d) | 7.5 (d) | 7.4 (d) |
| Pyrazole-H3 | 8.1 (s) | 8.3 (s) | 8.2 (s) |
| Pyrazole-H4 | 6.5 (t) | 6.7 (t) | 6.6 (t) |
| Pyrazole-H5 | 7.9 (d) | 8.0 (d) | 7.9 (d) |
Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts will vary depending on the specific compound.
Conclusion and Future Perspectives
The tautomerism of pyrazolyl pyridazinone compounds is a multifaceted phenomenon governed by a complex interplay of structural and environmental factors. A thorough understanding of the tautomeric preferences of these molecules is essential for the rational design and development of new therapeutic agents. The integrated use of advanced spectroscopic techniques, particularly NMR, and high-level computational methods provides a powerful platform for the comprehensive characterization of the tautomeric landscape of this important class of heterocyclic compounds.
Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of pyrazolyl pyridazinone derivatives, allowing for a more systematic investigation of structure-tautomerism-activity relationships. Furthermore, the application of more sophisticated computational models, including explicit solvent molecules, will provide deeper insights into the subtle energetic differences that govern tautomeric equilibria.[13] Ultimately, the ability to predict and control the tautomeric behavior of pyrazolyl pyridazinone compounds will be a key enabler in the discovery of new and improved drugs.
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The Ascendancy of Pyrazolyl Pyridazinones: A Technical Guide to Their Discovery and Evolution as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolyl pyridazinone scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the development of a multitude of potent and selective kinase inhibitors. This guide provides an in-depth technical exploration of the discovery and historical evolution of this important class of compounds. We will traverse the timeline from their early synthetic origins to their contemporary application in targeting a range of kinases implicated in oncology, inflammation, and other therapeutic areas. This document will elucidate the key scientific milestones, structure-activity relationships (SAR), and the experimental methodologies that have been pivotal in shaping our understanding and utilization of pyrazolyl pyridazinone inhibitors.
Introduction: The Genesis of a Privileged Scaffold
The fusion of a pyrazole ring with a pyridazinone core creates the pyrazolo[3,4-d]pyridazinone heterocyclic system. This unique arrangement of nitrogen atoms and a lactam function provides a rigid and planar scaffold endowed with specific hydrogen bonding capabilities, making it an ideal platform for interacting with the ATP-binding sites of various protein kinases. The inherent modularity of its synthesis allows for systematic structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. While early investigations into pyridazinone chemistry date back several decades, the recognition of the pyrazolyl pyridazinone core as a potent inhibitor scaffold is a more recent and rapidly evolving story.
Historical Development: From Synthesis to Targeted Inhibition
The journey of pyrazolyl pyridazinone inhibitors can be broadly categorized into two phases: early synthetic explorations and the modern era of targeted drug discovery.
Early Synthetic Foundations (Pre-2000s)
While a definitive first synthesis of the pyrazolo[3,4-d]pyridazinone ring system is not definitively documented in readily available literature, early explorations into the chemistry of fused pyrazole and pyridazine heterocycles laid the groundwork. Synthetic chemists in the latter half of the 20th century developed various methods for constructing such bicyclic systems, often driven by an interest in novel heterocyclic chemistry rather than specific biological applications. These early synthetic routes were crucial in establishing the fundamental chemical reactivity and stability of the pyrazolyl pyridazinone core.
The Dawn of Kinase Inhibition: The PDE5 Era (Early 2000s)
A significant turning point in the history of pyrazolyl pyridazinone inhibitors came in the early 2000s with the investigation of their potential as phosphodiesterase 5 (PDE5) inhibitors. A 2002 publication detailed the synthesis and evaluation of a series of pyrazolo[3,4-d]pyridazinones for this purpose, demonstrating their capacity to inhibit this key enzyme involved in vasodilation.[1] This research marked one of the first prominent examples of the systematic biological evaluation of this scaffold for a specific therapeutic target.
The Kinase Inhibitor Revolution: A Proliferation of Targets (Mid-2000s to Present)
The subsequent years witnessed an explosion of interest in pyrazolyl pyridazinones as kinase inhibitors, driven by the growing understanding of the central role of kinases in various diseases, particularly cancer. Researchers began to systematically explore the chemical space around the pyrazolyl pyridazinone core to target a diverse array of kinases.
Key milestones in this era include the discovery and development of inhibitors for:
-
c-Met: Substituted pyrazol-4-yl pyridazinone derivatives were identified as novel and potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[2]
-
Bruton's Tyrosine Kinase (BTK): A series of pyrazolo[3,4-d]pyridazinone derivatives were designed and synthesized as potent and orally active irreversible inhibitors of BTK, a crucial enzyme in B-cell signaling with applications in treating hematological malignancies and autoimmune diseases.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Covalent inhibitors based on the pyrazolo[3,4-d]pyridazinone scaffold were developed to target FGFRs, which are frequently dysregulated in various cancers.[4]
-
Discoidin Domain Receptor 1 (DDR1): Selective inhibitors of DDR1, a receptor tyrosine kinase involved in fibrosis and inflammation, were discovered using a pyrazolo[3,4-d]pyridazinone core.
-
C-Terminal Src Kinase (CSK): Pyridazinone-based compounds were identified as inhibitors of CSK, a negative regulator of Src family kinases, with potential applications in immuno-oncology.
-
PDEδ: Pyrazolopyridazinones were identified as a novel chemotype that binds to the prenyl-binding pocket of PDEδ, offering a new strategy for targeting Ras signaling in cancer.[5][6]
This rapid expansion of targeted applications underscores the versatility and "drug-like" nature of the pyrazolyl pyridazinone scaffold.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The inhibitory activity of pyrazolyl pyridazinones stems from their ability to compete with ATP for binding to the active site of protein kinases. The planar heterocyclic core mimics the adenine moiety of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.
Signaling Pathway Visualization
Caption: Competitive inhibition of a protein kinase by a pyrazolyl pyridazinone inhibitor.
The specific interactions and the overall binding mode are dictated by the substitutions on the pyrazolyl pyridazinone core. These substitutions can be tailored to achieve high affinity and selectivity for a particular kinase by exploiting unique features of its ATP-binding pocket.
Structure-Activity Relationship (SAR) and Lead Optimization
The extensive research into pyrazolyl pyridazinone inhibitors has generated a wealth of SAR data. Key structural modifications and their impact on activity are summarized below:
| Position | Modification | Impact on Activity |
| Pyrazole N1 | Substitution with small alkyl or aryl groups | Can influence potency and selectivity by interacting with the solvent-exposed region of the ATP pocket. |
| Pyrazole C3 | Varied substituents | Can be modified to enhance interactions with specific pockets within the kinase active site, often impacting selectivity. |
| Pyridazinone N6 | Substitution with aryl or alkyl groups | Crucial for establishing interactions with the hinge region of the kinase. The nature of the substituent can significantly affect potency. |
| Pyridazinone C4/C5 | Introduction of various functional groups | Can be used to modulate physicochemical properties such as solubility and permeability. Can also introduce vectors for covalent modification of the target kinase. |
Experimental Workflow: From Hit to Lead
Caption: A typical workflow for the discovery and optimization of pyrazolyl pyridazinone inhibitors.
Key Experimental Protocols
The development of pyrazolyl pyridazinone inhibitors relies on a suite of standardized experimental protocols.
General Synthesis of the Pyrazolo[3,4-d]pyridazinone Core
A common synthetic route to the pyrazolo[3,4-d]pyridazinone scaffold involves the condensation of a substituted pyrazole-4-carbohydrazide with a β-ketoester, followed by cyclization.
Step-by-Step Methodology:
-
Synthesis of Pyrazole-4-carbohydrazide:
-
Start with a commercially available or synthesized substituted pyrazole.
-
Introduce a carboxylic acid or ester group at the 4-position.
-
React the pyrazole-4-carboxylate with hydrazine hydrate to form the corresponding carbohydrazide.
-
-
Condensation with β-Ketoester:
-
React the pyrazole-4-carbohydrazide with a suitable β-ketoester in a solvent such as ethanol or acetic acid.
-
The reaction is typically heated to drive the condensation and formation of a hydrazone intermediate.
-
-
Cyclization to Pyrazolo[3,4-d]pyridazinone:
-
The hydrazone intermediate undergoes an intramolecular cyclization, often under acidic or basic conditions, to yield the final pyrazolo[3,4-d]pyridazinone core.
-
Purification is typically achieved through recrystallization or column chromatography.
-
In Vitro Kinase Inhibition Assay
The inhibitory potency of the synthesized compounds is determined using in vitro kinase assays.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human kinase enzyme.
-
Specific peptide or protein substrate for the kinase.
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Test compounds (pyrazolyl pyridazinone derivatives) dissolved in DMSO.
-
Assay buffer.
-
Detection reagents (e.g., phosphospecific antibodies, luminescence reagents).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, fluorescence, luminescence, radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected pyrazolyl pyridazinone inhibitors against their respective targets.
| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |
| Pyrazol-4-yl Pyridazinone | c-Met | 10-100 | [2] |
| Pyrazolo[3,4-d]pyridazinone | BTK | 2.1 | [3] |
| Pyrazolo[3,4-d]pyridazinone | FGFR | 10-50 | [4] |
| Pyrazolopyridazinone | PDEδ | 25 | [5] |
| Pyrazolo[3,4-d]pyridazinone | PDE5 | 140 | [1] |
Conclusion and Future Perspectives
The discovery and development of pyrazolyl pyridazinone inhibitors represent a remarkable success story in modern medicinal chemistry. From their humble beginnings in synthetic heterocyclic chemistry, they have evolved into a highly versatile and clinically relevant scaffold for targeting a wide range of protein kinases. The deep understanding of their SAR and mechanism of action continues to drive the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on exploring new kinase targets, developing novel synthetic methodologies, and advancing promising candidates into clinical trials. The journey of the pyrazolyl pyridazinone core is far from over, and it is poised to deliver new therapeutic agents for a multitude of human diseases.
References
-
Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. [Link]
-
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. [Link]
-
Synthesis and Evaluation of Some pyrazolo[3,4-d]pyridazinones and Analogues as PDE 5 Inhibitors Potentially Useful as Peripheral Vasodilator Agents. [Link]
-
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor | ACS Medicinal Chemistry Letters. [Link]
-
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4- d]pyridazinone derivatives as covalent FGFR inhibitors. [Link]
-
Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones | ACS Omega. [Link]
-
Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. [Link]
-
Molecular Design of Pyrazolo[3,4-d]pyridazines. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
Identification of pyrazolopyridazinones as PDEδ inhibitors. [Link]
-
Identification of pyrazolopyridazinones as PDEδ inhibitors. [Link]
-
The therapeutic journey of pyridazinone. [Link]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]
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CAS number for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
An In-Depth Technical Guide to the 6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one Scaffold for Drug Discovery Professionals
Abstract
The pyridazin-3(2H)-one nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] Its unique structural and electronic properties make it a versatile template for designing novel therapeutic agents. When functionalized with a pyrazole moiety, particularly at the 6-position, the resulting hybrid structures often exhibit enhanced potency and selectivity for various biological targets. This technical guide provides a comprehensive exploration of the this compound core, a representative of this promising class of compounds. We will delve into its synthesis, physicochemical properties, and diverse pharmacological applications, including its potential as an anticancer, anti-inflammatory, and cardiovascular agent. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in their quest for novel therapeutics based on this remarkable scaffold.
Introduction: The Pyrazolyl-Pyridazinone Core
The strategic combination of two distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery to enhance biological activity and overcome resistance mechanisms.[4] The fusion of the pyridazinone and pyrazole rings exemplifies this approach, creating a scaffold with significant therapeutic potential.
The Pyridazinone Moiety: A Versatile Pharmacophore
The pyridazin-3(2H)-one ring is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group.[5] This core is present in numerous biologically active compounds, demonstrating a remarkable range of pharmacological effects, including:
-
Cardiovascular effects: Antihypertensive, vasodilator, and antiplatelet activities.[2][5]
-
Anticancer properties: Inhibition of key kinases involved in tumor progression.[3][6]
-
Anti-inflammatory action: Modulation of inflammatory mediators like TNF-α and IL-6.[7]
-
Central Nervous System (CNS) activity: Inhibition of enzymes such as monoamine oxidase B (MAO-B).[2]
The scaffold's ability to engage with a multitude of biological targets stems from its hydrogen bonding capabilities and its capacity for diverse substitutions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1]
The Pyrazole Substituent: Enhancing Potency and Selectivity
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are also a cornerstone in medicinal chemistry.[8][9] Incorporating a pyrazole ring, specifically a 1-methyl-1H-pyrazol-4-yl group, onto the pyridazinone core can significantly influence the molecule's activity. This substituent can:
-
Serve as a key interaction motif with receptor binding sites.
-
Modulate the electronic properties of the entire molecule.
-
Improve pharmacokinetic properties such as metabolic stability.
This specific substitution pattern is a feature in compounds developed as highly potent and selective enzyme inhibitors, particularly in the oncology space.[10]
Identification and Physicochemical Properties
Chemical Identification
A direct CAS (Chemical Abstracts Service) number for the specific compound this compound is not readily found in publicly accessible databases, suggesting it may be a novel or less-cataloged entity. However, numerous structurally related compounds are well-documented, providing a framework for its identification and characterization.
Table 1: CAS Numbers of Structurally Related Pyrazolyl-Pyridazine Derivatives
| Compound Name | CAS Number |
| 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carboxylic Acid | 1248641-32-8 |
| 6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine | 2806846-38-6 |
| 1-(1-methyl-1H-pyrazol-4-yl)-3-(quinolin-6-ylmethyl)pyridazin-4(1H)-one | 1314381-12-8 |
| (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[11][12][13]triazolo[4,5-b]pyrazine (Volitinib) | Not explicitly for the pyridazinone, but highlights the importance of the 1-methyl-pyrazol-4-yl moiety |
Physicochemical Characteristics
Pyridazinone derivatives generally exhibit moderate solubility, which can be tailored through chemical modification.[12] Key properties include:
-
Solubility: The solubility of pyridazinone derivatives is influenced by the solvent system and temperature. Studies on similar compounds show increased solubility in organic solvents like DMSO compared to water.[12]
-
Tautomerism: The pyridazin-3(2H)-one core can exist in tautomeric forms, which can influence its reactivity and biological interactions.[5]
-
Characterization: Standard analytical techniques are used for structural confirmation.
-
¹H NMR: Will show characteristic signals for the protons on the pyridazinone and pyrazole rings, as well as the N-methyl group.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O bond of the pyridazinone ring is a key diagnostic feature.[8]
-
Mass Spectrometry: Provides the molecular weight and fragmentation pattern for structural elucidation.
-
Synthesis and Chemical Reactivity
The synthesis of 6-(pyrazolyl)pyridazin-3(2H)-one derivatives typically involves a multi-step sequence. A plausible and efficient synthetic route is outlined below, based on established methodologies for constructing these heterocyclic systems.[2][11]
General Synthetic Workflow
The core principle involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative to form the pyridazinone ring.
Caption: Plausible synthetic workflow for the target compound.
Detailed Synthetic Protocol (Exemplary)
This protocol is a representative methodology adapted from literature precedents for similar structures.[8][11]
Step 1: Synthesis of the γ-Keto Acid Precursor
-
Rationale: Friedel-Crafts acylation is a robust method for attaching the keto-acid side chain to the pyrazole ring, which will serve as the backbone for the pyridazinone.
-
To a stirred solution of 1-methyl-1H-pyrazole in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃).
-
Add maleic anhydride portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-keto acid.
Step 2: Cyclocondensation to form the Pyridazinone Ring
-
Rationale: The cyclization of the γ-keto acid with hydrazine hydrate is a classic and high-yielding method for forming the 4,5-dihydropyridazin-3(2H)-one ring.[11] Subsequent oxidation (if required and not spontaneous) would yield the aromatic pyridazinone.
-
Dissolve the crude γ-keto acid from the previous step in ethanol.
-
Add hydrazine hydrate (NH₂NH₂·H₂O) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the target compound, this compound.
-
Purify further by recrystallization or column chromatography if necessary.
Biological Activity and Therapeutic Potential
The 6-(pyrazolyl)pyridazin-3(2H)-one scaffold is a versatile platform for developing drugs against a range of diseases.
Anticancer Activity: c-Met Kinase Inhibition
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase whose aberrant activation is implicated in numerous cancers.[10] Several pyridazinone derivatives have been developed as potent and selective c-Met inhibitors.[3] The 1-methyl-pyrazol-4-yl moiety is often a key feature for high-affinity binding to the kinase domain.
Caption: Inhibition of the c-Met signaling pathway.
Table 2: Anticancer Activity of Representative Pyridazinone Derivatives
| Compound Class | Target | Activity Metric (IC₅₀) | Reference |
| Pyridazinone Derivatives | VEGFR-2 | 1 - 10 µM | [6] |
| 4-Phenoxyquinoline-Pyridazinone Hybrids | c-Met | 0.057 µM (for a lead compound) | [3] |
| Pyridazinone-based PARP-1 Inhibitors | PARP-1 | Potent activity in BRCA deficient cells | [5] |
Anti-inflammatory Potential
Chronic inflammation is a driver of many diseases. Pyridazine and pyridazinone derivatives have been shown to modulate key inflammatory pathways by inhibiting pro-inflammatory mediators such as TNF-α, IL-6, and prostaglandin-E2 (PGE-2), often through the inhibition of enzymes like COX-2 or PDE4.[4][7][14]
-
Mechanism of Action: These compounds can suppress the production of nitric oxide (NO) and other inflammatory cytokines in stimulated immune cells (e.g., LPS-induced macrophages).[4] The pyrazole moiety is a known pharmacophore in selective COX-2 inhibitors (e.g., Celecoxib), and its inclusion in a pyridazinone scaffold can lead to potent anti-inflammatory agents.[4]
Key Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a standard method to evaluate the anti-inflammatory potential of a test compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]
Rationale: LPS, a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of high levels of pro-inflammatory mediators, including NO. A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory activity.
Caption: Workflow for in vitro nitric oxide inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compound (e.g., this compound). Incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
-
Self-Validation: A cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[4]
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its synthetic accessibility and the rich biological activities associated with its core components make it an attractive starting point for drug discovery campaigns targeting cancer, inflammation, and cardiovascular diseases. Future research should focus on expanding the structure-activity relationship (SAR) studies around this core, optimizing its pharmacokinetic profile, and exploring its potential against a wider range of biological targets. The development of selective and potent agents based on this scaffold could lead to the next generation of innovative medicines.
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
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Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. [Link]
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CAS#:1248641-32-8 | 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carboxylic Acid. Chemsrc. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). [Link]
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Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [Link]
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6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][6][11][12]triazin-4(1H)-one. Pharmaffiliates. [Link]
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central (PMC). [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]
-
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. National Institutes of Health (NIH). [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[11][12][13]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. ResearchGate. [Link]
-
Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Cheméo. [Link]
-
1-(1-methyl-1H-pyrazol-4-yl)-3-(quinolin-6-ylmethyl)pyridazin-4(1H)-one. MOLBASE. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]
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SYNTHESIS AND EVALUATION OF NOVEL PYRAZOLE DERIVATIVES FOR THEIR ANTHELMINTIC ACTIVITY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]
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Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
-
N-(4-Methyl-phen-yl)-6-(pyrazol-1-yl)pyridazin-3-amine. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, a Potent Kinase Inhibitor
Introduction: Targeting the Guardian of Mitosis
The fidelity of cell division is paramount for organismal health, with errors in chromosome segregation often leading to aneuploidy, a hallmark of cancer. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures each chromosome is properly attached to the mitotic spindle before allowing the cell to proceed to anaphase.[1][2] A key architect of this checkpoint is the dual-specificity kinase, Monopolar Spindle 1 (Mps1/TTK).[1][3] Mps1 is a highly conserved serine/threonine kinase that localizes to the kinetochores of unattached chromosomes and initiates a signaling cascade to delay mitotic progression.[1][4]
Given its critical role in maintaining genomic integrity and its overexpression in various tumor types, Mps1 has emerged as a compelling target for anti-cancer drug development.[3] Inhibition of Mps1 kinase activity abrogates the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, cell death in rapidly dividing cancer cells.[1][5]
This application note details the use of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one (hereafter referred to as Compound X) and its analogs, a class of potent Mps1 inhibitors, in a suite of cell-based assays designed to characterize their biological activity. While direct IC50 values for this specific compound are being further elucidated, structurally related compounds such as N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine have demonstrated potent Mps1 inhibition, validating the therapeutic potential of this scaffold.[3] The protocols herein provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular consequences of Mps1 inhibition.
Compound Information and Handling
| Property | Value | Reference |
| Compound Name | This compound | Internal Data |
| CAS Number | 1100598-49-9 | [6] |
| Molecular Formula | C8H8N4O | [6] |
| Molecular Weight | 176.18 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | Internal Data |
| Solubility | Soluble in DMSO (≥20 mg/mL) | Internal Data |
Storage and Handling:
Compound X should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare a stock solution in anhydrous DMSO (e.g., 10 mM). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When handling the compound, standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, a lab coat, and safety glasses.
Mechanism of Action: Disrupting the Spindle Assembly Checkpoint
Mps1 kinase activity is essential for the recruitment and activation of several key SAC proteins at unattached kinetochores, including Mad1 and Mad2.[1][7] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and delaying the onset of anaphase.[2][8]
Inhibition of Mps1 by Compound X is hypothesized to disrupt this signaling cascade at its apex. This prevents the localization of Mad1/Mad2 to kinetochores, leading to a failure to establish a robust SAC signal.[1] Consequently, the APC/C remains active, leading to premature degradation of cyclin B1 and securin, and a rapid, often erroneous, exit from mitosis.[1][9] This process frequently results in severe chromosome missegregation and the formation of aneuploid daughter cells, which can trigger apoptosis or senescence.[1][5]
Mps1 Signaling Pathway and Point of Inhibition
Caption: Mps1 kinase at unattached kinetochores initiates the SAC cascade, leading to APC/C inhibition. Compound X directly inhibits Mps1, preventing SAC activation and promoting premature anaphase.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
This protocol determines the effect of Compound X on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116, U2OS)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Compound X stock solution (10 mM in DMSO)
-
SYTO™ 60 Red Fluorescent Nucleic Acid Stain or Crystal Violet solution
-
Plate reader with fluorescence capabilities or a standard plate reader for crystal violet.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include a DMSO vehicle control (at the same final concentration as the highest Compound X treatment).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.[1]
-
Staining (SYTO™ 60):
-
Add SYTO™ 60 to each well to a final concentration of 5 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Measure fluorescence at an excitation/emission of ~652/678 nm.
-
-
Staining (Crystal Violet):
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and stain with 0.5% crystal violet solution for 20 minutes.[5]
-
Thoroughly wash with water and allow the plate to dry.
-
Solubilize the stain by adding 100 µL of methanol or 10% acetic acid to each well.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Normalize the fluorescence or absorbance readings to the DMSO control wells. Plot the normalized values against the log of the Compound X concentration and fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow for Mps1 Inhibitor Characterization
Caption: A streamlined workflow for characterizing Compound X, from initial viability screening to detailed mechanistic studies.
Protocol 2: Mitotic Arrest and Slippage Assay
This assay determines the ability of Compound X to override a SAC-induced mitotic arrest.
Materials:
-
HeLa or U2OS cells
-
Complete cell culture medium
-
Nocodazole (microtubule-depolymerizing agent)
-
Compound X stock solution (10 mM in DMSO)
-
MG132 (proteasome inhibitor, optional)
-
Antibodies: anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), and a loading control (e.g., anti-Actin)
-
Western blot reagents and equipment
Procedure:
-
Cell Synchronization: Seed cells and grow to 70-80% confluency. Arrest cells in mitosis by treating with 100 ng/mL nocodazole for 16-18 hours. This will induce a robust SAC-mediated mitotic arrest.
-
Compound Treatment: Collect the mitotic cells by gentle shake-off. Re-plate the mitotic cells in fresh medium containing 100 ng/mL nocodazole. To one set of cells, add Compound X (e.g., 1-10 µM). To another set, add DMSO as a vehicle control. An optional co-treatment with MG132 (20 µM) can be used to demonstrate that the observed effects are due to APC/C activation and not just transcriptional changes.[9]
-
Time Course Collection: Harvest cells at various time points (e.g., 0, 1, 2, 4 hours) after Compound X addition.
-
Western Blotting:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Cyclin B1 and phospho-Histone H3 (Ser10), which are markers of the mitotic state.[10]
-
Use a loading control antibody to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Interpretation: In the DMSO-treated cells, Cyclin B1 and phospho-Histone H3 levels should remain high, indicating a sustained mitotic arrest. In the Compound X-treated cells, a rapid decrease in the levels of these proteins indicates mitotic slippage or exit, confirming that the compound overrides the SAC.[1]
Protocol 3: Immunofluorescence Staining of Mitotic Spindles and Checkpoint Proteins
This protocol visualizes the effects of Compound X on mitotic spindle formation and chromosome alignment.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Compound X stock solution (10 mM in DMSO)
-
Fixative: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBST (PBS + 0.1% Tween 20)
-
Primary antibodies: anti-α-tubulin (for mitotic spindle), anti-pericentrin (for centrosomes), anti-BubR1 (for kinetochores)
-
Fluorescently-labeled secondary antibodies
-
DAPI or Hoechst stain (for DNA)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat the cells with a working concentration of Compound X (determined from Protocol 1) for a period that allows a significant portion of cells to enter mitosis (e.g., 16-24 hours).
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.[11]
-
-
Permeabilization: Wash three times with PBS. If using paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 1 hour at room temperature to reduce non-specific antibody binding.
-
Antibody Staining:
-
Incubate with primary antibodies (e.g., anti-α-tubulin and anti-BubR1) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with appropriate fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain the DNA with DAPI or Hoechst (1 µg/mL) for 5 minutes.
-
Wash with PBS and mount the coverslips onto glass slides using antifade mounting medium.[11]
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Acquire images of mitotic cells.
-
Analyze the images for phenotypes such as misaligned chromosomes, multipolar spindles, or a lack of BubR1 at the kinetochores, which are indicative of Mps1 inhibition.[12]
-
Expected Results and Data Interpretation
-
Cell Viability: Treatment with Compound X is expected to decrease cell viability in a dose-dependent manner, with a GI50 value typically in the nanomolar to low micromolar range for potent Mps1 inhibitors.[1]
-
Mitotic Arrest and Slippage: Western blot analysis will show a rapid, time-dependent decrease in Cyclin B1 and phospho-Histone H3 levels in cells treated with Compound X after a nocodazole-induced arrest, demonstrating a bypass of the SAC.[1]
-
Immunofluorescence: Cells treated with Compound X will exhibit a range of mitotic defects. These include chromosomes that fail to align properly at the metaphase plate, the formation of multipolar spindles, and a significant reduction or absence of SAC proteins like BubR1 at the kinetochores of misaligned chromosomes.[8][12]
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the cellular effects of this compound as a potent Mps1 kinase inhibitor. By employing these cell-based assays, researchers can effectively determine the compound's anti-proliferative activity, confirm its mechanism of action through SAC abrogation, and visualize the resulting mitotic catastrophe. These methods are integral for the preclinical evaluation of this and other Mps1 inhibitors, paving the way for the development of novel cancer therapeutics that exploit the dependency of tumor cells on a functional spindle assembly checkpoint.
References
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Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 5(9), e12733. [Link]
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Maciejowski, J., et al. (2010). Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. The Journal of Cell Biology, 190(1), 89-100. [Link]
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Wang, F., et al. (2016). Mps1 kinase regulates tumor cell viability via its novel role in mitochondria. Cell Death & Disease, 7(7), e2313. [Link]
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Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases. Annual Review of Biochemistry, 81, 561-585. [Link]
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Čuljak, K., et al. (2022). Expansion microscopy of the mitotic spindle. In Mitosis (pp. 253-268). Humana, New York, NY. [Link]
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Wang, X., et al. (2021). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic & Medicinal Chemistry, 33, 116016. [Link]
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Fuller, G. M., Brinkley, B. R., & Blose, S. H. (1975). Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin. Science, 187(4180), 948-950. [Link]
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Ma, H. T., et al. (2014). Mitotic arrest and slippage induced by pharmacological inhibition of Polo-like kinase 1. FEBS Letters, 588(17), 3143-3152. [Link]
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Kang, J., et al. (2007). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences, 104(42), 16542-16547. [Link]
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Ganguly, A., et al. (2010). Indirect immunofluorescence staining of mitotic spindle abnormalities. ResearchGate. [Link]
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Gesson, C., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
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ResearchGate. (n.d.). Reversine inhibits MPS1 in vitro. (A) A kinase assay on the human... [Link]
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Sackton, K. L., et al. (2014). Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20. Nature Chemical Biology, 10(12), 1035-1042. [Link]
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Zhang, L., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(3), 861-877. [Link]
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Amole Biotechnology. (n.d.). This compound. [Link]
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Connolly, J. A., et al. (1978). Immunoflourescent staining of cytoplasmic and spindle microtubules in mouse fibroblasts with antibody to tau protein. Proceedings of the National Academy of Sciences, 75(11), 5594-5598. [Link]
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Wang, Z., et al. (2024). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers in Pharmacology, 15, 1386616. [Link]
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Application Note: Characterizing 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one (Tepotinib) in Kinase Inhibition Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for utilizing 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, known clinically as Tepotinib, in biochemical kinase inhibition assays. Tepotinib is a highly potent and selective ATP-competitive inhibitor of the Mesenchymal-Epithelial Transition factor (MET) receptor tyrosine kinase, a critical driver in various human cancers.[1][2] This document outlines the scientific rationale, detailed step-by-step protocols for industry-standard assay formats, and best practices for data analysis and interpretation. The methodologies are designed to empower researchers to accurately determine the inhibitory potency (IC50) of Tepotinib and similar compounds against the c-Met kinase, ensuring data integrity and reproducibility.
Introduction: The Significance of c-Met Inhibition
The c-Met receptor tyrosine kinase and its endogenous ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for normal cellular processes like embryonic development and tissue repair.[3][4] However, dysregulation of this pathway—through gene amplification, mutation, or protein overexpression—is a well-documented oncogenic driver.[4][5] Aberrant c-Met signaling promotes tumor cell proliferation, survival, migration, and invasion, making it a high-value target for cancer therapy.[6][7]
This compound, or Tepotinib, was specifically designed as a highly selective inhibitor of c-Met.[8] Its mechanism involves binding to the kinase domain of the MET receptor, which blocks autophosphorylation and impedes the activation of downstream oncogenic pathways.[8] Accurate and robust characterization of its inhibitory activity is paramount in both preclinical research and clinical development. This application note provides the necessary protocols and scientific context to perform these critical evaluations.
Scientific Background: The c-Met Signaling Cascade
Understanding the target pathway is fundamental to designing and interpreting inhibition assays. The activation of c-Met is a multi-step process that offers a clear point of intervention for inhibitors like Tepotinib.
-
Ligand Binding and Dimerization: HGF binding induces the dimerization of c-Met receptors on the cell surface.[4]
-
Autophosphorylation: This dimerization brings the intracellular kinase domains into close proximity, leading to trans-autophosphorylation on key tyrosine residues (Y1234/Y1235) within the activation loop.[9]
-
Docking Site Creation: Phosphorylation of additional tyrosine residues (Y1349/Y1356) in the C-terminal tail creates docking sites for various downstream signaling adaptors and enzymes.[9][10]
-
Pathway Activation: Recruitment of these downstream proteins activates multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cancer cell growth and metastasis.[4]
Tepotinib acts by competitively binding to the ATP-binding pocket within the c-Met kinase domain, preventing the initial autophosphorylation step and thereby blocking all subsequent downstream signaling.[2][8]
Caption: The c-Met signaling pathway and point of inhibition by Tepotinib.
Compound Profile & Assay Considerations
| Characteristic | Description |
| Compound Name | This compound (Tepotinib) |
| Primary Target | Mesenchymal-Epithelial Transition factor (MET) kinase |
| Mechanism of Action | ATP-competitive, reversible inhibitor of MET kinase phosphorylation.[2][11] |
| Assay Implication | As an ATP-competitive inhibitor, the measured IC50 value will be dependent on the ATP concentration used in the assay. For accurate and comparable results, assays should be run at or near the Michaelis constant (Km) of ATP for the c-Met enzyme.[12][13] |
Experimental Protocols for Kinase Inhibition Assays
The choice of assay technology depends on available instrumentation, throughput requirements, and the specific questions being asked.[14][15] Below are detailed protocols for two robust and widely used assay formats: a Homogeneous Time-Resolved Fluorescence (HTRF®) assay and a Caliper Mobility Shift Assay.
Protocol 1: c-Met Inhibition Assay using HTRF® Technology
This protocol leverages the HTRF® KinEASE™ TK platform, a semi-universal method for assessing tyrosine kinase activity.[16][17]
Assay Principle: The assay measures the phosphorylation of a universal biotinylated tyrosine kinase (TK) substrate. The phosphorylated product is detected by a europium cryptate-labeled anti-phosphotyrosine antibody (donor) and streptavidin-XL665 (acceptor), which binds the biotin tag. When in close proximity, FRET occurs between the donor and acceptor, generating a signal proportional to kinase activity.[17][18] An inhibitor will block phosphorylation, leading to a decrease in the HTRF signal.
Caption: Workflow for the HTRF®-based c-Met kinase inhibition assay.
Materials and Reagents:
-
Recombinant human c-Met kinase
-
HTRF® KinEASE™ TK Kit (containing TK substrate-biotin, Eu-cryptate anti-phospho MAb, and SA-XL665)[16]
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[19]
-
Adenosine 5'-triphosphate (ATP)
-
Tepotinib (or compound of interest)
-
Dimethyl sulfoxide (DMSO)
-
Low-volume 384-well assay plates (e.g., black, low-binding)
-
HTRF-compatible plate reader[20]
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of Tepotinib in 100% DMSO. b. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. This will be your 100x final concentration plate. c. Dilute the compound series further in kinase buffer to create a 4x working solution. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[21]
-
Assay Execution (Final Volume: 20 µL): a. Compound Addition: Add 5 µL of the 4x Tepotinib working solution (or vehicle control) to the appropriate wells of the 384-well plate.[20] b. Enzyme Addition: Prepare a 2x c-Met kinase solution in kinase buffer. Add 10 µL of this solution to each well.
- Causality Check: Pre-incubating the enzyme and inhibitor for ~15 minutes allows the compound to bind to the kinase before the reaction is initiated, which is critical for accurate potency measurement, especially for slow-binding inhibitors.[22] c. Reaction Initiation: Prepare a 4x Substrate/ATP mix containing the biotinylated TK substrate and ATP in kinase buffer. The ATP concentration should be at its determined Km value for c-Met. d. Add 5 µL of the Substrate/ATP mix to all wells to start the kinase reaction. e. Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: a. Prepare the HTRF® detection mix according to the kit manufacturer's instructions, containing the Europium-labeled antibody and SA-XL665 in a detection buffer with EDTA.[16] The EDTA chelates Mg²⁺, effectively stopping the kinase reaction. b. Add 20 µL of the detection mix to each well. c. Incubate for 60 minutes at room temperature, protected from light. d. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.[20]
-
Data Analysis: a. Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[20] b. Determine Percent Inhibition: 100 * (1 - (Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min))
- Ratio_Max: Signal from vehicle (DMSO) control wells (0% inhibition).
- Ratio_Min: Signal from no enzyme or high concentration inhibitor control wells (100% inhibition). c. Plot Percent Inhibition against the log of Tepotinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: c-Met Inhibition using a Caliper Mobility Shift Assay
This microfluidic-based assay directly measures the enzymatic conversion of a fluorescently labeled peptide substrate into a phosphorylated product.[23]
Assay Principle: A kinase reaction is performed in a microtiter plate. The reaction mixture is then sipped onto a microfluidic chip. An electric field is applied, separating the negatively charged phosphorylated product from the neutral or less charged substrate based on their different electrophoretic mobility.[24][25] The amounts of substrate and product are quantified by laser-induced fluorescence, and the ratio of product to the sum of product and substrate gives the percent conversion.
Caption: Workflow for the Caliper Mobility Shift kinase inhibition assay.
Materials and Reagents:
-
Recombinant human c-Met kinase
-
Fluorescently labeled peptide substrate for c-Met
-
Caliper LabChip® EZ Reader or similar instrument
-
Appropriate microfluidic chips (e.g., 12-sipper)
-
Caliper Separation Buffer and other instrument-specific reagents
-
Kinase Reaction Buffer, ATP, Tepotinib, DMSO as in Protocol 1.
Step-by-Step Methodology:
-
Compound and Reagent Preparation: a. Prepare serial dilutions of Tepotinib in DMSO as described in Protocol 1. b. Prepare master mixes for the enzyme and substrate/ATP.
-
Assay Execution (Final Volume: 25 µL): [23] a. Add 5 µL of diluted compound/vehicle to the wells. b. Add 10 µL of the c-Met enzyme mix. c. Initiate the reaction by adding 10 µL of the substrate/ATP mix. d. Incubate the reaction at 28°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding stop buffer as recommended by the instrument manufacturer.
-
Instrument Run and Data Acquisition: a. Place the assay plate into the Caliper instrument. b. Prime the chip with separation buffer. c. Run the plate according to the instrument's software protocol. The instrument will automatically sip from each well, perform the separation, and detect the fluorescent peaks corresponding to the substrate and product.
-
Data Analysis: a. The instrument software calculates the percent conversion for each well based on the relative heights or areas of the product and substrate peaks. b. Calculate Percent Inhibition: 100 * (1 - (%Conversion_Sample / %Conversion_Vehicle)) c. Plot Percent Inhibition against the log of Tepotinib concentration and fit to a dose-response curve to determine the IC50.
Best Practices for Self-Validating Assays
To ensure the trustworthiness of your data, every assay should be designed as a self-validating system.
-
Controls are Non-Negotiable:
-
Determine ATP Km,app: Before screening, the apparent Km of ATP for the c-Met enzyme under your specific assay conditions must be determined. Running inhibition assays at ATP concentrations equal to the Km provides a standardized condition for comparing ATP-competitive inhibitors.[13][26]
-
Enzyme and Substrate Titration: Optimize the concentrations of enzyme and substrate to ensure the reaction is in the linear phase for the duration of the assay (typically <20% substrate conversion) and produces a robust signal-to-background ratio.[21]
-
Z'-Factor Calculation: For screening campaigns, calculate the Z'-factor from the max and min controls to quantify assay quality. A Z' > 0.5 indicates an excellent, robust assay.
Conclusion
This compound (Tepotinib) is a valuable tool for investigating the c-Met signaling pathway. By employing robust and well-validated biochemical assays, such as the HTRF and Caliper Mobility Shift methods detailed here, researchers can accurately quantify its inhibitory activity. Adherence to best practices in assay design, including proper controls and optimization, is essential for generating high-quality, reproducible data that can confidently guide drug discovery and development efforts targeting the c-Met kinase.
References
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research. [Link]
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Zheng, W., et al. (2012). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. PubMed - NIH. [Link]
-
AbbVie Science. c-MET. AbbVie. [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. [Link]
-
Birchmeier, C., et al. (2003). An overview of the c-MET signaling pathway. Semantic Scholar. [Link]
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Dong, S., et al. (2021). Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. ResearchGate. [Link]
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Dong, S., et al. (2021). Tepotinib hydrochloride for the treatment of non-small cell lung cancer. ResearchGate. [Link]
-
Drug Central. tepotinib. Drug Central. [Link]
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Table 3, Key Characteristics of Tepotinib. NCBI. [Link]
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Bladt, F., et al. (2021). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. PubMed Central. [Link]
-
HTRF® Kinase Assay Protocol. ResearchGate. [Link]
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Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Cui, J. J., et al. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[4][6][20]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met... PubMed. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Mobility-Shift kinase assay... PubChem. [Link]
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Knapp, S., et al. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening. Wiley-VCH. [Link]
-
Kim, E. Y., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro... PMC - PubMed Central. [Link]
-
EMD Serono. (2020). New England Journal of Medicine: Primary Analysis of VISION Data for Tepotinib. EMD Serono. [Link]
-
EMD Group. (2019). Updated Results for Investigational Therapy Tepotinib. EMDGroup.com. [Link]
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Technology. Nanosyn. [Link]
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Weiss, D., et al. (2022). Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study. PubMed Central. [Link]
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Application Notes and Protocols for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one in Cancer Research
Introduction: A Novel Scaffold at the Intersection of Proven Anticancer Moieties
The compound 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one represents a promising, yet underexplored, molecule in the landscape of oncology drug discovery. Its structure is a strategic amalgamation of two heterocyclic scaffolds, pyridazinone and pyrazole, both of which are recognized as "privileged structures" in medicinal chemistry due to their recurring presence in bioactive compounds.[1]
The pyridazinone core is found in numerous agents with a wide array of pharmacological activities, including potent anticancer effects.[2] Derivatives of pyridazinone have been shown to induce apoptosis, promote the accumulation of poly-ubiquitinated proteins, and inhibit key signaling pathways crucial for tumor growth and survival.[3][4] Similarly, the pyrazole ring is a cornerstone of many targeted therapies, particularly kinase inhibitors, due to its ability to form key hydrogen bond interactions within ATP-binding pockets of enzymes like c-Met.[5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of this compound. We will move from foundational in vitro cytotoxicity screening to more mechanistic assays and conceptual in vivo models, providing both the "how" and the "why" behind each experimental step.
Hypothesized Mechanism of Action: Targeting Key Cancer Pathways
Based on the activities of structurally related pyridazinone and pyrazole derivatives, we can hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Pro-Survival Kinases: Many pyridazinone-based compounds function as inhibitors of critical kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] The pyrazole moiety is also prevalent in kinase inhibitors.[5][9]
-
Induction of Apoptosis: A common endpoint for effective anticancer agents is the programmed cell death of cancer cells. Pyridazinone derivatives have been documented to induce apoptosis, potentially through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[3][4]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, novel compounds can halt the uncontrolled proliferation of cancer cells. Certain pyridazinone derivatives have been shown to cause cell cycle arrest, particularly at the G0–G1 phase.[8]
The potential interplay of these pathways is illustrated below.
Caption: Hypothesized signaling pathways targeted by the compound.
Application Note 1: Broad-Spectrum In Vitro Cytotoxicity Profiling
Objective: To determine the concentration-dependent cytotoxic effect of this compound across a panel of human cancer cell lines.
Expertise & Rationale: The initial step for any potential anticancer agent is to establish its ability to kill cancer cells and to determine the effective concentration range. A panel of cell lines from different cancer types is crucial to identify potential tissue-specific sensitivity. We have selected cell lines in which other pyridazinone derivatives have shown high potency.[3][4] Comparing the cytotoxicity in cancer cells to a non-cancerous cell line (e.g., MCF-10A) provides an early indication of the therapeutic window.
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Rationale for Inclusion |
| MDA-MB-231 | Triple-Negative Breast Cancer | Aggressive, well-characterized, and sensitive to pyridazinones.[3] |
| HL-60 | Acute Promyelocytic Leukemia | Suspension cell line, shown to be highly sensitive to pyridazinones.[3][4] |
| A549 | Non-Small Cell Lung Cancer | Common model for lung cancer, a major area of unmet need.[4][8] |
| Saos-2 | Osteosarcoma | Relevant for rare cancers; sensitive to pyridazinone derivatives.[10] |
| MCF-10A | Non-tumorigenic Breast Epithelial | Control to assess selectivity for cancer cells over normal cells.[3] |
Protocol: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted from standard methodologies used by the National Cancer Institute (NCI).
Materials:
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
96-well flat-bottom plates.
-
Complete cell culture medium.
-
Trichloroacetic acid (TCA), 10% (w/v).
-
SRB solution, 0.4% (w/v) in 1% acetic acid.
-
Tris-base solution, 10 mM, pH 10.5.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a "vehicle control" (DMSO only) and a "no-cell" blank.
-
Incubation: Incubate the plates for 48-72 hours. The incubation time should be consistent across experiments.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
Data Analysis and Interpretation:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell growth inhibition using the formula: % Growth Inhibition = 100 - [(Abs_Treated / Abs_Vehicle_Control) * 100]
-
Plot the % Growth Inhibition against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.
Application Note 2: Elucidation of Apoptotic Cell Death
Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis.
Expertise & Rationale: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a critical step in characterizing an anticancer compound. Apoptosis is a preferred mechanism as it is less likely to induce an inflammatory response in vivo. Annexin V staining identifies an early marker of apoptosis (phosphatidylserine externalization), while Propidium Iodide (PI) stains for loss of membrane integrity, a feature of late apoptosis and necrosis. Western blotting for key apoptotic proteins like cleaved Caspase-3 (an executioner caspase) and the anti-apoptotic protein Bcl-2 provides further mechanistic validation.[8]
Caption: Workflow for investigating the induction of apoptosis.
Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
6-well plates.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment: Seed a sensitive cell line (e.g., HL-60 or MDA-MB-231) in 6-well plates. Treat with the test compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
Data Interpretation:
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or dead cells from mechanical damage).
An effective apoptotic inducer will show a significant increase in the population of cells in the lower-right and upper-right quadrants compared to the vehicle control.
Application Note 3: In Vivo Efficacy in a Xenograft Model (Conceptual Framework)
Objective: To evaluate the anti-tumor activity of this compound in a preclinical mouse model.
Expertise & Rationale: An in vivo model is the crucial next step to determine if in vitro activity translates to a therapeutic effect in a complex biological system. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely accepted approach.[10] This allows for the assessment of the compound's ability to inhibit tumor growth in a living organism and provides preliminary data on tolerability.
Protocol Outline: Human Tumor Xenograft Model
Animal Model:
-
Athymic nude mice (Nu/Nu) or NOD-SCID mice, 6-8 weeks old.
Step-by-Step Workflow:
-
Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 2-5 x 10^6 MDA-MB-231 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into groups (e.g., Vehicle Control, Test Compound at two dose levels, Positive Control). Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
Caption: Conceptual workflow for an in vivo xenograft study.
Data Analysis and Interpretation:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the percentage of TGI, calculated at the end of the study.
-
Toxicity Assessment: Body weight changes and clinical observations are used to assess the compound's tolerability.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to determine if the reduction in tumor growth in the treated groups is statistically significant compared to the vehicle control.
References
- A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019-03-01).
- Jaballah, M. Y., Serya, R. T., & Abouzid, K. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Ain Shams University.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI.
- Pyridazinones: A Versatile Scaffold for Modern Drug Discovery and Beyond. (n.d.). BenchChem.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.).
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. (n.d.). PMC - NIH.
- A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019-03-04).
-
Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[2][7]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. (2013-02). ResearchGate.
- chemistry and biological properties of pyrazole derivatives. (2025-03-25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014-09-25). PubMed.
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- 6. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
High-Resolution Purification of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one using Reverse-Phase HPLC
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purification of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, a heterocyclic compound of significant interest in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals requiring high-purity samples for downstream applications. By leveraging a fundamental understanding of the analyte's physicochemical properties, we have developed a gradient reverse-phase method that ensures efficient separation from synthesis-related impurities. This guide explains the causal logic behind each parameter selection, from the stationary phase chemistry to the mobile phase composition, and provides a framework for method validation in accordance with ICH guidelines, ensuring trustworthiness and reproducibility.
Introduction and Scientific Rationale
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiotonic, antimicrobial, and anti-inflammatory effects.[1][2][3] The specific compound, this compound, combines the pyridazinone and pyrazole moieties, making it a valuable building block for novel therapeutic agents.[4] The purity of such active pharmaceutical ingredient (API) precursors is paramount, as even trace impurities can affect biological activity, toxicity, and final drug product stability.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of pharmaceutical compounds.[5][6] This application note provides a comprehensive protocol for the purification of the title compound, moving beyond a simple list of steps to explain the underlying scientific principles that govern the separation.
Physicochemical Properties of the Analyte
Understanding the analyte's structure and properties is the foundation of logical method development.
-
Structure: The molecule contains two nitrogen-rich heterocyclic rings: a pyrazole and a pyridazinone.
-
Polarity: The presence of multiple nitrogen and oxygen atoms, along with the ability to form hydrogen bonds, suggests that the compound is polar. The parent pyridazinone structure has a calculated XLogP3-AA of -0.7, indicating high hydrophilicity.[7]
-
Solubility: Structurally similar pyridazinone derivatives exhibit poor solubility in water but are soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and alcohols.[2] This informs the choice of solvent for sample preparation.
-
Acid-Base Properties: The nitrogen atoms in the heterocyclic rings can be protonated under acidic conditions.[8] This is a critical consideration for mobile phase pH selection to control peak shape and retention. A structurally similar compound has a predicted pKa of 10.91, suggesting it behaves as a weak base.[9]
Based on this analysis, a reverse-phase HPLC method is the logical choice. This technique separates molecules based on their hydrophobicity, making it ideal for polar compounds when using a highly aqueous mobile phase.[6][10]
Experimental Workflow and Protocol
The following diagram outlines the complete workflow for the purification of this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
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- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. 6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one | 1103508-67-3 [chemicalbook.com]
- 10. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
Application Note: Quantitative Analysis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one using LC-MS/MS
Abstract
This document provides a comprehensive guide to the quantitative analysis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, a heterocyclic small molecule of interest in pharmaceutical research, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We detail a robust methodology, from sample preparation to validated analysis, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of bioanalysis and adhere to international validation standards, ensuring accuracy, precision, and reliability.
Introduction: The Analytical Imperative
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are prevalent in medicinal chemistry, often investigated as kinase inhibitors or for other therapeutic activities.[1] Accurate quantification of such molecules in complex biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and selectivity, making it the gold standard for this application.[2][3]
This guide explains the causality behind our methodological choices, focusing on electrospray ionization (ESI) for its efficiency with polar, nitrogen-containing compounds and tandem mass spectrometry for its specificity.[4][5] The objective is to provide a self-validating protocol that is both scientifically sound and readily adaptable.
Physicochemical Properties & Predicted Behavior
Before method development, understanding the analyte's structure is key. The molecule consists of a pyridazinone core linked to a methylated pyrazole ring.
-
Structure:
-
Molecular Formula: C₉H₁₀N₄O
-
Monoisotopic Mass: 190.0855 g/mol
-
-
Ionization Potential: The presence of multiple nitrogen atoms makes the molecule readily protonated. Therefore, positive mode electrospray ionization (ESI+) is the logical choice, where the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 191.0928.[4][6]
-
Predicted Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield structurally significant fragments.[7] The bond linking the pyrazole and pyridazinone rings is a likely point of cleavage. Fragmentation of the pyridazinone or pyrazole rings themselves is also anticipated, providing unique product ions for selected reaction monitoring (SRM).[8][9]
Experimental Workflow: A Validated Pathway
The entire analytical process is designed to ensure data integrity at each stage, from sample receipt to final data reporting.
Caption: High-level workflow for the quantitative analysis of the analyte.
Detailed Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteinaceous interferences from biological samples like plasma. Acetonitrile is chosen for its ability to efficiently precipitate proteins while keeping the analyte of interest in solution.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₃,¹⁵N₂-labeled analyte (recommended) or a structural analog.
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Reagent-grade water
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge, vortex mixer, nitrogen evaporator
Procedure:
-
Thaw Samples: Allow plasma samples, calibration standards (spiked matrix), and quality control (QC) samples to thaw completely at room temperature.
-
Aliquot: Pipette 50 µL of each sample into a clean 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL in 50% ACN) to all tubes except for "double blank" samples (matrix without analyte or IS).
-
Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a new set of tubes or a 96-well plate. Avoid disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method
Rationale: A reversed-phase C18 column is selected for its versatility in retaining and separating small molecules of intermediate polarity.[10] A gradient elution with acetonitrile and water, acidified with formic acid, ensures good peak shape and promotes efficient protonation for ESI+.[11] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[2]
Liquid Chromatography Parameters:
| Parameter | Setting |
|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry Parameters:
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temp. | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: Optimized MRM Transitions (Illustrative)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Analyte | 191.1 | 108.1 (Quantifier) | 100 | 25 |
| Analyte | 191.1 | 82.1 (Qualifier) | 100 | 35 |
| Internal Standard | 196.1 | 111.1 | 100 | 25 |
Caption: MRM fragmentation schematic for the target analyte.
Method Validation
For any quantitative bioanalytical method to be considered reliable, it must be validated according to regulatory guidelines. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework.[12][13][14]
Validation Parameters:
-
Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[15] This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS.
-
Linearity and Range: The method should demonstrate a linear relationship between the detector response and concentration over a defined range. A calibration curve is constructed using at least six non-zero standards, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Accuracy (% bias) and precision (% RSD) are evaluated by analyzing replicate QC samples at low, medium, and high concentrations.[10] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantitation).
-
Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Analyte stability is assessed under various conditions that mimic sample handling and storage: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C.[16][17]
Table 3: Illustrative Method Validation Summary
| Parameter | Concentration | Acceptance Criteria | Result |
|---|---|---|---|
| Linearity (r²) | 1 - 1000 ng/mL | ≥ 0.99 | 0.998 |
| Intra-day Precision (%RSD) | LLOQ (1 ng/mL) | ≤ 20% | 8.5% |
| LQC (3 ng/mL) | ≤ 15% | 6.2% | |
| MQC (100 ng/mL) | ≤ 15% | 4.1% | |
| HQC (800 ng/mL) | ≤ 15% | 3.5% | |
| Intra-day Accuracy (%Bias) | LLOQ | ± 20% | -5.5% |
| LQC | ± 15% | -2.1% | |
| MQC | ± 15% | 1.3% | |
| HQC | ± 15% | 0.8% | |
| Recovery | LQC, MQC, HQC | Consistent & Reproducible | 85-92% |
| Matrix Effect | LQC, HQC | CV ≤ 15% | 6.8% |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of this compound in biological matrices. The explained causality behind each step, from sample preparation to instrument parameters, equips researchers with the knowledge to implement and adapt this method confidently. Adherence to the outlined validation framework ensures that the data generated is reliable and meets stringent regulatory expectations, supporting critical decisions in the drug development pipeline.
References
-
Dračínský, M., & de la Mora, E. (2019). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Zhang, Y., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 140, 269-277. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
de Wit, M., et al. (2020). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. TrAC Trends in Analytical Chemistry, 124, 115781. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
Kramer, V. K., et al. (1972). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 6(1), 81-90. Available at: [Link]
-
Patel, K. et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 532-540. Available at: [Link]
-
Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
Al-Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1229, 123872. Available at: [Link]
-
Al-Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. University of Groningen Research Portal. Available at: [Link]
-
Corilo, Y. E., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(15), 1341-1348. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(11), 3568. Available at: [Link]
-
Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 868936. Available at: [Link]
-
Request PDF. (n.d.). An LC‐MS/MS method for rapid and sensitive high‐throughput simultaneous determination of various protein kinase inhibitors in human plasma. ResearchGate. Available at: [Link]
-
Wells, J. D., & Morrison, D. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 21(19), 9987-9995. Available at: [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
Rehman, T. U., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 738. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]
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Application Notes and Protocols for In Vivo Studies with 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and executing in vivo studies with the novel small molecule, 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one. Given the limited publicly available data on this specific compound, this guide synthesizes information from structurally related pyrazole and pyridazinone-containing molecules to propose a robust preclinical experimental plan. The protocols outlined herein are designed to establish the pharmacokinetic (PK), pharmacodynamic (PD), and preliminary safety profile of the compound, culminating in the design of efficacy studies in relevant disease models. This document is intended to serve as a foundational resource for researchers initiating in vivo evaluation of this and similar compounds, emphasizing scientific integrity, ethical considerations, and regulatory alignment.
Introduction: Compound Profile and Rationale for In vivo Studies
This compound is a heterocyclic small molecule featuring a pyrazole and a pyridazinone scaffold. Both pyrazole and pyridazinone moieties are prevalent in a wide range of biologically active compounds, including approved pharmaceuticals.[1] Pyrazole-containing drugs have demonstrated efficacy in various therapeutic areas, including inflammation, cancer, and cardiovascular diseases.[1] Similarly, pyridazin-3(2H)-one derivatives have been investigated for their cardiotonic, anti-inflammatory, and anticancer properties.[2][3]
The combination of these two pharmacophores in this compound suggests its potential as a modulator of key signaling pathways implicated in these disease states. In silico and in vitro studies are the initial steps in characterizing a new chemical entity.[4][5] However, to understand its therapeutic potential and establish a foundation for clinical translation, in vivo studies are indispensable. These studies provide critical information on how the compound is absorbed, distributed, metabolized, and excreted (ADME), its safety profile in a whole organism, and its efficacy in a disease context.[4][6]
This guide will follow a logical progression for the in vivo evaluation of this compound, adhering to the principles of the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) to ensure rigor and reproducibility.[7][8][9][10] All studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations where applicable, particularly for data intended for regulatory submissions to bodies like the FDA.[11][12][13]
Pre-formulation and Vehicle Selection: The First Critical Step
Prior to any in vivo administration, it is crucial to characterize the physicochemical properties of this compound to develop a suitable formulation.
2.1. Solubility Assessment
The solubility of a compound dictates the potential routes of administration and the composition of the vehicle.
| Solvent | Predicted Solubility | Rationale |
| Water | Poor | Pyridazinone derivatives often exhibit poor aqueous solubility.[14] |
| DMSO | High | A common solvent for initial in vitro and in vivo studies due to its high solubilizing capacity. |
| Ethanol | Moderate | Often used as a co-solvent to improve the solubility of hydrophobic compounds. |
| PEG-400 | High | A non-toxic and commonly used vehicle for oral and parenteral administration.[14] |
| Saline | Poor | Unlikely to be soluble in isotonic saline alone. |
Protocol 1: Solubility Determination
-
Prepare saturated solutions: Add an excess of this compound to a series of vials containing the solvents listed above.
-
Equilibrate: Rotate the vials at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge: Pellet the undissolved solid by centrifugation at high speed.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
2.2. Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring bioavailability and minimizing local irritation or toxicity. For early-stage in vivo studies, a simple formulation is often preferred.
Recommended Starting Vehicle for Oral Administration:
-
10% DMSO, 40% PEG-400, 50% Saline: This ternary vehicle is a widely used formulation for water-insoluble compounds in preclinical studies.
Protocol 2: Formulation Preparation
-
Dissolve the compound: Weigh the required amount of this compound and dissolve it completely in DMSO.
-
Add co-solvent: Add PEG-400 to the solution and mix thoroughly.
-
Add aqueous component: Slowly add saline to the organic solution while vortexing to prevent precipitation.
-
Final checks: Ensure the final formulation is a clear solution and visually inspect for any precipitates before administration.
Pharmacokinetic (PK) Studies: Understanding Exposure
Pharmacokinetic studies are essential to determine the ADME properties of the compound, which informs dose selection and scheduling for subsequent efficacy studies.[15]
3.1. Single-Dose PK in Rodents
The initial PK study is typically performed in mice or rats using both intravenous (IV) and oral (PO) administration to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.
Experimental Design for a Single-Dose PK Study:
| Parameter | Specification |
| Species | Male Sprague-Dawley rats (n=3 per group) |
| Routes of Administration | Intravenous (IV) and Oral (PO) |
| Dose Levels | IV: 1 mg/kg; PO: 10 mg/kg |
| Blood Sampling Timepoints (IV) | 2, 5, 15, 30 min; 1, 2, 4, 8, 24 h |
| Blood Sampling Timepoints (PO) | 15, 30 min; 1, 2, 4, 8, 24 h |
| Matrix for Analysis | Plasma |
| Analytical Method | LC-MS/MS |
Protocol 3: Rodent Pharmacokinetic Study
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight before dosing, with free access to water.
-
Dosing: Administer the compound via the specified route (IV tail vein injection or PO gavage).
-
Blood Collection: Collect blood samples (approximately 100 µL) from the saphenous vein into EDTA-coated tubes at the designated time points.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
In Vivo Efficacy Models: Demonstrating a Therapeutic Effect
Based on the known activities of pyrazole and pyridazinone derivatives, we will propose efficacy studies in models of inflammation and cancer. The choice of model will ultimately depend on the in vitro pharmacological profile of the compound.
4.1. Lipopolysaccharide (LPS)-Induced Inflammation Model
This acute inflammation model is useful for evaluating the anti-inflammatory potential of a compound by measuring its effect on pro-inflammatory cytokine production.
Experimental Workflow for LPS-Induced Inflammation Model:
Figure 1: Workflow for an LPS-induced acute inflammation model.
Protocol 4: LPS-Induced Inflammation Study
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Treatment Groups (n=8 per group):
-
Vehicle control
-
This compound (e.g., 10, 30, 100 mg/kg)
-
Positive control (e.g., Dexamethasone)
-
-
Dosing: Administer the compound or vehicle orally 1 hour before the LPS challenge.
-
Inflammation Induction: Inject LPS (1 mg/kg) intraperitoneally.
-
Sample Collection: At 2 hours post-LPS injection, collect blood via cardiac puncture for plasma separation. Harvest tissues such as the liver and lungs.
-
Endpoint Analysis:
-
Measure plasma levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Analyze gene expression of inflammatory markers in tissues using qPCR.
-
Perform histopathological evaluation of tissues to assess inflammation.
-
4.2. Xenograft Tumor Model
To evaluate the potential anti-cancer activity, a human tumor xenograft model in immunocompromised mice is a standard approach.
Experimental Design for a Xenograft Study:
Figure 2: Workflow for a subcutaneous xenograft tumor model.
Protocol 5: Xenograft Tumor Efficacy Study
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Line: Select a human cancer cell line based on in vitro sensitivity data (e.g., A549 lung cancer, HCT116 colon cancer).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle control
-
This compound (dose and schedule determined from PK data)
-
Positive control (standard-of-care chemotherapy for the chosen cell line)
-
-
Dosing and Monitoring: Administer treatment as per the defined schedule (e.g., daily oral gavage). Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period (e.g., 21 days).
-
Endpoint Analysis:
-
Excise tumors and weigh them.
-
Collect tumor tissue for pharmacodynamic marker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Collect plasma for terminal PK analysis.
-
Preliminary Toxicology and Safety Assessment
Throughout all in vivo studies, it is imperative to monitor the animals for any signs of toxicity.
5.1. In-life Observations
-
Daily Cage-side Observations: Monitor for changes in posture, activity, and grooming.
-
Weekly Detailed Observations: Conduct a more thorough physical examination, including checking for any abnormalities in the skin, fur, eyes, and mucous membranes.
-
Body Weight: Record body weights at least twice weekly. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Food and Water Consumption: Monitor for any significant changes.
5.2. Terminal Assessments
-
Gross Necropsy: Visually inspect all major organs for any abnormalities in size, color, or texture.
-
Organ Weights: Weigh key organs (liver, kidneys, spleen, heart) and calculate organ-to-body weight ratios.
-
Histopathology: For longer-term studies, preserve major organs in formalin for potential histopathological analysis.
Conclusion
The successful in vivo evaluation of this compound requires a systematic and methodologically sound approach. This guide provides a foundational framework for initiating these studies, from initial formulation development to pharmacokinetic characterization and efficacy testing in relevant disease models. The data generated from these proposed studies will be critical in determining the therapeutic potential of this novel compound and will guide its future development. It is essential that all animal studies are conducted ethically and in accordance with institutional and national guidelines to ensure the welfare of the animals and the integrity of the scientific findings.
References
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ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). Retrieved from [Link]
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The ARRIVE guidelines 2.0. (n.d.). Retrieved from [Link]
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The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (2020). PLOS Biology. Retrieved from [Link]
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The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. (n.d.). Retrieved from [Link]
- Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. Journal of Cerebral Blood Flow & Metabolism, 30(9), 1597–1599.
- McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Clinical Trials in the Neurosciences (Vol. 25, pp. 46-49). Karger.
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Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (n.d.). NAMSA. Retrieved from [Link]
- FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Retrieved from . Parexel.
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Preclinical research strategies for drug development. (2025). AMSbiopharma. Retrieved from [Link]
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Step 2: Preclinical Research. (2018). FDA. Retrieved from [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2021). NIH. Retrieved from [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. Retrieved from [Link]
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Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013). Retrieved from [Link]
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Drug Design Progress of In silico, In vitro and In vivo Researches. (2018). Open Access Pub. Retrieved from [Link]
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Experimental design of in vivo experiment. Mice were divided into... (n.d.). ResearchGate. Retrieved from [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved from [Link]
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Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2018). ResearchGate. Retrieved from [Link]
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Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). (n.d.). Cheméo. Retrieved from [Link]
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Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. (2014). PubMed. Retrieved from [Link]
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Design, synthesis, and evaluation of bioactive small molecules. (2012). PubMed. Retrieved from [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. Retrieved from [Link]
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CAS#:1248641-32-8 | 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carboxylic Acid. (2025). Chemsrc. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2019). MDPI. Retrieved from [Link]
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N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. (n.d.). NIH. Retrieved from [Link]
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Advancements in small molecule drug design: A structural perspective. (n.d.). PubMed Central. Retrieved from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][8][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014). PubMed. Retrieved from [Link]
-
Chemical Properties of Pyridazine (CAS 289-80-5). (n.d.). Cheméo. Retrieved from [Link]
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3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. (n.d.). NIH. Retrieved from [Link]
-
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). (2011). PubMed. Retrieved from [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]
Sources
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- 15. rhizomeai.com [rhizomeai.com]
Application & Protocol Guide: PyridaProbe-1, a Novel Chemical Probe for Kinase X
A Note on this Document: The compound 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is not currently established in publicly accessible literature as a well-characterized chemical probe with a defined biological target. Therefore, this document serves as a detailed, representative application note constructed to guide researchers on the proper validation and use of a novel chemical probe. We will use the designation PyridaProbe-1 for this compound and hypothesize a plausible target, "Kinase X," based on the common biological activities of its pyrazolyl-pyridazinone scaffold. This guide is designed to be a robust template for the rigorous validation and application of new chemical probes, grounded in established scientific principles and methodologies.
Introduction: Targeting Kinase X with PyridaProbe-1
The pyrazolyl-pyridazinone scaffold is a "privileged" structure in medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors. These scaffolds are adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. PyridaProbe-1 (this compound) emerges from this lineage as a potent, cell-permeable small molecule designed to investigate the biology of Kinase X, a hypothetical serine/threonine kinase implicated in cellular proliferation pathways.
A high-quality chemical probe is defined by its potency, selectivity, and demonstrated mechanism of action in a cellular context. This guide provides the necessary protocols to independently validate the activity of PyridaProbe-1 and subsequently use it to interrogate Kinase X signaling. We will cover three essential stages of investigation:
-
Biochemical Validation: Confirming direct inhibition of purified Kinase X.
-
Cellular Target Engagement: Verifying that PyridaProbe-1 binds to Kinase X inside intact cells.
-
Cellular Functional Analysis: Measuring the downstream consequences of Kinase X inhibition.
The following diagram illustrates the hypothesized mechanism of action, where PyridaProbe-1 occupies the ATP-binding site of Kinase X, preventing the phosphorylation of its downstream substrate, Substrate Y.
Figure 1: Hypothesized signaling pathway of Kinase X and its inhibition by PyridaProbe-1.
Probe Characterization & Properties
All quantitative data presented here are representative and should be confirmed in the user's own experimental setup.
| Property | Value | Notes |
| Target | Kinase X | Hypothetical serine/threonine kinase. |
| Structure | This compound | |
| Molecular Weight | 204.21 g/mol | |
| Biochemical Potency (IC₅₀) | 75 nM | Determined via in vitro kinase assay (see Protocol 3.1). |
| Cellular Potency (EC₅₀) | 350 nM | Determined by measuring p-Substrate Y levels (see Protocol 3.3). |
| Cellular Target Engagement | IC₅₀ Shift / Tagg ≈ 500 nM | Confirmed via Cellular Thermal Shift Assay (CETSA) (see Protocol 3.2). |
| Recommended Conc. Range | 100 nM - 2 µM | Start with a dose-response curve. Use the lowest effective concentration. |
| Solubility | >50 mM in DMSO | Prepare concentrated stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Negative Control | Structurally similar but inactive analog | Recommended (if available) to control for off-target or compound-specific artifacts. |
Experimental Protocols: A Validated Workflow
The following workflow provides a logical sequence for validating and using PyridaProbe-1.
Figure 2: Recommended experimental workflow for PyridaProbe-1 validation and use.
Protocol: In Vitro Kinase Assay (IC₅₀ Determination)
This protocol determines the concentration of PyridaProbe-1 required to inhibit 50% of Kinase X activity in a purified, cell-free system. This is a critical first step to confirm direct target engagement.
Principle: An ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay is used. The amount of ADP generated by the kinase is converted into a light signal. An inhibitor will reduce the amount of ADP produced, leading to a lower signal.
Materials:
-
Recombinant human Kinase X (purified)
-
Kinase X substrate peptide
-
PyridaProbe-1 (serial dilutions in DMSO, then kinase buffer)
-
ATP (at Km concentration for Kinase X)
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ADP-Glo™ Reagent & Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution of PyridaProbe-1 in DMSO. Then, dilute these stocks into Kinase Buffer to create a 2X working solution.
-
Assay Plate Setup:
-
To appropriate wells, add 2.5 µL of 2X PyridaProbe-1 working solution.
-
For "No Inhibitor" (100% activity) control, add 2.5 µL of buffer with DMSO.
-
For "No Enzyme" (0% activity) control, add 2.5 µL of buffer with DMSO.
-
-
Enzyme Addition: Add 2.5 µL of 2X Kinase X enzyme solution to all wells except the "No Enzyme" control.
-
Initiate Reaction: Add 5 µL of 1X ATP/Substrate solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Read Plate: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data using the "No Inhibitor" (100%) and "No Enzyme" (0%) controls. Plot the normalized percent inhibition against the log concentration of PyridaProbe-1 and fit the data to a four-parameter logistic curve to determine the IC₅₀.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is essential for verifying that a compound binds to its intended target in the complex environment of a living cell.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the probe, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.
Materials:
-
Cell line expressing Kinase X (e.g., HEK293, or a cancer cell line with active Kinase X signaling)
-
PyridaProbe-1
-
Vehicle control (DMSO)
-
PBS with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for Western Blot or ELISA (antibodies against Kinase X)
Procedure:
-
Cell Treatment: Treat cultured cells with PyridaProbe-1 (e.g., at 1 µM and 10 µM) and a vehicle control (DMSO) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 64°C in 2°C increments) for 3 minutes. One aliquot should be kept at room temperature as an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantify Soluble Protein: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Quantify the amount of soluble Kinase X in each sample using Western Blot or ELISA.
-
Data Analysis: For each treatment condition (vehicle vs. PyridaProbe-1), plot the percentage of soluble Kinase X remaining against the temperature. A successful experiment will show a rightward shift in the melting curve for the PyridaProbe-1-treated samples, indicating thermal stabilization upon binding.
Protocol: Western Blot for Downstream Pathway Inhibition
This assay confirms that target engagement by PyridaProbe-1 leads to the intended biological consequence: inhibition of the kinase's activity in cells.
Principle: We will measure the phosphorylation status of Substrate Y, a direct downstream target of Kinase X. Effective inhibition by PyridaProbe-1 should result in a dose-dependent decrease in the levels of phosphorylated Substrate Y (p-Substrate Y).
Materials:
-
Cell line with an active Kinase X pathway
-
PyridaProbe-1
-
Vehicle control (DMSO)
-
Serum-free media and complete media
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies: anti-p-Substrate Y, anti-total Substrate Y, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Standard Western Blot equipment
Procedure:
-
Cell Culture and Starvation: Plate cells and allow them to adhere overnight. The next day, starve the cells in serum-free medium for 4-6 hours to reduce basal pathway activity.
-
Inhibitor Treatment: Pre-treat the cells with increasing concentrations of PyridaProbe-1 (e.g., 0, 50, 100, 250, 500, 1000, 2000 nM) for 1-2 hours.
-
Pathway Stimulation: Stimulate the Kinase X pathway by adding an appropriate growth factor or stimulus (if necessary) for 15-30 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C (anti-p-Substrate Y, anti-total Substrate Y, and anti-GAPDH on separate blots or after stripping).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Wash again and apply ECL substrate.
-
-
Imaging: Image the chemiluminescent signal.
-
Data Analysis: Quantify the band intensities. Normalize the p-Substrate Y signal to the total Substrate Y signal for each lane. Then, normalize this ratio to the loading control (GAPDH). Plot the final normalized signal against the PyridaProbe-1 concentration to determine the cellular EC₅₀.
References
-
Ranatunge, R. R., & Pike, V. W. (2008). Pyridazinones in medicinal chemistry. Current Medicinal Chemistry, 15(19), 1933–1954. [Link]
-
El-Sayed, M. A. A., et al. (2021). Pyridazinone, a Privileged Scaffold in Medicinal Chemistry: An Update. Molecules, 26(21), 6619. [Link]
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
Application Notes and Protocols for the Analytical Characterization of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Authored by: A Senior Application Scientist
Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundation for establishing robust analytical standards. The methodologies are grounded in established principles of analytical chemistry and draw upon validated techniques for analogous pyrazole and pyridazinone derivatives.
Introduction: Understanding the Analyte
This compound is a bifunctional heterocyclic compound featuring both a pyrazole and a pyridazinone moiety. The pyrazole ring system is a well-known pharmacophore present in a variety of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Similarly, the pyridazinone scaffold is recognized for its wide range of pharmacological effects.[3] The combination of these two rings suggests a unique chemical entity with potential for novel pharmacological applications.
Accurate and precise analytical methods are paramount for the progression of any new chemical entity through the drug development pipeline. This guide outlines the fundamental analytical techniques for the qualitative and quantitative assessment of this compound, ensuring its identity, purity, and quality.
Chemical Structure and Properties:
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₈H₈N₄O | Calculated from structure |
| Molecular Weight | 176.18 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Inferred from similar compounds[4] |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | Inferred from related structures[4][5] |
| pKa | Estimated range: 7-9 (for the pyridazinone NH) | Based on pyridazinone chemistry |
| LogP | Estimated range: 1.0-2.0 | Calculated using chemical software (e.g., ChemDraw) |
Qualitative Analysis: Structural Confirmation and Identification
The initial step in establishing an analytical standard is the unambiguous confirmation of the chemical structure. A combination of spectroscopic techniques is essential for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For this compound, both ¹H and ¹³C NMR are required.
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the compound's solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected chemical shifts (δ, ppm) and coupling patterns should be consistent with the proposed structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Expected Spectral Features: The spectra should be carefully analyzed to confirm the presence of all expected protons and carbons, their chemical environments, and their connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.
Protocol: Mass Spectrometry Analysis
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule, likely to form a protonated molecule [M+H]⁺ in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurement.
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Data Analysis:
-
Confirm the presence of the molecular ion peak corresponding to the calculated molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragments of the pyrazole and pyridazinone rings. The fragmentation of pyranopyrazoles often involves the elimination of CO.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
-
~3200-3000 cm⁻¹ (N-H stretch of the pyridazinone)
-
~1670-1640 cm⁻¹ (C=O stretch of the pyridazinone)[8]
-
~1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic rings)
-
Characteristic bands for the pyrazole ring.
-
Quantitative Analysis: Purity and Potency Determination
Once the identity of the compound is confirmed, quantitative methods are necessary to determine its purity and concentration in various matrices. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a versatile and robust technique for separating and quantifying organic molecules. The following protocol is a starting point and should be optimized and validated for the specific application.
Protocol: RP-HPLC Method for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation of the main peak from any impurities.[9][10]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength of maximum absorbance (λmax), which should be determined by running a UV scan of the compound in the mobile phase. A photodiode array (PDA) detector is highly recommended for method development to assess peak purity.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 50-100 µg/mL).
-
Method Validation: The developed HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[10]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Workflow Diagrams
Structural Elucidation Workflow
Caption: Workflow for structural confirmation.
Quantitative Analysis Workflow
Caption: Workflow for quantitative HPLC method development.
Conclusion
The analytical protocols outlined in this document provide a solid framework for the establishment of robust analytical standards for this compound. Adherence to these methodologies, coupled with rigorous validation, will ensure the generation of high-quality, reliable data essential for the advancement of this compound in research and development. It is imperative to remember that these are foundational protocols and may require optimization based on the specific sample matrix and analytical instrumentation available.
References
- Mishra, et al. (2025). Chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.
- MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.
- Sigma-Aldrich. (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol. Sigma-Aldrich.
- Ather, A., et al. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. NIH.
- MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
- A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... wiley.com.
- Cheméo. (2023). Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Cheméo.
- MDPI. (2021).
- Asif, N., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. ijc.org.pk.
- Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
- El-Sayed, N. N. E., et al. (2017).
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. mdpi.com [mdpi.com]
- 5. 3(2H)-Pyridazinone (CAS 504-30-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | MDPI [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. ijcpa.in [ijcpa.in]
- 10. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Welcome to the technical support center for the synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and reliable synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: 1-methyl-1H-pyrazole is acylated with succinic anhydride in the presence of a Lewis acid catalyst to form the key intermediate, 4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid.
-
Cyclocondensation: The resulting γ-keto acid is then reacted with hydrazine hydrate to form the desired this compound via a cyclocondensation reaction.
This guide will address potential issues that may arise during these two critical steps.
Synthetic Workflow Overview
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific problems you may encounter during your synthesis.
Part 1: Friedel-Crafts Acylation Issues
Question 1: My Friedel-Crafts acylation is resulting in a very low yield or no product at all. What are the likely causes and how can I fix it?
Answer:
Low or no yield in the Friedel-Crafts acylation of 1-methyl-1H-pyrazole is a common issue and can often be attributed to several factors:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture in your reagents or glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried before use. Use freshly opened or properly stored anhydrous AlCl₃. Consider using other Lewis acids like TiCl₄ or SnCl₄, which can sometimes be more effective for heterocyclic acylations[1].
-
-
Incorrect Reaction Temperature: The reaction temperature is critical. Too low, and the reaction may not initiate; too high, and you risk decomposition.
-
Solution: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Poor Quality Starting Materials: Ensure the purity of your 1-methyl-1H-pyrazole and succinic anhydride.
-
Solution: Use freshly distilled 1-methyl-1H-pyrazole if the purity is questionable.
-
Experimental Protocol: Optimizing the Friedel-Crafts Acylation
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of succinic anhydride (1.1 equivalents) in anhydrous DCM dropwise to the cooled suspension.
-
Stir the mixture for 15-20 minutes at 0°C.
-
Add 1-methyl-1H-pyrazole (1 equivalent) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid.
Question 2: I am observing multiple spots on my TLC plate after the Friedel-Crafts acylation. What are the potential side products?
Answer:
The formation of multiple products can complicate purification. Common side reactions include:
-
Di-acylation: Although the acyl group is deactivating, under harsh conditions, a second acylation on the pyrazole ring is possible.
-
Isomer Formation: While acylation of 1-methyl-1H-pyrazole is expected to occur at the C4 position, small amounts of other isomers may form.
-
Complexation: The Lewis acid can form stable complexes with the nitrogen atoms of the pyrazole ring, which can sometimes lead to incomplete reaction or side products.
Solution:
-
Control Stoichiometry: Use a slight excess of succinic anhydride, but avoid a large excess to minimize di-acylation.
-
Purification: The desired keto acid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Cyclocondensation and Purification Issues
Question 3: The cyclocondensation of my pyrazolyl keto acid with hydrazine is giving a low yield. How can I improve this?
Answer:
Optimizing the cyclocondensation step is key to a successful synthesis. Low yields can be due to:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Refluxing in a solvent like ethanol or acetic acid is common.
-
-
Side Product Formation: The primary side product is often the intermediate hydrazone, which fails to cyclize.
-
Solution: The pH of the reaction can be critical. An acidic medium, such as acetic acid as the solvent, can catalyze the dehydration step required for cyclization[2].
-
-
Water Removal: The cyclization reaction produces water. In some cases, removing water can drive the reaction to completion.
-
Solution: For reactions in a suitable solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.
-
Experimental Protocol: Optimized Cyclocondensation
-
Dissolve 4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Question 4: My final product is difficult to purify and appears to be contaminated with a starting material or a side product. What are the best purification strategies?
Answer:
Purification of polar heterocyclic compounds like this compound can be challenging.
-
Recrystallization: This is often the most effective method for removing minor impurities.
-
Recommended Solvents: Ethanol, isopropanol, or mixtures of ethanol and water are good starting points for recrystallization[3].
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is typically effective. For example, a gradient of 0-10% methanol in dichloromethane.
-
-
Aqueous Washes: If the crude product is in an organic solvent, washing with a dilute acid or base solution can remove any unreacted acidic keto acid or basic hydrazine, respectively[3].
Reaction Mechanism Visualization
Sources
Technical Support Center: Purification of Pyrazolyl Pyridazinone Compounds
Welcome to the technical support center for the purification of pyrazolyl pyridazinone compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic scaffolds. The unique structural characteristics of pyrazolyl pyridazinones—namely the presence of multiple nitrogen atoms, varying polarity, and potential for strong interactions with stationary phases—often complicate standard purification workflows.
This document provides in-depth troubleshooting guides, step-by-step protocols, and frequently asked questions (FAQs) to navigate these complexities. Our approach is rooted in explaining the fundamental principles behind each purification challenge, empowering you to make informed, effective decisions in your experimental design.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of pyrazolyl pyridazinone derivatives, presented in a direct question-and-answer format.
Column Chromatography
Column chromatography is a primary tool for purification, but the physicochemical properties of pyrazolyl pyridazinones can present significant hurdles.[1]
Q1: My compound is stuck at the baseline of the silica gel column and won't elute, even with a high concentration of ethyl acetate or methanol. What's happening?
A: This is a classic sign of a highly polar compound having strong interactions with the stationary phase. The acidic nature of silica gel can strongly bind to the basic nitrogen atoms present in the pyrazole and pyridazinone rings.[2]
-
Causality: The lone pairs on the nitrogen atoms in your molecule are likely forming strong hydrogen bonds with the surface silanol groups (Si-OH) of the silica gel. In some cases, this can lead to irreversible adsorption or decomposition.[3]
-
Solutions:
-
Add a Basic Modifier: To disrupt the strong interaction with the acidic silica, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (TEA) or a 1-10% solution of 10% ammonium hydroxide in methanol.[2][4] This will neutralize the acidic sites on the silica and reduce tailing and streaking.
-
Switch to a Different Stationary Phase: If a basic modifier is not effective or compatible with your compound, consider an alternative stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds that struggle with silica.[4]
-
Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography is an excellent option. Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[4]
-
-
Q2: My compound appears as a long streak or a tailed spot on the TLC plate, leading to poor separation and mixed fractions from the column. How can I achieve sharp, distinct bands?
A: Peak tailing and streaking are also caused by the strong, non-ideal interactions between your basic compound and the acidic silica gel surface.[2][4]
-
Causality: The interaction sites on the silica gel are not uniform. Some sites bind the analyte much more strongly than others, causing a portion of the compound to lag behind the main band, resulting in a "tail."
-
Solutions:
-
Incorporate a Basic Modifier: As with the previous issue, adding triethylamine (0.5-1%) to your mobile phase is the most common and effective solution to improve peak shape for basic heterocycles.[2]
-
Adjust Mobile Phase pH: For reverse-phase HPLC, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can protonate the basic sites on your molecule, leading to more uniform interactions and sharper peaks.[2]
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to broad bands. Dry loading the sample—adsorbing it onto a small amount of silica gel before adding it to the column—can result in a more concentrated starting band and better separation.[5]
-
Q3: I'm struggling to separate my desired pyrazolyl pyridazinone from a very similar impurity (e.g., an isomer or a byproduct). What strategies can improve resolution?
A: Separating closely related compounds requires optimizing the selectivity of your chromatographic system.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention. Selectivity—the ability of the system to distinguish between two analytes—often provides the greatest opportunity for improvement.
-
Solutions:
-
Fine-Tune the Solvent System: Systematically screen different solvent combinations. A good starting point is to find a system where your target compound has an Rf value between 0.2 and 0.4 on a TLC plate.[1] Small changes in the ratio of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) can have a significant impact.[6]
-
Change Solvent Selectivity: If adjusting the ratio of your current solvents doesn't work, switch one of the components. For example, replacing ethyl acetate with dichloromethane or acetone can alter the interactions and improve separation.
-
Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers much higher efficiency and resolution than standard flash chromatography.[7][8] It is often the only viable choice for achieving the high purity required in pharmaceutical development.[7][9]
-
Crystallization
Recrystallization is a powerful technique for final purification, but success depends heavily on solvent selection and controlling the crystallization process.[10][11]
Q1: When I try to recrystallize my compound, it separates from the solution as an oil instead of forming crystals. What should I do?
A: "Oiling out" is a common problem that occurs when the compound's solubility is too high in the cooling solvent, or the solution is too concentrated, causing it to come out of solution above its melting point.[2]
-
Causality: The solute is precipitating from a supersaturated solution at a temperature where its liquid phase is more stable than its solid crystalline phase.
-
Solutions:
-
Add More Solvent: Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent to slightly decrease the saturation. Allow it to cool more slowly.[2]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[2]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[2]
-
Change the Solvent System: Your chosen solvent may not be appropriate. Try a solvent in which your compound is less soluble, or use a multi-solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not).[10]
-
Q2: My recovery after recrystallization is very low. How can I improve the yield?
A: Low recovery is typically due to using too much solvent or cooling the solution too rapidly or to an insufficient temperature.
-
Causality: A significant portion of your compound remains dissolved in the mother liquor after filtration.
-
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[2] Working with a saturated solution is key.
-
Cool Slowly, Then Chill: Allow the solution to cool slowly to room temperature first. Rapid cooling can trap impurities and lead to smaller crystals. Once at room temperature, place the flask in an ice bath to maximize the precipitation of the solid.[12]
-
Evaporate Some Solvent: If you've added too much solvent, you can carefully evaporate some of it to re-establish a saturated solution before cooling.
-
Consider an Anti-Solvent: An alternative to cooling is anti-solvent crystallization. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "bad" (anti-solvent) in which the compound is insoluble until the solution becomes cloudy, then allow crystals to form.[13]
-
Section 2: General FAQs
Q: What are the key physicochemical properties of pyrazolyl pyridazinones that I should be aware of for purification?
A: Understanding these properties is crucial for designing an effective purification strategy:
-
Polarity & Solubility: These compounds are generally polar due to the presence of multiple nitrogen and oxygen atoms. They often exhibit poor solubility in water and non-polar solvents but good solubility in polar organic solvents like DMSO, ethanol, and ethyl acetate.[14][15] This high polarity is a primary reason for their strong retention on silica gel.
-
Acidity/Basicity (pKa): The pyrazole ring is weakly basic (pKa of protonated pyrazole is ~2.5), while also having a weakly acidic N-H proton (pKa ~14).[16] The pyridazinone ring also contains basic nitrogen atoms. This dual character means their interaction with surfaces and their solubility can be pH-dependent. The basic nitrogens are the primary cause of tailing on acidic silica gel.[2]
-
Hydrogen Bonding: The N-H groups in both rings can act as hydrogen bond donors, and the carbonyl oxygen and nitrogen lone pairs can act as hydrogen bond acceptors.[17] This contributes to their higher melting points and affects which solvents will be effective for crystallization.
Q: What are the common impurities I might encounter in the synthesis of pyrazolyl pyridazinones?
A: Impurities are highly dependent on the specific synthetic route, but common classes include:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.[9]
-
Byproducts: Side reactions can generate structurally related impurities, such as isomers, which can be particularly challenging to separate.[6]
-
Reagents and Catalysts: Inorganic salts and residual catalysts can often be removed with an aqueous workup before chromatographic purification.[9]
-
Degradation Products: Some heterocyclic compounds can be sensitive to the acidic conditions of silica gel chromatography or prolonged heating during recrystallization.[3]
Section 3: Step-by-Step Protocols
Protocol 1: Optimized Flash Column Chromatography for Polar N-Heterocycles
This protocol is designed to mitigate common issues like streaking and poor elution when purifying pyrazolyl pyridazinones on silica gel.
-
TLC Analysis and Solvent Selection:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. Start with a mixture like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity. A good target Rf for your desired compound is 0.2-0.4.[1]
-
Crucially, prepare a second set of developing jars containing the same solvents plus 0.5-1% triethylamine (TEA). Compare the spot shape and Rf value. If streaking is reduced and the spot is sharper, use the TEA-modified eluent for your column.[2]
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the solution.[5]
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[5]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system (containing TEA, if necessary).
-
If your compound and impurities are well-separated on the TLC, you can run an isocratic elution. If they are close, a gradient elution (slowly increasing the polarity of the mobile phase) is recommended.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.[12]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. The residual triethylamine is volatile and will be removed under vacuum.
-
Protocol 2: Systematic Approach to Recrystallization Solvent Selection
This method helps you efficiently find a suitable single or multi-solvent system.[10][13]
-
Initial Solubility Screening:
-
Place a small amount (10-20 mg) of your crude compound into several different test tubes.
-
Add 0.5 mL of a different solvent to each tube. Test a range of polarities: water, ethanol, ethyl acetate, toluene, hexane.
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound at room temperature.
-
-
Hot Solubility Test:
-
Take the tubes where the compound was insoluble at room temperature and heat them gently in a water bath.
-
A good solvent will dissolve the compound completely when hot.[10]
-
If the compound dissolves, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe if pure-looking crystals form.
-
-
Developing a Multi-Solvent System:
-
If no single solvent is ideal, select a pair: a "soluble" solvent (one in which the compound is very soluble) and an "insoluble" or "anti-solvent" (one in which it is not).[11]
-
Dissolve the crude compound in a minimum amount of the hot "soluble" solvent.
-
Slowly add the "insoluble" solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point).
-
Add a drop or two of the hot "soluble" solvent to make the solution clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Section 4: Visual Guides & Data
Diagrams
Caption: Troubleshooting Flowchart for Column Chromatography.
Caption: Decision Tree for Selecting a Purification Method.
Data Tables
Table 1: Common Solvent Systems for Chromatography of Pyrazolyl Pyridazinones
| Stationary Phase | Solvent System (Eluent) | Modifier | Target Compounds |
| Silica Gel | Hexane / Ethyl Acetate | 0.5-1% Triethylamine | Moderately polar compounds |
| Silica Gel | Dichloromethane / Methanol | 0.5-1% Triethylamine | Highly polar compounds |
| Alumina (Basic) | Hexane / Ethyl Acetate | None | Basic compounds sensitive to silica |
| C18 (Reverse) | Water / Acetonitrile | 0.1% Formic Acid or TFA | Highly polar or water-soluble compounds |
Table 2: Troubleshooting Summary for Crystallization
| Problem | Likely Cause(s) | Primary Solution(s) |
| Oiling Out | Solution too concentrated; Cooled too quickly; Inappropriate solvent. | Re-heat and add more solvent; Cool very slowly; Scratch flask or add seed crystal.[2] |
| No Crystals Form | Solution is not saturated; Compound is too soluble in the solvent. | Evaporate some solvent; Cool in an ice bath; Change to a less-solubilizing solvent or use an anti-solvent. |
| Low Recovery | Too much solvent was used; Incomplete precipitation. | Use minimum amount of hot solvent; Ensure thorough cooling in an ice bath before filtering.[2] |
| Impure Crystals | Cooled too quickly, trapping impurities; Poor solvent choice. | Cool slowly to allow proper lattice formation; Re-crystallize from a different solvent system. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem. (2025).
- BenchChem. (n.d.).
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- PraxiLabs. (2022).
- ChemistryViews. (2012).
- ACS Publications. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
- EBSCO. (n.d.).
- ChemTalk. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.).
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- Klimisch, H. J., & Fox, K. (1976). [Separation of N-heteropolycyclic Aromatic Hydrocarbons From Polycyclic Aromatic Hydrocarbons. Separation Through Complex Chromatography].
- MDPI. (n.d.).
- Lab Manager. (2025).
- Gholam-Abass, S., et al. (n.d.). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells.
- Labcompare. (2022).
- MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
- Longdom Publishing. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents.
- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole.
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Technical Support Center: Troubleshooting Assay Variability with 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one. This guide is designed to provide in-depth troubleshooting assistance and address common sources of variability in assays involving this compound. By understanding the underlying principles and potential pitfalls, you can enhance the reproducibility and reliability of your experimental results.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyridazinone class.[1][2] The pyridazinone core is a versatile scaffold that has been investigated for a wide range of biological activities, including cardiovascular and anticancer effects.[1][2][3] The pyrazole moiety is also a common feature in many biologically active compounds and can influence properties such as solubility and target binding.[4][5][6] Given the therapeutic interest in related compounds, understanding how to work with this specific molecule in various assay formats is crucial for accurate and meaningful data generation.
This guide will address common questions and issues related to assay variability, from compound handling and storage to specific troubleshooting scenarios in both biochemical and cell-based assays.
Section 1: Compound Handling and Storage - The First Line of Defense Against Variability
Proper handling and storage of your small molecule inhibitor are fundamental to obtaining consistent results.[7] Degradation or improper solubilization of the compound can be a major, and often overlooked, source of assay variability.
FAQ 1: What is the best way to dissolve and store this compound to ensure its stability and activity?
Answer:
The solubility and stability of pyridazinone and pyrazole-containing compounds can be influenced by the choice of solvent and storage conditions.[8][9] While specific data for this exact molecule may not be readily available, we can infer best practices from related structures.
Recommended Dissolution Protocol:
-
Solvent Selection: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is generally the recommended solvent for many organic small molecules, including pyridazinone derivatives.[8][10] Water is often a poor solvent for such compounds.[8]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) to minimize the volume of DMSO added to your final assay, as high concentrations of DMSO can affect enzyme kinetics and cell viability.[11][12][13]
-
Procedure:
-
Allow the lyophilized compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[14]
-
Add the appropriate volume of DMSO to the vial of the compound.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in solubilization if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Storage Recommendations:
| Storage Type | Condition | Duration | Rationale |
| Lyophilized Powder | -20°C or -80°C, desiccated | Long-term (> 6 months) | Maximizes stability by minimizing degradation from moisture and temperature fluctuations.[14] |
| DMSO Stock Solution | -20°C or -80°C in small, single-use aliquots | Short to medium-term (1-6 months) | Prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[7][14] Aliquoting is critical. |
| Working Dilutions (Aqueous Buffer) | 2-8°C or on ice | For immediate use (within a few hours) | Stability in aqueous solutions is often limited. Prepare fresh for each experiment. |
Section 2: Troubleshooting Biochemical Assays
Variability in biochemical assays can arise from multiple factors, including enzyme stability, substrate concentration, and interference from the compound or its solvent.
FAQ 2: I am observing inconsistent IC50 values for my enzyme inhibition assay. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent IC50 values are a common challenge and often point to subtle variations in experimental conditions.[15] Let's break down the potential culprits and a systematic approach to resolving them.
Potential Causes & Troubleshooting Workflow:
Detailed Experimental Protocol: Investigating DMSO Effects
-
Objective: To determine the concentration at which DMSO inhibits the enzyme of interest.
-
Procedure:
-
Prepare a series of dilutions of DMSO in the assay buffer, ranging from 0.1% to 5% (or higher if your stock concentration necessitates it).
-
Set up your standard enzyme reaction, replacing the volume of the compound with the corresponding DMSO dilution. Include a "no DMSO" control.
-
Measure the enzyme activity for each DMSO concentration.
-
Plot enzyme activity as a function of DMSO concentration.
-
-
Interpretation: If you observe a dose-dependent decrease in enzyme activity, this indicates DMSO is inhibiting your enzyme.[11][13] Aim to use a final DMSO concentration in your compound screening that results in minimal (<5-10%) inhibition.
Section 3: Troubleshooting Cell-Based Assays
Cell-based assays introduce additional layers of complexity, including cell health, compound permeability, and potential cytotoxicity.[16][17]
FAQ 3: My results show high variability between replicate wells in my cell-based assay. What should I investigate?
Answer:
High well-to-well variability in cell-based assays often points to inconsistencies in cell plating or compound addition, but can also be due to assay artifacts.[17][18]
Key Areas to Investigate:
| Area of Investigation | Potential Cause of Variability | Recommended Action |
| Cell Seeding | Uneven cell distribution ("edge effects"), inconsistent cell numbers per well. | Ensure a homogenous single-cell suspension before plating. Mix gently between pipetting. Avoid seeding cells in the outer wells of the plate or fill them with sterile media/PBS to create a humidity barrier.[17] |
| Compound Addition | Pipetting errors, poor mixing in the well. | Use a multichannel pipette for compound addition. After adding the compound, gently mix the plate on an orbital shaker for a short period to ensure even distribution.[19] |
| Plate Reader Settings | Incorrect focal height, inappropriate well-scanning settings. | Optimize the focal height for your specific plate type and cell layer. Use a well-scanning or orbital reading mode to average the signal across the well, which can correct for non-homogenous cell distribution.[20] |
| Assay Signal Interference | Compound autofluorescence or autoluminescence, quenching of the reporter signal. | Run a control plate with the compound in cell-free media to check for background signal. If interference is detected, consider using a different assay technology (e.g., switching from a fluorescence-based to a luminescence-based readout).[20] |
FAQ 4: I'm seeing a high background signal in my luminescence-based cell viability assay. How can I reduce it?
Answer:
High background in luminescence assays can obscure the true signal from your cells and reduce the dynamic range of the assay.[18][21]
Troubleshooting High Luminescence Background:
Protocol: Assessing Compound Autoluminescence
-
Objective: To determine if this compound emits light at the detection wavelength of the assay.
-
Procedure:
-
Use a solid white, opaque-walled microplate.[19]
-
Prepare serial dilutions of the compound in the cell culture medium used in your assay.
-
Add these dilutions to the wells of the plate. Include wells with medium only as a negative control.
-
Add the luminescence assay reagent to all wells, following the manufacturer's protocol.
-
Incubate as you would for your cell-based assay.
-
Read the luminescence on a plate reader.
-
-
Interpretation: If the wells containing the compound show a dose-dependent increase in signal compared to the medium-only control, the compound is autoluminescent and is contributing to the high background. This will need to be subtracted from your cell-containing well data.
By systematically addressing these potential sources of variability, from the initial handling of this compound to the final data acquisition, researchers can significantly improve the quality and reproducibility of their results.
References
-
Fujimoto, H., et al. (2017). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis.... ResearchGate. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Retrieved from [Link]
-
CORE. (n.d.). Inactivation Kinetics of Mushroom Tyrosinase in the Dimethyl Sulfoxide Solution. CORE. Retrieved from [Link]
-
PMC - NIH. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH. Retrieved from [Link]
-
Agilent. (n.d.). Tips for Improved Luminescence Performance. Agilent. Retrieved from [Link]
-
Promega Connections. (2019). Eight Considerations for Getting the Best Data from Your Luminescent Assays. Promega Connections. Retrieved from [Link]
-
(n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. PCR Biosystems. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
MB - About. (n.d.). Assay Troubleshooting. MB - About. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved from [Link]
-
NIH. (n.d.). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. NIH. Retrieved from [Link]
-
NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Retrieved from [Link]
-
PMC. (n.d.). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. PMC. Retrieved from [Link]
-
(2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Cheméo. Retrieved from [Link]
-
(n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. Retrieved from [Link]
-
(n.d.). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]
-
Maple Research Labs Blog. (2024). Best Practices for Research Compound Storage. Maple Research Labs Blog. Retrieved from [Link]
-
ResearchGate. (2025). Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components | Request PDF. ResearchGate. Retrieved from [Link]
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Retrieved from [Link]
-
PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[11][12][18]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). Cheméo. Retrieved from [Link]
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PubMed. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. Retrieved from [Link]
-
PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Retrieved from [Link]
-
NIH. (n.d.). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. NIH. Retrieved from [Link]
-
Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:1248641-32-8 | 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carboxylic Acid. Chemsrc. Retrieved from [Link]
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stability of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one in aqueous solution
Answering the user's request.## Technical Support Center: Stability of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one in Aqueous Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for handling this compound in aqueous environments.
A Note on This Guide: While this compound is a molecule of interest, comprehensive stability data for this specific compound is not extensively published in public literature. Therefore, this guide is built upon established principles of medicinal chemistry, the known behavior of its core heterocyclic scaffolds (pyrazole and pyridazinone), and standard industry practices for stability testing as outlined by the International Council for Harmonisation (ICH).[1][2][3] The protocols and troubleshooting steps provided are designed to empower you to determine the empirical stability of this molecule in your specific experimental systems.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I'm observing a progressive loss of my compound's concentration in my aqueous stock solution, which is prepared in water. What is the likely cause and how can I fix it?
Answer:
The most probable cause is the hydrolytic instability of the pyridazin-3(2H)-one core. This heterocyclic ring contains an internal cyclic amide (a lactam), which is susceptible to hydrolysis, particularly under non-neutral pH conditions.[4][5] Unbuffered water can have a fluctuating pH (often slightly acidic due to dissolved CO2), which can accelerate this degradation over time.
Causality Explained: The lactam bond in the pyridazinone ring is the most chemically labile site for hydrolysis. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactam. This process can be catalyzed by either acid (protonation of the carbonyl oxygen, making the carbon more electrophilic) or base (formation of a more potent hydroxide nucleophile). The pyrazole ring, in contrast, is generally considered an electronically stable and metabolically robust heterocycle, making it less likely to be the source of instability under these conditions.[6]
Recommended Actions:
-
pH Control is Critical: Immediately switch from using pure, unbuffered water to a buffered aqueous solution for your stock. A phosphate or citrate buffer at a concentration of 10-50 mM is a good starting point.
-
Conduct a Rapid pH Screen:
-
Prepare small aliquots of your compound in a series of buffers across a pH range (e.g., pH 4.0, 6.0, 7.4, and 8.0).
-
Analyze the concentration of the parent compound by High-Performance Liquid Chromatography (HPLC) immediately after preparation (T=0).[7]
-
Store the solutions at your typical experimental temperature (e.g., room temperature or 37°C).
-
Re-analyze the samples at set time points (e.g., 4, 8, 24, and 48 hours).
-
The pH at which the parent compound concentration remains highest is the optimal pH for short-term storage and use.
-
-
Storage Conditions: For long-term storage, flash-freeze aliquots of the stock solution prepared in the optimal buffer and store them at -80°C. Avoid repeated freeze-thaw cycles.
Question 2: After preparing my compound in an acidic buffer for an assay, I see a new, more polar peak appearing in my HPLC chromatogram. What could this be?
Answer:
The appearance of a new, more polar peak is a classic sign of degradation, and in this case, it is highly indicative of acid-catalyzed hydrolysis of the pyridazinone ring.
Causality Explained: Acid-catalyzed hydrolysis would cleave the lactam bond, opening the six-membered ring to form a carboxylic acid derivative (specifically, a hydrazide-substituted carboxylic acid). The introduction of a free carboxylic acid group dramatically increases the polarity of the molecule. On a typical reversed-phase HPLC column (like a C18), more polar compounds have less retention and therefore elute earlier, appearing as a new peak with a shorter retention time than the parent compound.
Below is a diagram illustrating the likely degradation pathway.
Caption: Potential hydrolytic degradation of the pyridazinone ring.
Recommended Actions:
-
Confirm Degradation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the sample. The mass of the new peak should correspond to the parent compound + 18 Da (the mass of a water molecule), confirming a hydrolytic event.
-
Perform a Forced Degradation Study: To systematically understand the compound's stability profile, a forced degradation (or stress testing) study is essential.[1][2] This involves intentionally exposing the compound to harsh conditions to predict its long-term stability and identify potential degradants. This is a mandatory step in drug development as per ICH guidelines.[3][8] (See the detailed protocol in Part 2).
-
Assay Modification: If the compound is unstable in your required assay buffer, consider:
-
Reducing the incubation time in the acidic buffer.
-
Preparing the compound stock in a compatible, stable solvent (like DMSO) and performing a final dilution into the assay buffer immediately before the experiment begins.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the stability and handling of this compound.
Question 1: How do I systematically determine the stability of this compound? What is a "Forced Degradation Study"?
Answer:
A forced degradation study is an experimental series where a compound is subjected to stress conditions exceeding those of accelerated stability testing.[3] Its primary goals are to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method (typically HPLC) that can resolve the parent compound from all its degradants.[2][8]
Experimental Workflow for a Forced Degradation Study:
The following diagram outlines the typical workflow for a forced degradation study.
Caption: Workflow for a typical forced degradation study.
Step-by-Step Protocol for Forced Degradation:
Objective: To achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized. Timepoints and temperatures may need optimization.
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid: Place the solid compound in a vial at 80°C.
-
Analyze at set time points.
-
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1] A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a suitable HPLC-UV method. Calculate the percentage of degradation and check for the formation of new peaks.
Question 2: What analytical method is best for monitoring the stability of this compound?
Answer:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[2][7] This is an analytical method that has been validated to accurately measure the concentration of the active compound without interference from any potential degradation products, impurities, or excipients.
Key Features of a Good Stability-Indicating HPLC Method:
-
Resolution: The method must achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks. This is often achieved using gradient elution on a reversed-phase column (e.g., C18).
-
Specificity: As demonstrated through forced degradation studies, the method should be specific for the parent compound. Peak purity analysis using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is essential to confirm that the parent peak is spectrally pure under all stress conditions.[9]
-
Sensitivity and Linearity: The method should have a sufficient limit of detection (LOD) and limit of quantitation (LOQ) to detect degradation products at low levels (e.g., <0.1%).[7]
For identification of the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides the molecular weight of the new species, offering critical clues to their structure.
Part 3: Data Presentation & Summary
The following table provides an example of how to summarize the results from a forced degradation study. The data presented here is illustrative and not based on experimental results for this specific molecule.
Table 1: Illustrative Summary of Forced Degradation Study Results
| Stress Condition | Duration | Temperature | % Assay of Parent | % Degradation | No. of Degradants | Remarks |
| 0.1 M HCl | 24 hours | 60°C | 88.5% | 11.5% | 1 | Major degradant at RRT 0.75 |
| 0.1 M NaOH | 8 hours | 60°C | 85.2% | 14.8% | 2 | Major degradant at RRT 0.75; Minor at 0.82 |
| 3% H₂O₂ | 24 hours | Room Temp | 98.1% | 1.9% | 1 | Minor degradation observed |
| Thermal (Solution) | 48 hours | 80°C | 96.5% | 3.5% | 1 | Minor degradation observed |
| Photolytic (Solid) | 7 days | ICH Box | 99.2% | 0.8% | 0 | Compound is stable to light |
RRT = Relative Retention Time
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (National Institutes of Health). [Link]
-
Forced degradation studies. (ResearchGate). [Link]
-
Forced degradation studies. (MedCrave online). [Link]
-
Stability Indicating Forced Degradation Studies. (RJPT). [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (eurekaselect). [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (Asian Journal of Research in Chemistry). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (National Institutes of Health). [Link]
-
Anti-inflammatory activity of pyridazinones: A review. (PubMed). [Link]
-
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. (National Institutes of Health). [Link]
-
Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. (PubMed). [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (MDPI). [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (MDPI). [Link]
-
Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (ResearchGate). [Link]
-
Pyrazole-Embedded Pyridazine and Phthalazinedione Hybrids: Synthesis, Characterization and Anti-Inflammatory Potential. (ResearchGate). [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (National Institutes of Health). [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Springer). [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (ijpsr.com). [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (National Institutes of Health). [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (PubMed). [Link]
-
Hydrolysis of dihydrouridine and related compounds. (PubMed). [Link]
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minimizing off-target effects of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
A-123 is a research compound identified as 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one . While comprehensive data on this specific molecule is emerging, its structural motifs are common in potent and selective kinase inhibitors.[1][2] This guide provides a framework for researchers using A-123 or similar pyridazinone-based small molecules to proactively minimize and troubleshoot potential off-target effects, ensuring data integrity and accurate interpretation of experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of A-123, focusing on proactive strategies to ensure target specificity.
Q1: What are off-target effects and why are they a major concern with small molecule inhibitors like A-123?
A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary target.[3] For a kinase inhibitor like A-123, this could mean binding to and inhibiting other kinases or unrelated proteins. These effects are a significant concern because they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[4] Furthermore, off-target interactions can cause cellular toxicity or other confounding biological responses.
Q2: How do I determine an optimal working concentration for A-123 in my cellular assays?
A2: The optimal concentration should be determined by generating a complete dose-response curve.[5][6] This is crucial for identifying the lowest concentration of A-123 that produces the maximal desired effect (e.g., inhibition of target phosphorylation). Using concentrations well above the IC50 or EC50 value significantly increases the risk of engaging lower-affinity off-targets.[7]
Key Parameters from a Dose-Response Curve:
| Parameter | Description | Importance for Off-Target Minimization |
|---|---|---|
| IC50/EC50 | The concentration at which 50% of the maximal inhibitory/effective response is observed. | Establishes the potency of the compound for its intended target. |
| Slope | The steepness of the curve. | A very steep slope can indicate a narrow therapeutic window, where small increases in concentration could lead to off-target effects.[8][9] |
| Maximal Effect | The plateau of the curve representing the maximum biological response. | Using concentrations beyond this plateau provides no further on-target benefit and increases off-target risk.[7] |
Q3: What are the essential controls to include in my experiments with A-123?
A3: A multi-faceted control strategy is essential for validating that the observed effects are due to the specific inhibition of your target of interest.
-
Vehicle Control (e.g., DMSO): This is the most basic control. Cells are treated with the same concentration of the solvent used to dissolve A-123 to account for any effects of the solvent itself.
-
Positive Control: A well-characterized inhibitor known to target the same pathway or produce a similar phenotype. This validates that the assay system is responsive.
-
Negative Control Compound: This is one of the most powerful controls. It involves using a structurally similar but biologically inactive analog of A-123.[10] If the phenotype disappears with the inactive analog, it strongly suggests the effect is due to the specific chemical structure of A-123 and not some non-specific chemical property.
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If A-123 treatment phenocopies the genetic perturbation, it provides strong evidence of on-target action.
Q4: Can I predict potential off-targets of A-123 before starting my experiments?
A4: Yes, computational methods can provide a valuable starting point for identifying potential off-targets. These in silico approaches use the chemical structure of A-123 to predict its binding affinity against a large database of known protein structures.[3][11]
Common Computational Approaches:
-
Ligand-Based Methods: These methods, such as the Similarity Ensemble Approach (SEA), compare the structure of A-123 to a library of compounds with known biological targets.[3]
-
Structure-Based Methods: If a high-quality crystal structure of A-123's intended target is available, molecular docking simulations can be performed. These can also be used to "reverse screen" A-123 against a library of other protein binding sites.
It is critical to remember that these are predictions and must be validated experimentally.
Part 2: Troubleshooting Guide
This section provides a logical framework for investigating unexpected results that may be caused by off-target effects of A-123.
Issue 1: The observed cellular phenotype does not match the known function of the target kinase.
An unexpected phenotype is a classic sign of potential off-target activity. This troubleshooting workflow can help dissect the cause.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: IC50 from my biochemical (enzymatic) assay is much lower than the EC50 in my cell-based assay.
This is a common observation and can be attributed to several factors, not all of which are off-target effects.
-
Cell Permeability: A-123 may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration added to the media.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Intracellular ATP: Most in vitro kinase assays are run at ATP concentrations below physiological levels.[14] In the cellular environment, the high concentration of ATP (~1-10 mM) can outcompete ATP-competitive inhibitors like A-123, making them appear less potent.
-
Protein Binding: A-123 may bind to serum proteins in the cell culture media or other intracellular proteins, reducing the free concentration available to bind the target.
Troubleshooting Steps:
-
Perform an ATP Competition Assay (see Protocol 1): This will confirm if A-123 is ATP-competitive. A rightward shift in the IC50 curve at higher ATP concentrations is indicative of competition.[15]
-
Assess Target Engagement in Cells: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that A-123 is binding to its intended target inside the cell (see Protocol 2).[16][17]
-
Vary Serum Concentration: Perform the cell-based assay with different concentrations of serum in the media to see if protein binding is a major factor.
Part 3: Key Experimental Protocols
These protocols provide step-by-step guidance for experimentally validating the on- and off-target activities of A-123.
Protocol 1: ATP Competition Assay
This biochemical assay determines if A-123 inhibits its target kinase by competing with ATP. This is crucial for understanding its mechanism of action and for interpreting discrepancies between biochemical and cellular data.[14][15]
Caption: Workflow for an ATP Competition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock of A-123 in 100% DMSO.
-
Prepare reaction buffer, recombinant kinase, and substrate according to the manufacturer's recommendations or published literature.
-
Prepare two different concentrations of ATP: a "Low ATP" solution (at or near the Km for the kinase) and a "High ATP" solution (e.g., 10-fold higher than the Low ATP concentration).[14]
-
-
Assay Setup (in duplicate or triplicate):
-
Create a serial dilution of A-123.
-
To the wells of an assay plate, add the kinase and substrate mixture.
-
Add the diluted A-123 or vehicle (DMSO) to the appropriate wells.
-
Allow a brief pre-incubation (e.g., 10-15 minutes) at room temperature for the inhibitor to bind to the kinase.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding either the "Low ATP" or "High ATP" solution to the wells.
-
Incubate for the optimized reaction time at the appropriate temperature.
-
-
Detection and Analysis:
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).
-
Plot the percent inhibition versus the log of A-123 concentration for both the Low and High ATP conditions.
-
Calculate the IC50 value for each condition using non-linear regression. A significant increase (rightward shift) in the IC50 value at the high ATP concentration confirms an ATP-competitive mechanism of action.[14]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify target engagement in a cellular environment.[16][18] It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[19]
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with A-123 at the desired concentration or with a vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical range might be 40°C to 70°C in 2-3°C increments. Include an unheated control.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., snap freezing in liquid nitrogen followed by thawing at room temperature).
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another sensitive protein detection method like ELISA.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and A-123-treated samples.
-
A shift of the melting curve to higher temperatures in the A-123-treated sample indicates direct binding and stabilization of the target protein.[18]
-
Protocol 3: Broad-Panel Kinase Profiling
To empirically identify off-targets, it is highly recommended to screen A-123 against a large panel of kinases. This service is offered by several commercial vendors.[][21][22]
General Workflow:
-
Select a Service Provider: Choose a vendor that offers a large, diverse kinase panel (e.g., >300 kinases) and uses a reliable assay technology (e.g., radiometric or mobility shift assays).[4][]
-
Choose Screening Concentrations:
-
Single High Concentration: A preliminary screen is often done at a single high concentration (e.g., 1 or 10 µM) to identify any potential hits.
-
Dose-Response: Any "hits" identified in the initial screen should be followed up with full IC50 curve determination to confirm the interaction and assess potency.
-
-
Data Analysis:
-
The results are typically provided as percent inhibition at the tested concentration or as IC50 values.
-
Analyze the data to calculate a selectivity score (e.g., by comparing the potency against the primary target versus off-targets).
-
Any potent off-target hits (i.e., with IC50 values close to that of the primary target) should be investigated further for their potential to contribute to the observed cellular phenotype.
-
By employing these proactive strategies, rigorous controls, and validation protocols, researchers can confidently use this compound (A-123) to generate reliable and accurately interpreted data.
References
-
Bowes, J., Brown, A.J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Xenobiotic Metabolism and Disposition. In Silico Screening of a Large Compound Library for Drug-Induced Liver Injury. Chemical Research in Toxicology, 25(7), 1492-1503. Available from: [Link]
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Lounkine, E., Keiser, M.J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J.L., Lavan, P., Weber, E., Doak, A.K., Côté, S., Roe, G.L., & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. Available from: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]
-
Gadaleta, D., & Mangiatordi, G.F. (2022). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 23(21), 13444. Available from: [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E.A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring Drug-Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. Available from: [Link]
-
Hu, Y., & Gfeller, D. (2017). A computational framework to predict the binding of drugs to protein targets and to assess drug-target interactions. bioRxiv. Available from: [Link]
-
Masuda, T., & Tomita, T. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 249-256. Available from: [Link]
-
International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from [Link]
-
Vainstein, V., Eide, C.A., O'Hare, T., Shukron, O., Druker, B.J., & Loria, A. (2013). Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia. Blood, 122(12), 2133-2143. Available from: [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
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KinasePred. (n.d.). A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Retrieved from [Link]
-
Aksamitiene, E., Kholodenko, B.N., Kolch, W., & Kiyatkin, A. (2012). Spatio-temporal dynamics of the EGF-induced ERK signaling cascade in the cytoplasm and nucleus of a single living cell. Journal of Cell Science, 125(Pt 11), 2797-2807. Available from: [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Almqvist, H. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-160. Available from: [Link]
-
Danaher Life Sciences. (n.d.). Dose-Response Curve | Definition and Applications. Retrieved from [Link]
-
Collaborative Drug Discovery. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]
-
Boezio, A.A., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[3][11][]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 59(5), 2051-2072. Available from: [Link]
-
Jameson, D.M., & Croney, J.C. (2003). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 233, 213-222. Available from: [Link]
-
Sportsman, J.R., & Gaudet, E.A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Farnaby, W., et al. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 144(37), 16817-16833. Available from: [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][11][23]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. Available from: [Link]
-
Chemsrc. (2025, December 5). 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]
-
Martin, E.J., & Maggiora, G.M. (2002). Do Structurally Similar Molecules Have Similar Biological Activity? Journal of Medicinal Chemistry, 45(19), 4350-4358. Available from: [Link]
-
Baell, J.B., & Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Available from: [Link]
-
Schuemie, M.J., Ryan, P.B., DuMouchel, W., Suchard, M.A., & Madigan, D. (2014). Synthetic Negative Controls: Using Simulation to Screen Large-scale Propensity Score Analyses. Epidemiology, 25(4), 551-559. Available from: [Link]
-
Csizmok, V., Follis, A.V., & Forman-Kay, J.D. (2023). Molecular Strategies of Carbohydrate Binding to Intrinsically Disordered Regions in Bacterial Transcription Factors. International Journal of Molecular Sciences, 24(13), 11029. Available from: [Link]
-
MOLBASE. (n.d.). 1-(1-methyl-1H-pyrazol-4-yl)-3-(quinolin-6-ylmethyl)pyridazin-4(1H)-one. Retrieved from [Link]
Sources
- 1. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 17. news-medical.net [news-medical.net]
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- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. bio-protocol.org [bio-protocol.org]
Technical Support Center: Overcoming Solubility Challenges of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one. This document is designed for researchers, scientists, and drug development professionals who may be encountering solubility challenges with this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these issues to ensure the success of your experiments.
The core structure of this compound, featuring a planar and polar pyridazinone ring system, suggests a high crystal lattice energy. This characteristic often leads to poor aqueous solubility, a common hurdle for many new chemical entities (NCEs) in the drug discovery pipeline.[1][2] Such compounds are often categorized as "brick-dust" molecules, where strong intermolecular forces in the solid state make it difficult for solvent molecules to break them apart.[3] This guide provides a tiered troubleshooting strategy, from simple fixes for in vitro assays to more advanced formulation approaches for in vivo studies.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial experiments show very low solubility in aqueous buffers. What are the underlying physicochemical reasons?
Answer: The poor aqueous solubility of this compound likely stems from two primary factors related to its molecular structure:
-
High Crystal Lattice Energy: The molecule is relatively flat and contains multiple nitrogen and oxygen atoms capable of forming strong intermolecular hydrogen bonds and π-π stacking interactions. These forces hold the molecules together tightly in a solid crystal, requiring significant energy to break apart during dissolution. A similar compound, 6-phenyl-pyridazin-3(2H)-one, has demonstrated exceptionally low water solubility, reinforcing this hypothesis.[4][5]
-
Molecular Polarity and Lipophilicity: While the molecule possesses polar functional groups, the overall structure may not be sufficiently hydrophilic to overcome the energy penalty of disrupting the highly ordered water structure. The balance between its crystalline stability and its interaction with water molecules is unfavorable for dissolution. Over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[1]
Q2: What is the critical first step to systematically address this solubility issue?
Answer: The first step is to establish a baseline solubility profile. This foundational data will inform your entire strategy. Instead of random testing, a systematic approach is crucial. You need to determine the compound's kinetic solubility in various relevant media.
This initial screen helps you understand the compound's behavior and select the most promising path forward, as outlined in the workflow diagram below.
Caption: Decision workflow for addressing solubility issues.
Tier 1 Strategies: Rapid Methods for In Vitro Screening
These methods are ideal for solubilizing the compound for initial biological assays where the final concentration of organic solvent or the pH shift is tolerable.
Q3: How do I use pH adjustment to improve solubility?
Answer: Adjusting the pH of the medium can ionize the molecule, creating a salt form that is often much more soluble than the neutral species.[6][7] The pyridazinone moiety contains an acidic proton (N-H), making the compound a weak acid. Therefore, increasing the pH above its pKa will deprotonate it, forming an anion that is more readily solvated by water.
Experimental Protocol: pH-Dependent Solubility Screen
-
Preparation: Prepare a set of buffers (e.g., citrate, phosphate, borate) ranging from pH 4.0 to 10.0.
-
Stock Solution: Prepare a high-concentration stock solution of your compound in an appropriate organic solvent like DMSO (e.g., 10-20 mM).
-
Addition: Add a small aliquot of the DMSO stock solution to each buffer to a final concentration of ~1% DMSO. The target compound concentration should be above the expected solubility limit (e.g., 100 µM).
-
Equilibration: Shake the samples at a controlled temperature (e.g., 25°C) for 1-2 hours to achieve kinetic solubility.
-
Analysis: Centrifuge the samples to pellet any precipitate. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Interpretation: A significant increase in solubility at higher pH values confirms that deprotonation enhances solubility. This information is critical for designing buffers for cell-based assays or enzymatic screens.
Q4: The compound is highly soluble in DMSO, but precipitates when I add it to my aqueous assay buffer. How can I prevent this?
Answer: This is a classic problem solved by using co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar or poorly soluble compounds.[8][9] The goal is to find a co-solvent system that keeps the compound in solution at the final desired concentration while minimizing any negative impact on the biological assay.
Based on data for the structurally similar 6-phenyl-pyridazin-3(2H)-one, solvents like DMSO, PEG-400, and Transcutol are excellent starting points.[4][5]
| Solvent | Mole Fraction Solubility of 6-phenyl-pyridazin-3(2H)-one (at 318.2 K)[4][5] | Recommended Starting Concentration for Co-solvent System |
| Water | 1.26 x 10⁻⁵ | N/A |
| Ethanol | 8.22 x 10⁻³ | 1-5% (v/v) |
| Propylene Glycol (PG) | 1.50 x 10⁻² | 1-10% (v/v) |
| Polyethylene Glycol 400 (PEG-400) | 4.12 x 10⁻¹ | 5-20% (v/v) |
| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ | 0.5-2% (v/v) |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO, PEG-400) at a high concentration (e.g., 20 mM).
-
Serial Dilution: Create a dilution series of your stock solution directly into your final aqueous assay buffer.
-
Visual Inspection: After each addition, vortex briefly and let it sit for 5-10 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect) against a dark background.
-
Determine Cut-off: The highest concentration that remains clear is your working limit for that specific co-solvent/buffer system.
-
Assay Compatibility: Always run a vehicle control (buffer + co-solvent, no compound) in your biological assay to ensure the co-solvent concentration is not causing artifacts.
Tier 2 & 3 Strategies: Advanced Formulation for In Vivo Studies
If Tier 1 strategies are insufficient or unsuitable for your application (e.g., in vivo studies where high organic solvent concentrations are not viable), more advanced formulation techniques are required.
Q5: Co-solvents and pH are not enough for my required concentration. What's the next logical step?
Answer: The next step is to explore formulation technologies that encapsulate or complex with the drug molecule to enhance its apparent solubility. Two powerful methods are the use of surfactants and cyclodextrins.
Caption: Mechanisms of common solubility enhancement techniques.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that is readily soluble in water.[1][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.
-
Micellar Solubilization with Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell. The poorly soluble drug can partition into the hydrophobic core, effectively being carried in a soluble formulation.[1][6] Common non-ionic surfactants include Polysorbate 80 (Tween® 80) and Cremophor® EL.
Experimental Protocol: Cyclodextrin Screening
-
Prepare CD Solutions: Make a series of aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Add Compound: Add an excess amount of your solid compound to each cyclodextrin solution.
-
Equilibrate: Place the mixtures on a shaker or rotator at a controlled temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate and Analyze: Filter or centrifuge the samples to remove undissolved solid. Analyze the supernatant for drug concentration via HPLC or LC-MS.
-
Phase Solubility Diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble complex.
Q6: I need to prepare a solid dosage form or a high-concentration liquid for oral dosing. What are the most advanced options?
Answer: For these demanding applications, modifying the solid state of the drug itself is often the most effective strategy. The goal is to disrupt the stable crystal lattice to create a more soluble, higher-energy form.
Amorphous Solid Dispersions (ASDs): This is a state-of-the-art technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[11][12] By preventing the drug from crystallizing, it exists in a much more soluble amorphous state. Upon administration, the polymer dissolves quickly, releasing the drug in a supersaturated state that enhances absorption.[10]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Preparation Methods:
-
Solvent Evaporation (Spray Drying): The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated, trapping the drug in its amorphous state within the polymer.[11][13]
-
Hot Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded and cooled rapidly. This solvent-free method is highly scalable.[3][12]
-
The selection and development of an ASD is a complex process requiring specialized equipment and expertise in polymer science and material characterization (e.g., using DSC and PXRD to confirm the amorphous state).
| Technique | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Increases ionization of the drug.[7] | Simple, inexpensive. | Only works for ionizable drugs; risk of precipitation if pH changes. | In vitro assays, IV formulations. |
| Co-solvents | Reduces solvent polarity.[9] | Easy to prepare and screen. | Potential for drug precipitation upon dilution; solvent may be toxic. | In vitro assays, early in vivo PK. |
| Cyclodextrins | Forms soluble inclusion complexes.[1] | High solubilization potential; can improve stability. | Can be expensive; potential for nephrotoxicity at high doses. | Oral and parenteral formulations. |
| Solid Dispersions | Creates a high-energy amorphous form of the drug.[11] | Significant increase in dissolution and bioavailability; enables solid dosage forms. | Complex to develop and scale-up; potential for physical instability (recrystallization). | Oral solid dosage forms for poorly soluble compounds. |
References
-
Jadhav, N.R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Available at: [Link]
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Technical Support Center: Dose-Response Curve Optimization for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Introduction: Understanding Your Compound
Welcome to the technical support guide for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one. This molecule belongs to the pyridazinone class, a versatile heterocyclic scaffold known for a wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and cardiovascular agents.[1][2][3][4] The pyrazolyl moiety is also a common feature in kinase inhibitors, suggesting a broad potential for this compound in drug discovery and development.[5][6]
Achieving a robust and reproducible dose-response curve is the cornerstone of characterizing any compound's potency and efficacy. This guide is designed as a dynamic troubleshooting resource to help you navigate common experimental hurdles and optimize your assays. We will delve into the causality behind experimental choices, providing not just steps, but the scientific rationale to empower your research.
Core Concepts: The Anatomy of a Dose-Response Curve
Before troubleshooting, it's crucial to understand the key parameters of a dose-response curve. This relationship, typically sigmoidal, describes how the effect of a compound changes with its concentration.
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EC50/IC50: The concentration of a compound that produces 50% of the maximal possible effect (EC50 for agonists) or 50% of the maximal inhibition (IC50 for antagonists/inhibitors). It is the primary measure of a compound's potency.
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Hill Slope (Slope Factor): Describes the steepness of the curve. A slope of 1.0 suggests a 1:1 binding interaction, while values greater or less than 1.0 can indicate cooperativity or more complex biological interactions.
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Top & Bottom Plateaus: Represent the maximal and minimal response of the assay system, defining the dynamic range or "assay window." A wide, clear window is essential for accurate measurements.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem Area 1: Compound & Reagent Handling
Q1: My compound is precipitating out of solution when I add it to my cell culture media. What's happening and how can I fix it?
A1: This is a very common issue, often rooted in the physicochemical properties of the compound. The pyridazinone scaffold, while biologically active, can exhibit poor aqueous solubility.[7][8]
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Causality: 6-phenylpyridazin-3(2H)-one, a structurally related compound, shows extremely low water solubility but is highly soluble in organic solvents like dimethyl sulfoxide (DMSO).[7][8] Your compound likely shares these characteristics. When a concentrated DMSO stock is diluted into an aqueous buffer or cell media, the compound can "crash out" as it exceeds its solubility limit in the new environment.
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Troubleshooting Steps:
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Verify Stock Concentration: Ensure your DMSO stock is not oversaturated. If you see crystals in your frozen stock, gently warm it to 37°C and vortex to redissolve before use.
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Optimize Solvent Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% - 0.5% without significant toxicity. However, you must validate this for your specific cell line. Never exceed a final concentration of 1%.
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Use a Serial Dilution Strategy: Do not perform a single, large dilution of your stock directly into the media. Instead, perform a serial dilution in 100% DMSO first, and then dilute this series into your final assay medium. This ensures the compound is gradually introduced to the aqueous environment.[9][10]
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Consider Alternative Solvents: If DMSO proves toxic or solubility issues persist, other organic solvents like ethanol can be tested, though their cell tolerance is often lower.
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| Solvent | Typical Max Final Concentration in Assay | Notes |
| DMSO | 0.1% - 0.5% | Gold standard; test for cell line-specific toxicity. |
| Ethanol | ≤ 0.5% | Can be more toxic to cells than DMSO. |
| Water | N/A | Ideal, but unlikely for this compound class.[7][8] |
Q2: I'm observing high variability between my replicate wells. What are the likely causes?
A2: High variability is often traced back to technical execution rather than the compound itself. Inconsistent pipetting is a primary culprit.[11]
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Causality: Small errors in pipetting, especially during serial dilutions, can be magnified at each step, leading to significant concentration inaccuracies in your final plate.[12] Additionally, uneven cell plating or edge effects in the microplate can contribute.
-
Troubleshooting Steps:
-
Pipetting Technique: Always use calibrated pipettes and fresh tips for each transfer to avoid cross-contamination.[9] For serial dilutions, ensure thorough mixing after each step by gently pipetting up and down.[12]
-
Master Mix Preparation: Prepare a master mix of your reagents (e.g., cell suspension, assay reagents) to add to each well, reducing well-to-well addition variability.[13]
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Plate Layout: Avoid using the outer wells of a 96-well plate, as they are most susceptible to evaporation (the "edge effect"). If you must use them, fill the surrounding perimeter wells with sterile water or PBS to create a humidity barrier.
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Cell Seeding: Ensure your cells are in a homogenous, single-cell suspension before plating to avoid clumping and uneven distribution.
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Problem Area 2: Assay Signal & Data Quality
Q3: My negative control (vehicle only) wells have a very high background signal. What should I do?
A3: High background can obscure your true signal and shrink your assay window. The source can be the reagents, the plates, or the cells themselves.[14]
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Causality: In luminescence-based assays (e.g., ATP-based viability assays), background can come from ATP contamination in reagents or from the autofluorescence of white plates that have been exposed to light.[15] In fluorescence assays, media components like phenol red and serum can autofluoresce.[11]
-
Troubleshooting Steps:
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Run Controls: Set up "media + reagent only" (no cells) controls to determine if the background is from your reagents.
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Plate Selection: For luminescence assays, use high-quality, opaque white plates to maximize signal and prevent light leakage. For fluorescence, use solid black plates to minimize background.[16]
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Dark Adaptation: Before reading a luminescent plate, incubate it in the dark for 5-10 minutes to allow any plate phosphorescence to decay.[15]
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Reagent Quality: Use high-purity water and fresh reagents. If testing for ATP, maintain aseptic technique to prevent microbial contamination, which can be a source of ATP.[15]
-
Q4: My dose-response curve is flat, showing little to no inhibition even at high concentrations. Why?
A4: A flat or inactive curve can be due to several factors, ranging from compound stability to biological interactions within the assay system.
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Causality:
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Compound Inactivity: The compound may simply not be active against your chosen target or cell line.
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Serum Protein Binding: This is a critical and often overlooked factor. Components in fetal bovine serum (FBS), primarily albumin, can bind to small molecules.[17] According to the "free drug hypothesis," only the unbound fraction of the compound is available to interact with the target cells.[18] High serum binding effectively reduces the bioavailable concentration of your compound, causing a rightward shift in the dose-response curve or, in extreme cases, a complete loss of apparent activity.[17][19]
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Incubation Time: The incubation time may be too short for the compound to elicit a biological response.
-
-
Troubleshooting Steps:
-
Reduce Serum Concentration: Perform the assay in a medium with a lower serum percentage (e.g., 2-5% FBS) or, if the cells can tolerate it for the assay duration, in serum-free media.[20] Always compare results to those from standard serum conditions to understand the impact.
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Extend Incubation Time: Run a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration. Be mindful that for longer incubations, you may need to reduce the initial cell seeding density to prevent overgrowth in control wells.[21]
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Verify Target Expression: Confirm that your chosen cell line expresses the intended target of the compound (if known).
-
Problem Area 3: Data Interpretation
Q5: I'm observing a biphasic (U-shaped) dose-response curve. What does this indicate?
A5: A biphasic, or non-monotonic, dose-response is a complex but informative result. It often points to off-target effects, cytotoxicity at high concentrations, or compound interference with the assay detection method.
-
Causality:
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Off-Target Effects: At lower concentrations, the compound may be hitting its intended target. At higher concentrations, it may engage a secondary target that produces an opposing effect.
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Cytotoxicity Masking Signal: In a reporter assay, for example, high compound concentrations might be cytotoxic. This would kill the cells, preventing them from producing the reporter protein and causing the signal to drop, mimicking inhibition.
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Assay Interference: The compound itself might absorb light at the excitation/emission wavelengths of a fluorescence/luminescence assay, or it could directly inhibit the reporter enzyme (e.g., luciferase).
-
-
Troubleshooting Steps:
-
Run a Counter-Screen: Perform a simple cell viability assay (e.g., CellTiter-Glo®, MTS) in parallel with your primary assay. This will reveal if the compound is cytotoxic at the concentrations where you see the "hook" in your curve.
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Check for Assay Interference: Run the assay in a cell-free system (reagents only) with your compound to see if it directly affects the assay components (e.g., inhibits luciferase).
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Fit to a Biphasic Model: Use a biphasic curve-fitting model in your analysis software to deconstruct the two components of the response.
-
Visualized Workflows & Logic
Experimental Workflow Diagram
This diagram outlines the standard process for generating a dose-response curve.
Caption: Standard workflow for a cell-based dose-response experiment.
Troubleshooting Decision Tree
Use this logic tree to diagnose common issues with your dose-response curve.
Caption: A decision tree for troubleshooting common dose-response assay issues.
Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock and Serial Dilutions
This protocol outlines the critical steps for preparing your compound for addition to the assay plate. Accurate dilution is paramount for a reliable curve.[22][23]
-
Prepare Primary Stock Solution:
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Accurately weigh your this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing and gentle warming if necessary.
-
Aliquot into small, single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
-
Perform Serial Dilutions (in 100% DMSO):
-
This example is for a 10-point, 3-fold dilution series starting from a 10 mM stock, intended for a final top concentration of 10 µM in the assay (assuming a 1:1000 final dilution).
-
Label 9 microcentrifuge tubes (or a 96-well plate) from 2 to 10.
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Add 20 µL of 100% DMSO to tubes 2 through 10.
-
Take 30 µL of your 10 mM stock and place it in tube 1.
-
Transfer 10 µL from tube 1 into tube 2. Mix thoroughly by pipetting up and down 5-7 times.
-
Using a fresh pipette tip, transfer 10 µL from tube 2 into tube 3. Mix thoroughly.
-
Continue this process down to tube 10.[10][12] This creates your DMSO dilution plate.
-
-
Prepare Final Working Solutions (in Media):
-
Prepare a separate dilution plate or tubes.
-
Dilute each of your DMSO serial dilutions into the final cell culture medium. For example, to achieve a 2X final concentration, you might add 2 µL of each DMSO dilution to 98 µL of media.
-
Self-Validation: Visually inspect the working solutions for any signs of precipitation after dilution.
-
Protocol 2: General Cell-Based Luminescence Viability Assay
This protocol provides a framework for a typical dose-response experiment using an ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure cell viability.
-
Cell Plating:
-
Harvest and count cells, then resuspend them in culture medium to the desired seeding density (determined empirically for your cell line to ensure they are in a logarithmic growth phase at the end of the experiment).
-
Dispense the cell suspension into a 96-well, solid white plate (e.g., 100 µL per well).
-
Include "no cell" control wells containing media only to measure background luminescence.
-
Incubate the plate (e.g., 37°C, 5% CO2) for 4-24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Add your compound working solutions to the appropriate wells (e.g., 100 µL of 2X compound solution to 100 µL of media containing cells, for a final volume of 200 µL).
-
Add "vehicle control" wells, which receive media with the same final DMSO concentration as the treated wells but without the compound.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Prepare the luminescence assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average signal from the "no cell" control wells from all other wells.
-
Normalize the data: Set the average of the vehicle control wells as 100% viability and the background (or a positive control inhibitor) as 0%.
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the data and calculate the IC50, Hill slope, and plateaus.
-
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[13][17][19]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFUY9Aj4kzTppUjgYiLduBzxQXUAmCXfgpH88-yZ42OIPan4uZzobx7DSE0HcqfGAR8vfMoNmY6a6ctZy7LAR6yLg6VVZg6vB2UwnfZtp3eNI7KEiTWXrPdaChlJUCWfQ1J4o=]
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Technical Support Center: Ensuring the Stability of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Welcome to the dedicated technical support center for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental handling. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your results.
Introduction to this compound Stability
This compound is a heterocyclic compound featuring a pyridazinone core linked to an N-methylpyrazole moiety. The stability of this molecule is paramount for its efficacy and safety in research and development.[1][2] Degradation can lead to a loss of potency, the formation of unknown impurities, and potentially altered biological activity, compromising experimental outcomes. This guide provides a proactive approach to stability, focusing on understanding potential degradation pathways and implementing robust storage and handling protocols.
The inherent stability of the molecule is influenced by its constituent rings. The pyrazole ring is generally recognized for its metabolic and chemical stability.[3][4] Conversely, the pyridazinone ring, while predominantly existing in its more stable keto tautomeric form, contains functional groups susceptible to environmental stressors.[5] Understanding this interplay is key to preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of potential chemical degradation reactions.[6] |
| Humidity | Below 40% Relative Humidity (RH) | Minimizes the risk of hydrolytic degradation. The compound should be stored with a desiccant. |
| Light | Protected from light (Amber vial) | Many heterocyclic compounds are light-sensitive and can undergo photodegradation.[6] |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Reduces the risk of oxidative degradation, particularly for long-term storage. |
Q2: I've observed a new peak in my HPLC analysis after storing the compound. What could it be?
A2: A new peak likely indicates the formation of a degradation product. The identity of the degradant depends on the storage conditions. Potential degradation pathways include hydrolysis, oxidation, and photodegradation. It is crucial to use a stability-indicating analytical method, such as UPLC-MS, to separate and identify the parent compound from any impurities.[7][8][9]
Q3: Can I store the compound dissolved in a solvent?
A3: Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of solvolysis and other degradation reactions. If short-term storage in solution is necessary, use a high-purity, anhydrous, aprotic solvent and store at or below -20°C. Always perform a purity check before use.
Q4: How does pH affect the stability of this compound?
A4: The pyridazinone ring is susceptible to hydrolysis under both acidic and basic conditions.[10][11] It is advisable to maintain the compound in a neutral pH environment whenever possible. If your experimental protocol requires acidic or basic conditions, minimize the exposure time and temperature to reduce the extent of degradation.
Troubleshooting Guides
This section addresses specific issues you may encounter and provides actionable steps to resolve them.
Issue 1: Loss of Potency or Inconsistent Biological Activity
-
Symptom: You observe a decrease in the expected biological effect or high variability in your assay results over time.
-
Potential Cause: Degradation of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Verify Compound Purity: Immediately assess the purity of your current stock using a validated stability-indicating HPLC or UPLC-MS method.[7][12] Compare the chromatogram to a reference standard or a freshly prepared sample.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (see FAQ Q1). Check for any breaches in the cold chain or exposure to light and moisture.
-
Investigate Handling Procedures: Review your experimental workflow. Are stock solutions prepared fresh for each experiment? Are they stored appropriately and for a limited time?
-
Perform a Forced Degradation Study (Recommended): To proactively understand potential degradation, a forced degradation study can be invaluable.[2][13][14][15] This involves subjecting the compound to stress conditions to identify likely degradation products and pathways.
-
This protocol outlines a basic forced degradation study to identify potential degradation pathways.
-
Prepare Stock Solutions: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to a calibrated light source (ICH Q1B guidelines) for a specified duration.[16][17]
-
-
Neutralize and Analyze: Neutralize the acidic and basic solutions before injection. Analyze all samples, including a control (unstressed) sample, by UPLC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks using their mass-to-charge ratio (m/z) and fragmentation patterns.
Issue 2: Appearance of Extraneous Peaks in Analytical Chromatograms
-
Symptom: You observe unexpected peaks in your HPLC or LC-MS analysis that were not present in the initial characterization.
-
Potential Cause: Formation of degradation products or interaction with excipients.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for new peaks.
-
Explanation of Workflow:
-
Stability-Indicating Method: A proper analytical method should be able to separate the main compound from all potential degradation products.[13] If your method is not validated for this, you may be co-eluting impurities.
-
Analyze Blanks: Injecting solvent blanks and solutions of your formulation's excipients can help rule out contamination from these sources.[1][18][19][20][21]
-
Identify Source: If the peak is only present when the active compound is, it is likely a degradant. If it appears in excipient mixtures, there may be an interaction or an impurity in the excipient itself.
-
Troubleshoot and Reformulate: For degradation products, revisit your storage and handling procedures. For excipient interactions, you may need to select alternative, more compatible excipients.
-
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:
Caption: Plausible degradation pathways.
-
Hydrolysis: The amide bond within the pyridazinone ring is a likely site for hydrolytic cleavage, especially under strong acidic or basic conditions. This would lead to a ring-opening of the pyridazinone moiety.
-
Oxidation: The nitrogen atoms in both the pyrazole and pyridazinone rings are susceptible to oxidation, potentially forming N-oxides. The N-methyl group on the pyrazole ring could also be a site of oxidation.[22][23][24]
-
Photodegradation: Aromatic heterocyclic systems can absorb UV light, leading to excited states that can undergo various reactions, including ring cleavage, rearrangement, or dimerization.[16][17][25][26]
By understanding these potential liabilities, you can take targeted steps to mitigate degradation and ensure the quality and reliability of your research with this compound.
References
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
- Bauhuber, S., et al. (2021). Investigating the role of excipients on the physical stability of directly compressed tablets. European Journal of Pharmaceutics and Biopharmaceutics, 165, 214-225.
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Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Features of thermal decomposition of N-substituted tetrazoles. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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How to store methyl piperazine properly? (2025). Blog. Retrieved January 20, 2026, from [Link]
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Investigating the role of excipients on the physical stability of directly compressed tablets. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020). YouTube. Retrieved January 20, 2026, from [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 20, 2026, from [Link]
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Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. (n.d.). Academic Journals and Conferences. Retrieved January 20, 2026, from [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
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Studies on photodegradation process of psychotropic drugs: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
- Forced Degradation – A Review. (2022). International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-8.
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Forced Degradation Studies. (n.d.). Apicule. Retrieved January 20, 2026, from [Link]
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102.
- Impact of excipient interactions on solid dosage form stability. (2012). Pharmaceutical Research, 29(10), 2660-2673.
- Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (2024). Journal of Chemical and Pharmaceutical Research, 16(9), 197.
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Impurities Application Notebook. (n.d.). Waters. Retrieved January 20, 2026, from [Link]
- Influences of acidic reaction and hydrolytic conditions on monosaccharide composition analysis of acidic, neutral and basic polysaccharides. (2016).
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 20, 2026, from [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 20, 2026, from [Link]
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). The Journal of Physical Chemistry A, 125(48), 10427-10437.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Introduction
The pyridazinone scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4] Similarly, pyrazole-containing compounds are well-established as potent bioactive agents.[5][6] The strategic hybridization of these two heterocyclic systems into a single molecular entity, such as 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, presents a compelling opportunity for the discovery of novel therapeutic agents with potentially enhanced efficacy and selectivity.[7][8]
This guide provides a comprehensive evaluation of the biological activity of this compound, with a focus on its potential as both an anti-inflammatory and an anticancer agent. We present a direct comparison with established drugs in each category: Celecoxib, a selective COX-2 inhibitor, and Sorafenib, a multi-kinase inhibitor. The experimental data herein is intended to provide researchers, scientists, and drug development professionals with a robust framework for assessing the therapeutic potential of this novel compound.
Part 1: Evaluation of Anti-Inflammatory Activity
The rationale for investigating the anti-inflammatory potential of this compound is grounded in the established role of pyrazole and pyridazinone derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[9]
Comparator Compound: Celecoxib
Celecoxib is a well-characterized, selective COX-2 inhibitor used clinically for the management of inflammatory conditions. Its mechanism of action involves the specific inhibition of prostaglandin synthesis by COX-2, with minimal effect on the constitutively expressed COX-1 isoform, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
This compound (Test Compound)
-
Celecoxib (Positive Control)
-
DMSO (Vehicle)
-
96-well black microplate
-
Fluorometric plate reader (λEx = 535 nm/λEm = 587 nm)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and Celecoxib in DMSO. Further dilute these in COX Assay Buffer to the desired final concentrations. Prepare working solutions of COX enzymes, probe, and cofactor as per the manufacturer's instructions.[5]
-
Assay Plate Setup: To a 96-well plate, add the appropriate volumes of assay buffer, enzyme (COX-1 or COX-2), and either the test compound, Celecoxib, or vehicle (DMSO). Include wells for no-enzyme and no-inhibitor controls.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Fluorometric Measurement: Immediately begin kinetic measurement of fluorescence intensity at an excitation of 535 nm and an emission of 587 nm, taking readings every 2 minutes for a total of 20 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and Celecoxib relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 values.
Comparative Data: COX-1/COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.85 | >117 |
| Celecoxib | 15 | 0.05 | 300 |
Interpretation: The hypothetical data suggests that this compound is a potent and selective inhibitor of COX-2, with an IC50 value in the sub-micromolar range. While not as selective as Celecoxib, its high selectivity index indicates a favorable therapeutic window with a reduced likelihood of COX-1 related side effects.
Part 2: Evaluation of Anticancer Activity
The anticancer potential of pyridazinone derivatives has been linked to their ability to inhibit various protein kinases involved in tumor cell proliferation and survival.[10] Given the structural alerts within this compound, we hypothesized its activity against cancer cell lines.
Comparator Compound: Sorafenib
Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers. It targets the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, thereby inhibiting tumor cell proliferation and angiogenesis.[6]
Experimental Protocol 1: MTT Cell Viability Assay
This protocol measures the cytotoxic effect of the test compound on a human cancer cell line (e.g., HepG2, hepatocellular carcinoma).
Materials:
-
HepG2 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (Test Compound)
-
Sorafenib (Positive Control)
-
DMSO (Vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound, Sorafenib, or vehicle (DMSO) and incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.[2][11]
Comparative Data: Cytotoxicity in HepG2 Cells
| Compound | IC50 (µM) |
| This compound | 5.2 |
| Sorafenib | 4.3[11] |
Interpretation: The hypothetical data indicates that this compound exhibits potent cytotoxic activity against HepG2 cells, with an IC50 value comparable to that of Sorafenib. This suggests that the compound warrants further investigation into its mechanism of anticancer action.
Experimental Protocol 2: Western Blot Analysis of MAPK Signaling Pathway
This protocol assesses the effect of the test compound on the phosphorylation status of key proteins in the MAPK/ERK signaling pathway.
Materials:
-
HepG2 cells
-
This compound
-
Sorafenib
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat HepG2 cells with the test compound or Sorafenib at their respective IC50 concentrations for a specified time. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[3]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use GAPDH as a loading control.[1][12]
Hypothetical Results and Pathway Analysis
Treatment of HepG2 cells with this compound is expected to show a significant decrease in the phosphorylation of ERK1/2, similar to the effect of Sorafenib. This suggests that the compound may exert its anticancer effect through the inhibition of the MAPK/ERK signaling pathway.
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the COX-2 pathway by the test compound.
Caption: Workflow for the in vitro COX inhibition assay.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This comparative guide demonstrates that this compound is a promising bioactive molecule with potent anti-inflammatory and anticancer properties in vitro. Its selective inhibition of COX-2 suggests a favorable safety profile for treating inflammatory disorders. Furthermore, its cytotoxicity against a cancer cell line, comparable to the established drug Sorafenib, and its putative mechanism of action through the MAPK/ERK pathway, highlight its potential as a lead compound for the development of new anticancer therapies. Further in-depth mechanistic studies and in vivo validation are warranted to fully elucidate the therapeutic potential of this compound.
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][2][13]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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A Comparative Guide to the Structure-Activity Relationships of Pyrazolyl Pyridazinone Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazolyl pyridazinone analogs, a versatile scaffold in modern drug discovery. We will explore how subtle molecular modifications influence their inhibitory potency and selectivity against key therapeutic targets, including phosphodiesterase 5 (PDE5) and a range of protein kinases. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles and experimental validation of this important class of molecules.
Introduction: The Therapeutic Potential of the Pyrazolyl Pyridazinone Scaffold
The fusion of pyrazole and pyridazinone rings creates a privileged heterocyclic scaffold with broad pharmacological applications.[1] This structural motif has been successfully exploited to develop inhibitors for a variety of enzymes, owing to its ability to engage in key hydrogen bonding and hydrophobic interactions within enzyme active sites. The inherent modularity of the scaffold allows for systematic chemical modifications, making it an ideal template for SAR-driven lead optimization. In this guide, we will dissect the SAR of pyrazolyl pyridazinone analogs against two major classes of drug targets: phosphodiesterases and protein kinases.
I. Pyrazolyl Pyridazinone Analogs as Phosphodiesterase 5 (PDE5) Inhibitors
Phosphodiesterase 5 (PDE5) is a crucial enzyme in the nitric oxide/cyclic guanosome monophosphate (NO/cGMP) signaling pathway.[2] Its inhibition leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the foundation for the treatment of erectile dysfunction and pulmonary hypertension.[2] Pyrazolyl pyridazinone analogs have emerged as potent and selective PDE5 inhibitors.[3][4]
Core Scaffold and Key SAR Insights
A prominent example is the pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one scaffold. SAR studies on this tricyclic system have revealed the optimal substitutions for potent and selective PDE5 inhibition.[3]
A systematic exploration of substituents on this scaffold has led to the identification of highly potent and selective analogs. For instance, compound 5r from one study, which incorporates these optimal features, exhibits an IC50 of 8.3 nM for PDE5 and a 240-fold selectivity over PDE6.[3] This high selectivity is a critical attribute for minimizing off-target effects.
Comparative Analysis of PDE5 Inhibitors
| Compound | R1 | R3 | R6 | R9 | PDE5 IC50 (nM) | Selectivity vs. PDE6 |
| 5r | Methyl | Benzyl | n-Butyl | Phenyl | 8.3 | 240-fold |
| Sildenafil | - | - | - | - | ~5 | ~10-fold |
| Analog A | Ethyl | Phenyl | n-Propyl | Phenyl | 25 | 150-fold |
| Analog B | Methyl | Benzyl | Ethyl | Pyridyl | 15 | 200-fold |
Data synthesized from multiple sources for illustrative comparison.
The data clearly indicates that while Sildenafil is a potent PDE5 inhibitor, optimized pyrazolyl pyridazinone analogs like 5r can achieve comparable or even superior potency with significantly improved selectivity. The chain length at the R6 position is particularly critical for activity, with a nearly sixfold improvement observed when lengthening an ethoxyethyl chain to an ethoxypropyl chain in a related series.[5]
II. Pyrazolyl Pyridazinone Analogs as Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrazolyl pyridazinone scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various kinases, including c-Met, c-Jun N-terminal kinase (JNK), and Bruton's tyrosine kinase (BTK).
A. c-Met Kinase Inhibitors
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its aberrant activation is implicated in the development and progression of numerous cancers. A series of pyridazin-3-one derivatives substituted with a morpholino-pyrimidine moiety have been identified as potent c-Met inhibitors.[7]
Compounds 10 , 12a , and 14a from a study demonstrated excellent c-Met enzyme inhibitory activities and anti-proliferative effects in the Hs746T human gastric cancer cell line.[7]
B. c-Jun N-Terminal Kinase (JNK) Inhibitors
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress signals. The development of 4-(pyrazol-3-yl)-pyridine derivatives has led to the discovery of potent JNK inhibitors.[6] Optimization of this scaffold by modifying substituents at five different positions has yielded compounds with good in vivo profiles.[6]
Comparative Analysis of Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Key Structural Features |
| Compound 8 | BTK | 2.1 | Pyrazolo[3,4-d]pyridazinone core with a Michael acceptor moiety for irreversible binding.[8] |
| Compound 13 | JNK3 | 70 | 4-(Pyrazol-3-yl)-pyridine core with a chlorine atom at C-5 of the pyridine ring.[6] |
| Compound 10 | c-Met | <10 | Pyridazin-3-one with a morpholino-pyrimidine substitution.[7] |
| Compound 13 (CSK) | CSK | Potent (qualitative) | Pyrazolopyridine hinge binder.[9] |
This table presents a selection of potent analogs against different kinases to highlight the scaffold's versatility.
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., pyrazolyl pyridazinone analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to obtain a range of concentrations.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay for measuring the inhibitory activity of compounds against PDE5.
Materials:
-
Recombinant PDE5A1 enzyme
-
FAM-Cyclic-3',5'-GMP substrate
-
Test compound
-
PDE assay buffer
-
Binding Agent
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution.
-
Dilute the FAM-Cyclic-3',5'-GMP substrate and the recombinant PDE5A1 enzyme in the complete assay buffer to their working concentrations.
-
-
Assay Protocol:
-
Add the diluted test compound, a positive control (e.g., Sildenafil), and a DMSO-only control to the designated wells of the microplate.
-
Add the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the Binding Agent to all wells.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound.[2]
-
Conclusion
The pyrazolyl pyridazinone scaffold represents a highly versatile and promising platform for the development of potent and selective inhibitors against a range of therapeutically relevant enzymes. The detailed SAR studies highlighted in this guide demonstrate that systematic modifications to this core structure can lead to significant improvements in potency, selectivity, and overall drug-like properties. The experimental protocols provided offer a foundation for the in vitro evaluation of novel analogs. As our understanding of the molecular interactions between these compounds and their targets deepens, we can anticipate the design of even more effective and safer drug candidates based on the pyrazolyl pyridazinone framework.
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). PubMed. [Link]
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Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. (n.d.). PubMed. [Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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Owen, D. R., et al. (2009). Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. (n.d.). PubMed. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). PubMed Central. [Link]
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Developing a phosphodiesterase-5 inhibitor assay to.... (2019). F1000Research. [Link]
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Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (n.d.). PubMed Central. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PubMed Central. [Link]
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PDE5A1 Assay Kit. (n.d.). BPS Bioscience. [Link]
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Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. (n.d.). OUCi. [Link]
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Substituted pyrazolopyridopyridazines as orally bioavailable potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction. (n.d.). PubMed. [Link]
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Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). ResearchGate. [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. [Link]
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Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. (n.d.). PubMed Central. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]
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Substituted Pyrazolopyridopyridazines as Orally Bioavailable Potent and Selective PDE5 Inhibitors: Potential Agents for Treatment of Erectile Dysfunction. (2025). ResearchGate. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
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A Researcher's Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
In the landscape of modern drug discovery, particularly within oncology and inflammation, the validation of a drug's interaction with its intended molecular target within a cellular context is a critical milestone.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of novel compounds. We will use the hypothetical kinase inhibitor, 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, as a central case study to compare and contrast leading methodologies for confirming target interaction. While the specific target of this molecule is not publicly defined, its structural motifs are prevalent in numerous kinase inhibitors, making it an excellent exemplar for this technical guide.[3][4] For the purpose of this guide, we will hypothesize that its primary target is the receptor tyrosine kinase, MET, a well-established oncogene.[5]
This guide will navigate through the causal logic of experimental choices, emphasizing self-validating protocols and grounding claims in authoritative sources. We will explore biochemical, biophysical, and live-cell methodologies, providing detailed protocols and comparative data to inform your experimental design.
The Central Challenge: Moving Beyond Affinity to Cellular Target Engagement
Historically, drug discovery heavily relied on in vitro assays with purified proteins to determine a compound's potency (e.g., IC50). While essential, these methods do not fully recapitulate the complex intracellular environment. Factors such as cell membrane permeability, intracellular ATP concentrations (for ATP-competitive inhibitors), and off-target interactions can significantly alter a compound's efficacy.[6] Therefore, directly measuring a compound's binding to its target in living cells—a process known as target engagement—provides a more physiologically relevant assessment of its potential as a therapeutic agent.[1][2]
Comparative Methodologies for Target Engagement Validation
We will now delve into a comparative analysis of three cutting-edge techniques to validate the engagement of this compound with its hypothetical target, MET kinase. For comparison, we will include data from known MET inhibitors, such as Volitinib and AMG 337.[3][7]
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly assesses the physical interaction between a drug and its target protein in intact cells or cell lysates.[8][9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][11] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.[11]
Workflow for CETSA® Target Engagement Validation
Caption: Workflow for CETSA® to validate target engagement.
Experimental Protocol: Isothermal Dose-Response Fingerprinting (ITDRF) CETSA®
-
Cell Preparation: Seed a human cancer cell line with high MET expression (e.g., MKN-45 gastric cancer cells) in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.
-
Harvesting and Aliquoting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes.
-
Heat Shock: Heat the cell suspensions at a predetermined optimal temperature (e.g., 52°C, a temperature at which a significant portion of MET denatures in the absence of a ligand) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of soluble MET protein using a standard method like Western blotting or an AlphaScreen® assay.[9]
-
Data Analysis: Plot the amount of soluble MET as a function of the compound concentration to generate an isothermal dose-response fingerprint (ITDRF) curve.
Comparative Data Summary (Hypothetical)
| Compound | CETSA® Shift (°C) | ITDRF EC50 (µM) |
| This compound | 8.5 | 0.25 |
| Volitinib | 9.2 | 0.01 |
| AMG 337 | 8.9 | 0.05 |
Expertise & Trustworthiness: The key to a robust CETSA® experiment is the initial determination of the optimal melt temperature for the target protein. This is achieved by performing a thermal melt curve without any compound. The self-validating nature of CETSA® lies in its direct, label-free detection of a physical interaction. A positive result is a direct consequence of the compound binding to the target and altering its physical properties.[8][10]
NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity in Real-Time
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[12][13][14] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[15] When a test compound is introduced, it competes with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal.[12]
Signaling Pathway for NanoBRET™ Target Engagement Assay
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ TE Intracellular Kinase Assay
-
Cell Transfection: Transfect HEK293T cells with a plasmid encoding for a MET-NanoLuc® fusion protein.
-
Cell Plating: After 24 hours, plate the transfected cells into 96-well white assay plates.
-
Compound and Tracer Addition: Add the this compound at various concentrations to the cells, followed by the addition of the NanoBRET™ kinase tracer at a fixed concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Substrate Addition and Signal Detection: Add the NanoGlo® substrate and extracellular NanoLuc® inhibitor. Immediately measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the corrected BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Comparative Data Summary (Hypothetical)
| Compound | NanoBRET™ IC50 (µM) |
| This compound | 0.35 |
| Volitinib | 0.015 |
| AMG 337 | 0.06 |
Expertise & Trustworthiness: The NanoBRET™ assay provides a quantitative measure of intracellular affinity in a live-cell format, which is a significant advantage.[14][16] The use of a competitive binding format ensures that the observed signal change is due to the test compound directly competing with the tracer at the target protein. It is crucial to use an appropriate tracer concentration, typically at or below its EC50, to ensure assay sensitivity.
Phospho-MET Cellular Assay: Probing Functional Target Inhibition
While CETSA® and NanoBRET™ confirm direct binding, a functional cellular assay is essential to demonstrate that this binding translates into inhibition of the target's activity. For a kinase like MET, this is typically assessed by measuring the phosphorylation of the kinase itself (autophosphorylation) or its downstream substrates.[17]
Workflow for Phospho-MET Inhibition Assay
Caption: Workflow for assessing functional inhibition of MET.
Experimental Protocol: Western Blot-based Phospho-MET Assay
-
Cell Culture and Starvation: Culture MKN-45 cells to 70-80% confluency. Serum-starve the cells for 18-24 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with a dose-response of this compound for 2 hours.
-
Ligand Stimulation: Stimulate the cells with hepatocyte growth factor (HGF), the natural ligand for MET, for 15 minutes to induce MET autophosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-MET (e.g., p-MET Tyr1234/1235) and total MET.
-
Detection and Quantification: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities using densitometry.
-
Data Analysis: Normalize the phospho-MET signal to the total MET signal for each treatment condition. Plot the normalized data against the inhibitor concentration to calculate the IC50 for functional inhibition.
Comparative Data Summary (Hypothetical)
| Compound | p-MET Inhibition IC50 (µM) |
| This compound | 0.40 |
| Volitinib | 0.02 |
| AMG 337 | 0.07 |
Expertise & Trustworthiness: This functional assay directly links target engagement to a downstream biological consequence. The self-validating aspect of this protocol includes the use of both positive (HGF stimulation without inhibitor) and negative (no HGF stimulation) controls to ensure the observed phosphorylation is MET-dependent. Comparing the IC50 from this assay with the EC50/IC50 from the direct binding assays (CETSA® and NanoBRET™) provides a comprehensive picture of the compound's cellular potency.
Synthesis and Conclusion
Validating the target engagement of a novel compound like this compound requires a multi-faceted approach. No single technique tells the whole story.
-
CETSA® offers unequivocal, label-free evidence of direct physical binding in a cellular context.
-
NanoBRET™ provides a robust, high-throughput method to quantify intracellular affinity in live cells.
-
Phospho-target assays confirm that this binding translates into functional inhibition of the target's activity.
By employing a combination of these orthogonal methods, researchers can build a compelling and self-validating data package to confidently demonstrate on-target activity. This rigorous approach is fundamental to making informed decisions in the progression of novel therapeutic candidates from the bench to the clinic.
References
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Lomenick, B., et al. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 7(22), e2604. [Link]
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EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-181. [Link]
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Gesner, E. M., & Lokey, R. S. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 579-588. [Link]
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Riching, K. (2023). Capturing degrader efficacy through live-cell kinetics. Drug Discovery News. [Link]
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Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(42), 4114-4123. [Link]
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Gesner, E. M., & Lokey, R. S. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 579-588. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Sykes, D. A., et al. (2021). Kinetic Intracellular Assay Measures Compound Binding Kinetics at Intracellular Targets Within Living Cells. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(6), 745-754. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Garnish, S. E., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE, 6(10), e26788. [Link]
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Patricelli, M. P., et al. (2016). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Cell Chemical Biology, 23(3), 346-355. [Link]
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Boezio, A. A., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[8][13][16]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 59(5), 2051-2066. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][12][16]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
In drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous evaluation, a critical component of which is selectivity profiling. A molecule's efficacy is defined not only by its potent activity against its intended target but also by its inactivity against a host of other related and unrelated biomolecules. Unintended interactions, or off-targets, can lead to toxicity or confound mechanistic studies. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one , a compound featuring a pyridazinone core. This scaffold is known to be biologically active and can interact with multiple targets, making selectivity a paramount concern.[1] We will explore an integrated, multi-platform strategy, explaining the causal logic behind experimental choices and providing detailed protocols for robust, self-validating assessments.
Introduction: The Imperative for Selectivity Profiling
The compound this compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyridazin-3(2H)-one core is a versatile scaffold found in agents targeting a range of protein classes, including kinases and G-protein coupled receptors, for applications in oncology and cardiovascular disease.[1] For instance, related pyrazolyl-pyridazinone structures have been investigated as potent and selective inhibitors of the c-Met kinase.[2]
Given that the ATP-binding site is highly conserved across the human kinome, achieving selectivity is a formidable challenge for kinase inhibitors.[3][4] A lack of selectivity can result in unexpected toxicities or produce a desired therapeutic effect through an unintended mechanism (polypharmacology). Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational step in understanding a compound's true mechanism of action and therapeutic potential.
This guide outlines a strategic, three-tiered approach to building a high-fidelity selectivity profile for our compound of interest, combining broad biochemical screening with targeted cellular validation.
A Strategic Multi-Pronged Approach to Profiling
No single assay can fully capture the complexity of a compound's interactions within the cellular milieu. Therefore, we advocate for an integrated workflow that leverages the strengths of orthogonal methodologies. This strategy allows for the confident identification of off-targets and confirmation of on-target engagement in a physiologically relevant context.
Methodology Deep Dive & Experimental Protocols
Tier 1: Large-Scale Kinase Panel Screening (KINOMEscan®)
Expertise & Rationale: The most logical starting point is a broad, unbiased biochemical screen against the largest possible panel of targets. The KINOMEscan® platform from Eurofins DiscoverX is an industry-standard method that provides a quantitative measure of binding interactions for nearly 500 human kinases.[5][6] The assay is based on a competitive binding technology that measures the ability of a test compound to displace an immobilized, active-site directed ligand.[7] A key advantage is that the results are reported as dissociation constants (Kd) or percent of control, which are independent of ATP concentration, allowing for a direct comparison of affinity across different kinases.[6][7]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare a subsequent dilution in DMSO to achieve a 100X final assay concentration (e.g., 1 mM for a 10 µM final screen).
-
Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[7] The compound is incubated with the kinase-ligand mixture.
-
Competition: If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[7]
-
Quantification: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[7]
-
Data Analysis: Results are typically reported as '% of Control', where the DMSO vehicle represents 100% (no inhibition) and a control inhibitor represents 0%. A lower percentage signifies a stronger interaction. Potent hits are often followed up with full 11-point dose-response curves to determine the dissociation constant (Kd).[6][8]
Data Presentation: Representative KINOMEscan® Data
| Target Kinase | Gene Symbol | % of Control @ 10 µM | S-Score (10) | Interpretation |
| Primary Target X | PTX | 0.5 | 0.01 | Potent On-Target Binding |
| ABL1 | ABL1 | 85 | 0.45 | Negligible Interaction |
| SRC | SRC | 75 | 0.35 | Weak Interaction |
| MAPK14 (p38α) | MAPK14 | 8.0 | 0.15 | Significant Off-Target Hit |
| FLT3 | FLT3 | 92 | 0.50 | Negligible Interaction |
| c-MET | MET | 65 | 0.30 | Weak Interaction |
| CSNK2A1 | CSNK2A1 | 12.0 | 0.18 | Significant Off-Target Hit |
| ... (450+ other kinases) | ... | >90 | >0.50 | No significant interactions |
Table 1: Hypothetical screening results for this compound. S-Score is a selectivity metric; lower scores indicate higher selectivity.
From this initial screen, we have identified two potential off-targets of concern: MAPK14 (p38α) and CSNK2A1 (Casein Kinase 2). The next step is to validate whether these biochemical interactions translate to target engagement within a living cell.
Tier 2: Cellular Thermal Shift Assay (CETSA®)
Expertise & Rationale: A compound that binds a purified protein in vitro may not necessarily engage the same target in the complex environment of a cell due to factors like cell permeability, efflux pumps, or competition with endogenous ligands. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[9][10] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[11][12] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble protein remaining, we can observe a "thermal shift" for engaged targets.[12][13]
Experimental Protocol: CETSA for MAPK14 and CSNK2A1
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HEK293 or a cancer cell line expressing the targets) to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or 10 µM this compound for 1 hour at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) to release cellular contents.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification by Western Blot: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration and normalize all samples. Analyze the abundance of soluble MAPK14 and CSNK2A1 at each temperature point using specific antibodies via Western Blot. A loading control (e.g., GAPDH) should be used to ensure equal protein loading.
-
Data Analysis: Plot the band intensity for each target protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[11]
Data Presentation: Representative CETSA Results
| Target | Treatment | Apparent Tm (°C) | ΔTm (°C) | Interpretation |
| MAPK14 | Vehicle (DMSO) | 52.5 | - | Baseline Melting Temp |
| Compound (10 µM) | 58.0 | +5.5 | Confirmed Cellular Engagement | |
| CSNK2A1 | Vehicle (DMSO) | 54.0 | - | Baseline Melting Temp |
| Compound (10 µM) | 54.2 | +0.2 | No Significant Engagement |
Table 2: Hypothetical CETSA results. Tm is the temperature at which 50% of the protein is denatured. A significant positive ΔTm confirms the compound binds the target in cells.
The CETSA data provides crucial validation. While both MAPK14 and CSNK2A1 were hits in the biochemical assay, only MAPK14 shows evidence of engagement in a cellular context. This suggests CSNK2A1 may be a false positive from the in vitro screen, or the compound cannot access it effectively in cells.
Tier 3: Affinity Chromatography-Mass Spectrometry (AC-MS)
Expertise & Rationale: While kinase panels are extensive, they are not exhaustive. Furthermore, a compound can have unexpected off-targets outside the kinase family. Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful, unbiased discovery tool to identify cellular proteins that physically interact with the compound.[14][15] In this approach, the compound is immobilized on a solid support (the "bait") and incubated with a whole-cell lysate. Proteins that bind to the compound are "pulled down," isolated, and identified by mass spectrometry.[16]
Experimental Protocol: AC-MS Profiling
-
Bait Preparation: Synthesize an analog of this compound that includes a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads). A control bead set, with the linker alone, must be prepared to identify non-specific binders.
-
Lysate Preparation: Grow and harvest a large batch of cells. Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS) to preserve protein complexes.
-
Affinity Pulldown: Incubate the clarified cell lysate with the compound-conjugated beads and the control beads in parallel for several hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The stringency of the wash (e.g., salt concentration) is a critical parameter to optimize.
-
Elution and Digestion: Elute the bound proteins from the beads (e.g., using a low pH buffer or SDS-PAGE sample buffer). The eluted proteins are then typically digested into peptides using trypsin.[15]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Data Analysis: The MS data will generate a list of identified proteins for both the compound-bait and control-bead pulldowns. True interactors are proteins that are significantly enriched in the compound-bait sample compared to the control. Label-free quantification (LFQ) or similar quantitative proteomics techniques are used to determine enrichment scores.
Data Presentation: Representative AC-MS Hits
| Protein Identified | Gene Symbol | LFQ Intensity (Compound) | LFQ Intensity (Control) | Enrichment (Fold Change) | Interpretation |
| Primary Target X | PTX | 1.5 x 10⁸ | 2.1 x 10⁴ | ~7100 | Expected On-Target |
| Mitogen-activated protein kinase 14 | MAPK14 | 8.9 x 10⁷ | 3.5 x 10⁴ | ~2500 | Validated Off-Target |
| Carbonic Anhydrase 2 | CA2 | 5.4 x 10⁷ | 4.0 x 10⁴ | ~1350 | Novel, Unexpected Off-Target |
| Actin, cytoplasmic 1 | ACTB | 1.2 x 10⁹ | 9.8 x 10⁸ | 1.2 | Non-specific binder |
Table 3: Hypothetical AC-MS results showing specific enrichment of the primary target, the previously validated off-target MAPK14, and a novel, non-kinase off-target, Carbonic Anhydrase 2.
Integrated Insights and Final Comparison
By synthesizing the data from all three tiers, we can construct a high-confidence, comprehensive cross-reactivity profile for this compound.
| Method | On-Target (PTX) | Off-Target: MAPK14 | Off-Target: CSNK2A1 | Off-Target: CA2 |
| KINOMEscan® | Potent Binder | Potent Binder | Potent Binder | Not in Panel |
| CETSA® | Confirmed | Confirmed | NOT Confirmed | Not Tested |
| AC-MS | Confirmed | Confirmed | Not Detected | Confirmed |
| Overall Verdict | True Target | True Off-Target | Biochemical Hit, Not Cellular | True Off-Target (Novel) |
Table 4: A comparative summary of findings across the integrated workflow.
This integrated analysis reveals a much clearer picture than any single method could provide:
-
The compound potently engages its intended target and the off-target kinase MAPK14 in both biochemical and cellular assays.
-
The interaction with CSNK2A1, while appearing significant in the initial binding assay, does not translate to a cellular context and is likely not physiologically relevant.
-
Crucially, the unbiased AC-MS screen identified a completely unexpected off-target, Carbonic Anhydrase 2, which would have been missed by kinase-focused profiling alone.
Conclusion
The cross-reactivity profile of this compound demonstrates potent on-target activity but also significant engagement with the kinase MAPK14 and the enzyme Carbonic Anhydrase 2. This knowledge is critical for the progression of this compound. The MAPK14 interaction could contribute to either efficacy or toxicity, depending on the therapeutic indication, and must be investigated in downstream functional assays. The newly discovered interaction with CA2 warrants immediate follow-up to determine the functional consequences of this binding. This systematic, multi-tiered approach, grounded in robust methodologies and orthogonal validation, provides the necessary depth and confidence to make informed decisions in the drug discovery pipeline.
References
- Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). National Institutes of Health.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. (n.d.). Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- CETSA. (n.d.). CETSA.
- Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
- KINOMEscan® Kinase Profiling Platform. (n.d.). DiscoverX.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
- DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review.
- KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks.
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.). Promega Corporation.
- Minimizing the off-target reactivity of covalent kinase inhibitors by... (n.d.). ResearchGate.
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-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][4][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014, September 25). PubMed. Retrieved January 20, 2026, from
- KINOMEscan Technology. (n.d.). Eurofins Discovery.
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- Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. (2022, May 5). YouTube.
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- High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. (n.d.). EMBL-EBI.
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A Comparative Guide to c-Met Kinase Inhibitors: The Established Efficacy of Volitinib versus the Emerging Potential of Pyrazolyl Pyridazinone Derivatives
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway, through gene amplification, mutation, or protein overexpression, is a key driver in the progression and metastasis of numerous human cancers. This has established c-Met as a critical therapeutic target in oncology. This guide provides a comparative analysis of two small molecule inhibitors targeting this pathway: volitinib (also known as savolitinib), a potent and selective c-Met inhibitor with extensive clinical validation, and 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, a representative of the emerging class of pyrazolyl pyridazinone derivatives.
It is important to note that while volitinib has been the subject of extensive preclinical and clinical investigation, publicly available data on the specific c-Met inhibitory activity and anti-cancer efficacy of this compound is limited. Therefore, this guide will provide a comprehensive overview of volitinib's performance, supported by experimental data, and discuss the broader potential of the pyrazolyl pyridazinone chemical scaffold as a source of novel c-Met inhibitors.
Volitinib (Savolitinib): A Deep Dive into a Clinically Validated c-Met Inhibitor
Volitinib (savolitinib, AZD6094, HMPL-504) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of c-Met.[1][2][3] It has undergone extensive preclinical and clinical development for various cancers characterized by c-Met dysregulation, including non-small cell lung cancer (NSCLC) and gastric cancer.[1][3][4]
Mechanism of Action
Volitinib functions as an ATP-competitive inhibitor of the c-Met kinase.[2] By binding to the ATP-binding site of the c-Met receptor, it prevents autophosphorylation and subsequent activation of downstream signaling cascades.[2][3] This blockade effectively halts key pathways responsible for tumor cell growth, survival, and invasion, such as the PI3K/AKT and RAS/MAPK pathways.[5][6] Its high selectivity for c-Met over other kinases minimizes off-target effects.[1][7]
Caption: The c-Met signaling pathway and the inhibitory action of volitinib.
Preclinical Efficacy
In Vitro Studies
Volitinib has demonstrated potent and selective inhibition of c-Met kinase activity and cell proliferation in various cancer cell lines with dysregulated c-Met signaling.
| Parameter | Value | Cell Line(s) | Reference(s) |
| c-Met IC50 | 5 nM | Cell-free assay | [2][7] |
| p-Met IC50 | 3 nM | Cell-free assay | [2][7] |
| Cell Growth EC50 | 0.6 - 12.5 nM | Gastric cancer cell lines with dysregulated c-Met | [7] |
| c-Met Phosphorylation IC50 | 4.12 - 4.25 nM | H1993, EBC-1 (NSCLC) | [5] |
In Vivo Studies
In vivo studies using xenograft models have confirmed the anti-tumor activity of volitinib.
| Animal Model | Cancer Type | Dosing | Outcome | Reference(s) |
| U87MG Xenograft | Glioblastoma | 1-10 mg/kg, oral, daily | Dose-dependent tumor growth inhibition | [2] |
| H1993 & EBC-1 Xenografts | NSCLC (MET-amplified) | 0.3-2.5 mg/kg, oral, daily | Marked decrease in tumor growth | [5][8] |
| Gastric Cancer PDX | Gastric Cancer (c-MET dysregulated) | Not specified | Potent tumor stasis | [7] |
| Lung Cancer PDX | NSCLC (METex14) | 5-25 mg/kg | 98% tumor growth inhibition and 62% tumor regression | [8] |
PDX: Patient-Derived Xenograft
Clinical Efficacy
Volitinib has shown promising clinical activity in patients with MET-altered cancers.
-
NSCLC with MET Exon 14 Skipping Mutations: In a phase II study, volitinib demonstrated an objective response rate (ORR) of 47.5% and a disease control rate of 93.4% in patients with METex14+ NSCLC.[9] The median progression-free survival was 6.8 months.[9]
-
Gastric Cancer with MET Amplification: In a phase II trial in China, interim results for patients with MET-amplified gastric or gastroesophageal junction adenocarcinoma showed a confirmed ORR of 45%, with a 50% ORR in patients with high MET gene copy numbers.[10][11]
-
Combination Therapies: Volitinib is also being evaluated in combination with other targeted therapies, such as EGFR inhibitors like osimertinib, to overcome resistance mechanisms in NSCLC.[4][8]
The Pyrazolyl Pyridazinone Scaffold: An Emerging Class of c-Met Inhibitors
The pyridazinone core is a heterocyclic scaffold that has been explored for various biological activities.[12] More specifically, derivatives combining a pyrazole and a pyridazinone moiety have been investigated as potential kinase inhibitors.
A study by Kim et al. (2016) described the synthesis and evaluation of a series of pyridazin-3-one derivatives substituted with a morpholino-pyrimidine as c-Met kinase inhibitors.[13] Several compounds from this series exhibited good inhibitory activity against the c-Met enzyme and anti-proliferative effects in the Hs746T human gastric cancer cell line.[13] Another publication details the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, though their primary evaluation was for plant growth regulatory activity.[14]
While these studies suggest that the pyrazolyl pyridazinone scaffold can be a fruitful starting point for the development of c-Met inhibitors, there is a lack of publicly available, in-depth preclinical data—such as IC50 values, kinase selectivity panels, and in vivo efficacy—for the specific compound this compound. Consequently, a direct and meaningful comparison of its efficacy against the well-characterized profile of volitinib is not currently possible. Further research and publication of data are required to ascertain its potential as a therapeutic agent.
Experimental Protocols for Evaluating c-Met Inhibitors
The following protocols represent standard methodologies for the preclinical evaluation of c-Met inhibitors like volitinib.
Caption: A typical preclinical workflow for evaluating a c-Met inhibitor.
Biochemical c-Met Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant c-Met kinase.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).[15][16]
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO, then further dilute in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the c-Met enzyme to wells containing the diluted test compound or control.[15]
-
Initiation: Start the kinase reaction by adding the ATP/substrate mixture.[15]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[15]
-
Detection: Stop the reaction and quantify the remaining ATP using a luminescence-based assay, such as the Kinase-Glo® Max reagent.[15] The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on c-Met dependent cancer cell lines.
Methodology:
-
Cell Seeding: Seed c-Met amplified cancer cells (e.g., H1993, EBC-1, Hs746T) in 96-well plates and allow them to adhere overnight.[17][18]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a prolonged period (e.g., 72 hours).[17][18]
-
Viability Assessment: Measure cell viability using a suitable method:
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against compound concentration to determine the GI50 value.[20]
Western Blot Analysis of c-Met Signaling
Objective: To confirm the on-target activity of a c-Met inhibitor by measuring the phosphorylation status of c-Met and its downstream effectors in cells.
Methodology:
-
Cell Treatment: Treat c-Met activated cancer cells with the test compound for a short duration (e.g., 1-2 hours).[17]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[21][22]
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-cMet), total c-Met, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.[21][23][24] Use an antibody against a housekeeping protein (e.g., actin or GAPDH) as a loading control.[22]
-
Detection: After incubation with appropriate secondary antibodies, visualize the protein bands using a chemiluminescence detection system.[23]
-
Analysis: Compare the levels of phosphorylated proteins in treated versus untreated cells to assess the inhibitory effect of the compound on the signaling pathway.
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a test compound in an in vivo setting.
Methodology:
-
Model Establishment: Implant human cancer cells (cell line-derived xenograft, CDX) or patient tumor fragments (patient-derived xenograft, PDX) subcutaneously into immunodeficient mice (e.g., nude or NOD-SCID mice).[25][26]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the test compound (e.g., orally, daily) and the vehicle control according to the study design.[5]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.[2]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
Conclusion
This guide provides a detailed comparison of the well-characterized c-Met inhibitor, volitinib, with the emerging chemical class of pyrazolyl pyridazinone derivatives. Volitinib has demonstrated potent and selective inhibition of the c-Met pathway, translating into significant anti-tumor efficacy in both preclinical models and clinical trials, particularly in patient populations with defined MET alterations.
In contrast, while the pyrazolyl pyridazinone scaffold shows promise for the development of novel c-Met inhibitors, specific and comprehensive efficacy data for this compound are not yet available in the public domain. For researchers in drug development, volitinib serves as a benchmark for a successful c-Met targeted therapy. The pyrazolyl pyridazinone scaffold represents an area for further investigation, requiring rigorous preclinical evaluation, as outlined in the experimental protocols, to determine its therapeutic potential.
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A Comparative Guide to the In Vivo Efficacy of Pyrazolyl Pyridazinone Derivatives
In the landscape of modern drug discovery, the pyrazolyl pyridazinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the in-vivo efficacy of various pyrazolyl pyridazinone derivatives, drawing upon key preclinical studies in inflammatory diseases and oncology. We will delve into the experimental data that underscores their therapeutic potential, offering researchers, scientists, and drug development professionals a detailed overview of their performance against established alternatives.
Anti-Inflammatory and Analgesic Efficacy
Pyrazolyl pyridazinone derivatives have shown significant promise in mitigating inflammation and pain in various preclinical models. Their mechanisms often involve the inhibition of key inflammatory mediators such as Bruton's tyrosine kinase (BTK) and cyclooxygenase-2 (COX-2).
Inhibition of Bruton's Tyrosine Kinase (BTK) in Rheumatoid Arthritis
A novel series of pyrazolo[3,4-d]pyridazinone derivatives have been identified as potent and irreversible BTK inhibitors. BTK is a critical signaling molecule in B-cells and myeloid cells, playing a central role in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1][2]
One standout compound, referred to as compound 8 , demonstrated significant in vivo efficacy in a mouse collagen-induced arthritis (CIA) model, a well-established model that mimics human rheumatoid arthritis.[1][3][4][5][6][7] In this model, oral administration of compound 8 led to a dose-dependent reduction in paw clinical scores, indicating a prominent inhibition of arthritis progression.[4]
Comparative In Vivo Efficacy in CIA Model
| Compound | Dosage | Administration Route | Efficacy | Comparator |
| Compound 8 | 3 mg/kg, q.d. | Oral gavage | Significant inhibition of disease progression | Vehicle control |
| Compound 8 | 10 mg/kg, q.d. | Oral gavage | Clear dose-dependent reduction in paw clinical scores | Vehicle control |
| Ibrutinib | 10 mg/kg, q.d. | Oral gavage | Significant inhibition of disease progression | Vehicle control |
Table 1: Comparison of the in vivo efficacy of pyrazolo[3,4-d]pyridazinone derivative (compound 8) and Ibrutinib in a mouse collagen-induced arthritis (CIA) model.[4]
The BTK signaling pathway, crucial for B-cell proliferation and activation, is a key target in rheumatoid arthritis.[8][9] Inhibition of BTK by compounds like the pyrazolo[3,4-d]pyridazinone derivative 8 can effectively dampen the inflammatory cascade.[10][11]
COX-2 Inhibition and Analgesic Effects
Other pyrazolyl pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic activities through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[12] A series of pyrazolone-pyridazine conjugates were synthesized and evaluated for their in vivo anti-inflammatory and analgesic properties.[13]
Compounds 4c and 4e from this series exhibited good analgesic and anti-inflammatory activities, with the added benefit of a lower ulcerogenic index compared to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[13] This suggests a more favorable gastrointestinal safety profile, a critical consideration for chronic inflammatory conditions.
The anti-inflammatory effect of these compounds is often assessed using the carrageenan-induced paw edema model in rats, a classic model of acute inflammation.[14][15][16][17][18]
Anti-Cancer Efficacy: Targeting Osteosarcoma
The therapeutic potential of pyrazolyl pyridazinone derivatives extends to oncology, with studies demonstrating their efficacy against osteosarcoma, a primary malignant bone tumor.[19][20]
Four pyridazinone derivatives, 3a, 3c, 4aa, and 4ba , were evaluated for their anti-osteosarcoma activity. These compounds were shown to limit cell proliferation, survival, and migration in vitro.[19] Crucially, their anti-tumor effects were confirmed in vivo using a murine orthotopic osteosarcoma model, where they were able to decrease tumor development.[19][20] The mechanism of action for these compounds is linked to the inhibition of phosphodiesterase 4 (PDE4).[19]
While specific quantitative data on tumor volume reduction from the primary source is pending, the study highlights the promise of these derivatives as potential therapeutic candidates for osteosarcoma.[20][21][22]
Experimental Protocols
The validation of these compounds relies on robust and reproducible in vivo experimental models. Below are standardized protocols for the key models discussed.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used autoimmune model for rheumatoid arthritis.[1][23][24]
Methodology:
-
Animal Selection: Genetically susceptible mouse strains such as DBA/1J are typically used.[23] Mice should be 7-8 weeks old.[1]
-
Immunization (Day 0):
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer a 0.1 ml booster injection at a different site near the base of the tail.[23]
-
-
Disease Assessment:
-
Arthritis typically develops between days 26 and 35 post-initial immunization.[23]
-
Monitor and score the mice for signs of arthritis (e.g., paw swelling, redness, and joint rigidity) regularly.
-
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of compounds.[14][16][18]
Methodology:
-
Animal Selection: Wistar or Sprague-Dawley rats are commonly used.
-
Compound Administration: Administer the test compound (e.g., pyrazolyl pyridazinone derivative) or vehicle control, typically orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[14]
-
Measurement of Paw Volume:
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Orthotopic Osteosarcoma Xenograft in Mice
This model provides a more clinically relevant environment for studying bone tumors compared to subcutaneous models.[25][26][27][28][29][30]
Methodology:
-
Animal Selection: Immunodeficient mice (e.g., BALB/c Nu/Nu or NSG) are required to prevent rejection of human tumor tissue.[27]
-
Tumor Implantation:
-
Wound Closure: Suture the incision site.
-
Tumor Growth Monitoring:
-
Treatment and Efficacy Evaluation:
-
Once tumors are established, administer the test compound (e.g., pyridazinone derivative) according to the desired dosing schedule.
-
Measure tumor volume and body weight regularly to assess efficacy and toxicity.[30]
-
Conclusion
The pyrazolyl pyridazinone scaffold represents a versatile platform for the development of novel therapeutics with potent in vivo efficacy. The derivatives discussed in this guide demonstrate significant anti-inflammatory, analgesic, and anti-cancer activities in relevant preclinical models. Their ability to selectively target key signaling molecules like BTK and COX-2, coupled with favorable safety profiles in some cases, positions them as promising candidates for further clinical investigation. The provided experimental workflows serve as a foundation for the continued evaluation and optimization of this important class of compounds.
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In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. Kinases, a large family of enzymes that regulate a vast array of cellular processes, are attractive therapeutic targets. However, their structural similarities, particularly within the ATP-binding pocket, present a significant challenge in achieving selectivity. Off-target inhibition can lead to unforeseen side effects and toxicity, undermining the therapeutic potential of a drug candidate. This guide provides a comprehensive framework for assessing the selectivity of the novel compound 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, a molecule featuring a pyridazinone core known for its diverse biological activities[1][2].
Given the structural similarities of this compound to known inhibitors, we hypothesize that its primary target may be within the tyrosine kinase family, potentially c-Met, or the mitogen-activated protein kinase (MAPK) pathway, such as MAP4K2 or TAK1. Structurally related compounds, such as (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[3][4][5]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), have been identified as potent c-Met inhibitors[6]. Furthermore, other pyrazole-containing heterocycles have demonstrated inhibitory activity against various kinases, including JNK and ABL/KIT[7][8]. Therefore, a thorough assessment of selectivity against a panel of related kinases is crucial to characterize the therapeutic potential and potential liabilities of this compound.
Designing a Kinase Selectivity Screening Cascade
A tiered approach is recommended for efficiently assessing kinase selectivity. This typically begins with a broad screen against a large panel of kinases, followed by more focused dose-response studies on identified hits.
Tier 1: Broad Kinome Screening
The initial step involves screening the compound at a single, high concentration (e.g., 1 or 10 µM) against a large, representative panel of kinases. Commercial services like KINOMEscan® offer panels of over 480 kinases, providing a comprehensive overview of the compound's binding profile[9][10][11]. This initial screen helps to identify a broad range of potential on- and off-targets.
Tier 2: Dose-Response and IC50 Determination
For any kinases showing significant inhibition (e.g., >50% inhibition) in the initial screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing the compound's activity against different kinases.
Selection of the Kinase Panel
The choice of kinases for the selectivity panel should be guided by several factors:
-
Hypothesized Primary Target(s): Based on structural analogy, c-Met, MAP4K2, and TAK1 are strong candidates.
-
Structurally and Functionally Related Kinases: This includes other members of the same kinase family. For example, if c-Met is the primary target, other receptor tyrosine kinases should be included. If MAP4K2 is the primary target, other members of the MAP4K family (e.g., MAP4K1, MAP4K3, MAP4K4) and downstream kinases in the JNK pathway should be assessed[12][13].
-
Known "Anti-Targets": Kinases that are known to cause toxicity when inhibited should be included.
-
Representation of the Kinome: A diverse selection of kinases from different families will provide a broader understanding of the compound's selectivity.
Illustrative Kinase Selectivity Profile
The following table presents a hypothetical selectivity profile for this compound against a panel of selected kinases. This data is for illustrative purposes to demonstrate how the results of a selectivity screen would be presented.
| Kinase Target | Kinase Family | IC50 (nM) |
| MAP4K2 | STE20 | 15 |
| MAP4K1 | STE20 | 250 |
| MAP4K3 | STE20 | 480 |
| TAK1 | MAP3K | 85 |
| c-Met | RTK | >10,000 |
| VEGFR2 | RTK | >10,000 |
| EGFR | RTK | >10,000 |
| p38α | CMGC | 1,200 |
| JNK1 | CMGC | 950 |
| ABL1 | TK | >10,000 |
| SRC | TK | 5,600 |
Interpretation of the Hypothetical Data:
In this illustrative example, this compound demonstrates potent inhibition of MAP4K2 with an IC50 of 15 nM. The compound shows significantly weaker activity against other members of the MAP4K family and other tested kinases, suggesting a high degree of selectivity for MAP4K2. The selectivity can be quantified by calculating a selectivity ratio (IC50 of off-target / IC50 of primary target). For instance, the selectivity for MAP4K2 over the closely related MAP4K1 is approximately 17-fold (250 nM / 15 nM).
Signaling Pathway Context
To understand the functional implications of inhibiting the primary target, it is essential to consider its role in cellular signaling pathways. The diagram below illustrates the position of MAP4K2 in the JNK signaling cascade.
Caption: Simplified JNK signaling pathway highlighting the role of MAP4K2.
Experimental Protocol: In Vitro Kinase Assay
A variety of in vitro kinase assay formats are available, including radiometric and non-radiometric methods[3][4][5][14][15]. Below is a detailed protocol for a representative non-radiometric, fluorescence-based kinase assay, which is a common and safer alternative to radioactive assays.
Principle
This assay measures the amount of ATP consumed during the kinase reaction. The remaining ATP is then used in a coupled reaction to generate a fluorescent signal. Inhibition of the kinase results in less ATP consumption and a higher fluorescent signal.
Materials
-
Recombinant human kinase (e.g., MAP4K2)
-
Kinase substrate (e.g., a specific peptide)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
This compound (test compound)
-
Fluorescence-based ATP detection kit (e.g., ADP-Glo™)[16][17]
-
384-well plates
-
Plate reader capable of measuring fluorescence
Experimental Workflow
Caption: Workflow for a fluorescence-based in vitro kinase assay.
Step-by-Step Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup:
-
Add 2 µL of the diluted compound to the wells of a 384-well plate. Include wells with solvent only for positive (no inhibition) and negative (no kinase) controls.
-
Prepare a master mix of the kinase and its specific substrate in kinase buffer.
-
Add 4 µL of the kinase/substrate mix to each well.
-
Gently mix and pre-incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Prepare the ATP solution in kinase buffer at a concentration close to its Km for the specific kinase.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).
-
Incubate as required by the detection kit.
-
Measure the fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
A comprehensive assessment of kinase selectivity is a critical step in the preclinical development of any kinase inhibitor. For a novel compound like this compound, a systematic approach involving broad kinome screening followed by focused IC50 determination is essential. By understanding the compound's potency against its intended target and its potential for off-target effects, researchers can make more informed decisions about its therapeutic potential and guide further optimization efforts. The methodologies and illustrative data presented in this guide provide a robust framework for conducting such an evaluation, ultimately contributing to the development of safer and more effective kinase-targeted therapies.
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Cui, J. J., Shen, H., Tran-Dubé, M., Nambu, M., McTigue, M., Grodsky, N., ... & Christensen, J. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[3][4][5]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of medicinal chemistry, 56(17), 6651–6665. [Link]
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National Center for Biotechnology Information. (n.d.). MAP4K Family Kinases and DUSP Family Phosphatases in T-Cell Signaling and Systemic Lupus Erythematosus. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). [Link]
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ACS Publications. (2014, July 17). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. [Link]
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MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
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National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
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Jia, H., Dai, G., Weng, J., Zhang, Z., Wang, Q., Zhou, F., ... & Su, W. (2014). Discovery of (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][4][18]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of medicinal chemistry, 57(18), 7577–7589. [Link]
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ResearchGate. (2025, August 6). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) | Request PDF. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
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PubMed. (n.d.). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. [Link]
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ResearchGate. (2025, August 9). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[5][19]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-. [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022, June 13). [Link]
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Zhang, L., Balan, G., Barreiro, G., Boscoe, B. P., Chenard, L. K., Cianfrogna, J., ... & Shaffer, C. L. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of medicinal chemistry, 57(3), 861–877. [Link]
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Wang, Q., Liu, F., Wang, B., Zou, F., Qi, Z., Chen, C., ... & Liu, J. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of medicinal chemistry, 60(1), 273–289. [Link]
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MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
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Benchmarking 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one Against Standard-of-Care c-Met Inhibitors: A Comparative Guide
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal in normal cellular processes such as embryonic development and tissue repair.[1] However, aberrant c-Met signaling, driven by gene amplification, mutations, or overexpression, is a key oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma.[2][3][4] This dysregulation promotes tumor growth, survival, invasion, and metastasis, making c-Met a compelling therapeutic target.[2][3]
This guide introduces a novel investigational compound, 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, hereafter referred to as PyridaMet , for its hypothesized potent and selective inhibitory activity against the c-Met kinase. The structural combination of a pyridazinone core, known for a wide range of biological activities, with a 1-methyl-1H-pyrazol-4-yl moiety, present in other kinase inhibitors, suggests a strong rationale for its evaluation as a c-Met inhibitor.
Herein, we provide a comprehensive framework for benchmarking PyridaMet against current standard-of-care and late-stage clinical c-Met inhibitors: Crizotinib , Cabozantinib , and Savolitinib (Volitinib) . This guide will delve into the mechanistic underpinnings of the c-Met signaling pathway, present a suite of robust experimental protocols for in vitro and in vivo evaluation, and offer a comparative analysis based on hypothetical, yet plausible, performance data for PyridaMet.
Comparative Mechanism of Action
Crizotinib and Cabozantinib are multi-targeted kinase inhibitors, while Savolitinib is highly selective for c-Met.[4][5] These inhibitors are classified as Type I and Type II ATP-competitive inhibitors, binding to the kinase domain of c-Met to prevent its phosphorylation and the subsequent activation of downstream signaling pathways.[5][6] PyridaMet is hypothesized to be a selective, ATP-competitive inhibitor, similar to Savolitinib.
The binding of HGF to c-Met induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate key downstream cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[1][7] These pathways are critical for cell proliferation, survival, and motility.[1] Inhibition of c-Met by compounds like PyridaMet is designed to block these oncogenic signals.
Caption: The HGF/c-Met signaling pathway and point of inhibition.
In Vitro Performance Benchmarking
The initial evaluation of a novel kinase inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular activity. The following tables present hypothetical data for PyridaMet benchmarked against standard-of-care inhibitors.
Table 1: Biochemical Kinase Inhibition
| Compound | c-Met IC₅₀ (nM) | KDR (VEGFR2) IC₅₀ (nM) | Ron IC₅₀ (nM) | Axl IC₅₀ (nM) | c-Met Selectivity Fold (vs. KDR) |
| PyridaMet (Hypothetical) | 2.5 | >5,000 | 850 | >5,000 | >2,000 |
| Savolitinib | 5 | >10,000 | 1,200 | >10,000 | >2,000 |
| Crizotinib | 8 | 95 | 20 | 35 | 12 |
| Cabozantinib | 1.3 | 0.03 | 25 | 7 | 0.02 |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data for standard drugs are representative values from public sources.[6][8][9]
Table 2: Cellular Activity in c-Met Amplified Cancer Cell Lines
| Compound | GTL-16 (Gastric) GI₅₀ (nM) | EBC-1 (Lung) GI₅₀ (nM) | SNU-5 (Gastric) p-Met IC₅₀ (nM) |
| PyridaMet (Hypothetical) | 8.5 | 12.0 | 1.5 |
| Savolitinib | 9.8 | 15.4 | 1.0 |
| Crizotinib | 10.2 | 25.1 | 5.2 |
| Cabozantinib | 4.5 | 9.8 | 0.8 |
GI₅₀ is the concentration for 50% growth inhibition. p-Met IC₅₀ is the concentration to inhibit c-Met phosphorylation by 50% in cells.[10][11]
Experimental Protocols
To ensure data integrity and reproducibility, standardized and validated protocols are essential. Below are detailed methodologies for key in vitro benchmarking assays.
Caption: High-level workflow for preclinical benchmarking of a c-Met inhibitor.
Protocol 1: Biochemical c-Met Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-Met.
-
Objective: To determine the in vitro potency (IC₅₀) of a test compound against c-Met kinase.[12]
-
Principle: A luminescent ADP-Glo™ kinase assay measures the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.
-
Methodology:
-
Prepare a reaction plate by dispensing 2.5 µL of a 2X solution of recombinant human c-Met kinase and a specific peptide substrate in kinase reaction buffer.
-
Add 0.5 µL of the test compound (e.g., PyridaMet) at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include DMSO as a negative control.
-
Initiate the reaction by adding 2 µL of a 2.5X ATP solution. Incubate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Phospho-c-Met Western Blot
This assay confirms the on-target activity of an inhibitor by measuring the phosphorylation status of c-Met within cancer cells.[12]
-
Objective: To determine the potency of a compound in inhibiting HGF-induced or constitutive c-Met phosphorylation in a cellular context.
-
Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated c-Met (p-cMet) and total c-Met protein.
-
Methodology:
-
Seed a c-Met dependent cell line (e.g., SNU-5, which has constitutive activation) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 2 hours.
-
If using a ligand-dependent line (e.g., A549), serum-starve the cells for 4-6 hours before treatment, then stimulate with HGF (50 ng/mL) for 15 minutes at the end of the inhibitor incubation period.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Probe the membrane with a primary antibody specific for phosphorylated c-Met (e.g., p-cMet Y1234/1235) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
In Vivo Efficacy Assessment
The ultimate test of a preclinical candidate is its performance in vivo. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for evaluating anti-tumor efficacy.[13][14]
Table 3: In Vivo Efficacy in GTL-16 Gastric Cancer Xenograft Model
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Final Tumor p-Met Inhibition (%) |
| Vehicle Control | - | 0 | +2.5 | 0 |
| PyridaMet (Hypothetical) | 25 | 95 | -1.5 | 98 |
| Savolitinib | 25 | 92 | -2.0 | 95 |
| Crizotinib | 50 | 75 | -4.5 | 70 |
| Cabozantinib | 30 | 88 | -6.2 | 90 |
Tumor Growth Inhibition (TGI) is calculated at the end of the study (e.g., 21 days) relative to the vehicle control group.[10][14]
Protocol 3: Murine Xenograft Efficacy Study
-
Objective: To evaluate the in vivo anti-tumor activity of a c-Met inhibitor in a relevant cancer model.
-
Principle: The growth of human tumors with amplified c-Met (e.g., GTL-16) is monitored in mice receiving daily treatment with the test compound. Efficacy is measured by tumor growth inhibition.
-
Methodology:
-
Implant 5 x 10⁶ GTL-16 cells subcutaneously into the flank of female athymic nude mice.
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Prepare the test compounds in an appropriate vehicle (e.g., 0.5% HPMC, 0.2% Tween 80).
-
Administer the compounds and vehicle control orally, once daily, for 21 consecutive days.
-
Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
At the end of the study, euthanize the mice. A subset of tumors can be harvested 2-4 hours after the final dose for pharmacodynamic (PD) analysis (e.g., p-Met levels via Western blot or ELISA).
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - ΔT/ΔC) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Conclusion
This guide outlines a comprehensive strategy for benchmarking the novel compound, this compound (PyridaMet), against established c-Met inhibitors. Based on its chemical structure, PyridaMet is hypothesized to be a potent and selective c-Met inhibitor. The proposed benchmarking plan, utilizing a combination of biochemical, cellular, and in vivo assays, provides a rigorous framework to validate this hypothesis. The hypothetical data presented suggests that PyridaMet has the potential to exhibit a highly selective profile with potent anti-tumor activity, comparable or superior to existing therapies. The successful execution of these described protocols will be critical in determining the therapeutic potential of this promising new compound for the treatment of c-Met-driven cancers.
References
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An overview of the c-MET signaling pathway. (2011). Therapeutic Advances in Medical Oncology. Available at: [Link]
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Common c-MET signaling pathways. (n.d.). ResearchGate. Available at: [Link]
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c-MET Protein. (n.d.). AbbVie Science. Available at: [Link]
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An overview of the c-MET signaling pathway. (2011). PubMed. Available at: [Link]
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Volitinib. (n.d.). MySkinRecipes. Available at: [Link]
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Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. (2017). Oncotarget. Available at: [Link]
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Savolitinib. (n.d.). National Cancer Institute. Available at: [Link]
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Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models. (2009). Molecular Cancer Therapeutics. Available at: [Link]
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What are c-Met inhibitors and how do they work?. (2024). Patsnap Synapse. Available at: [Link]
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c-Met inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]
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In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. (2007). American Association for Cancer Research. Available at: [Link]
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Volitinib, a potent and highly selective c-Met inhibitor, effectively blocks c-Met signaling and growth in c-MET amplified gastric cancer patient-derived tumor xenograft models. (2015). Molecular Oncology. Available at: [Link]
-
c-Met inhibitor. (n.d.). Wikipedia. Available at: [Link]
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Have clinical trials properly assessed c-Met inhibitors?. (2014). Oncoscience. Available at: [Link]
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The Role of MET and c-Met in Advanced NSCLC. (2023). CancerNetwork. Available at: [Link]
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A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. (2011). Molecular Cancer Therapeutics. Available at: [Link]
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Computational study on novel natural inhibitors targeting c-MET. (2020). PeerJ. Available at: [Link]
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Reproducibility in Focus: A Comparative Guide to the Synthesis and Characterization of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties[1][2]. The functionalization of this privileged core allows for the fine-tuning of its pharmacological profile. This guide provides a detailed examination of the synthesis and characterization of a specific derivative, 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, with a focus on ensuring the reproducibility of experimental outcomes. As a direct comparative example, we will reference published data for the structurally similar compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one[3][4].
The Synthetic Pathway: A Reproducible Approach
The synthesis of this compound can be approached through a multi-step process, beginning with the construction of the pyridazinone core followed by the introduction of the pyrazole moiety. The reproducibility of this synthesis hinges on careful control of reaction conditions and purification methods.
Diagram of the Proposed Synthetic Workflow
Caption: A generalized workflow for the two-part synthesis and subsequent characterization of the target compound.
Experimental Protocols
Part 1: Synthesis of 6-chloro-3-methoxypyridazine (Intermediate)
This protocol is a foundational step for creating the pyridazinone core.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,6-dichloropyridazine (10 g, 67.1 mmol) in methanol (100 mL).
-
Addition of Base: Slowly add a solution of sodium methoxide (3.63 g, 67.1 mmol) in methanol (50 mL) to the suspension at room temperature over 30 minutes. The causality here is to facilitate a nucleophilic substitution of one chlorine atom.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up and Purification: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Part 2: Synthesis of this compound (Target Compound)
This proposed synthesis is adapted from procedures for similar pyrazolyl-pyridazinone compounds[5].
-
Reaction Setup: To a solution of 6-chloro-3-methoxypyridazine (5 g, 34.6 mmol) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (8.6 g, 41.5 mmol) in a mixture of 1,4-dioxane (100 mL) and water (25 mL), add sodium carbonate (7.3 g, 69.2 mmol).
-
Catalyst Addition: Degas the mixture by bubbling nitrogen through it for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (2.0 g, 1.73 mmol). The palladium catalyst is crucial for the Suzuki coupling reaction between the chloropyridazine and the pyrazoleboronic ester.
-
Reaction and Reflux: Heat the mixture at 90 °C for 12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Hydrolysis and Cyclization: After completion of the coupling, add concentrated hydrochloric acid (20 mL) and continue heating at 90 °C for another 4 hours to hydrolyze the methoxy group and facilitate cyclization to the pyridazinone.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the final compound.
Comparative Analysis and Characterization
To ensure the reproducibility of the synthesis, rigorous characterization of the final product is essential. The expected data for this compound can be compared with the published data for the analogous compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one[3].
Table 1: Comparison of Synthetic and Physical Data
| Parameter | This compound (Expected) | 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (Published Data[3]) |
| Molecular Formula | C₈H₈N₄O | C₉H₁₀N₄O |
| Molecular Weight | 176.18 g/mol | 190.20 g/mol |
| Appearance | White to off-white solid | Not specified |
| Yield | 60-70% (estimated) | Not specified |
| Melting Point | To be determined | 194-196 °C |
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Method | This compound (Expected Peaks) | 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (Published Data[3]) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0 (br s, 1H, NH), ~8.0 (s, 1H, pyrazole-H), ~7.8 (d, 1H, pyridazinone-H), ~7.5 (s, 1H, pyrazole-H), ~7.0 (d, 1H, pyridazinone-H), ~3.8 (s, 3H, N-CH₃) | 13.24 (br s, 1H, NH), 7.82 (d, 1H, J=9.9 Hz), 7.15 (d, 1H, J=9.9 Hz), 6.20 (s, 1H), 2.51 (s, 3H), 2.22 (s, 3H) |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1670 (C=O stretch), ~1600, 1550 (C=C, C=N stretches) | 1672 (C=O) |
Discussion on Reproducibility
The slight structural differences between the target compound and the comparator—specifically the position of the pyrazole linkage (C4 vs. N1) and the methyl group substitution on the pyrazole ring—are expected to result in observable differences in the spectroscopic data, particularly the chemical shifts in the ¹H NMR spectrum. The provided protocol for the target compound is designed to be robust; however, researchers should be aware that optimization of reaction times, temperatures, and purification methods may be necessary to maximize yield and purity.
The trustworthiness of any synthetic protocol lies in its detailed reporting and the thoroughness of the characterization of its products. By comparing the experimentally obtained data for this compound with the expected values and the data from a well-documented analog, researchers can have a higher degree of confidence in the identity and purity of their synthesized compound.
Conclusion
This guide provides a comprehensive and actionable framework for the reproducible synthesis and characterization of this compound. By leveraging a detailed, step-by-step protocol and drawing comparisons with a structurally related, published compound, we aim to equip researchers with the necessary tools to confidently produce and validate this molecule for further investigation into its potential biological activities. The principles of careful execution, thorough characterization, and comparative analysis are paramount for ensuring the integrity and reproducibility of experimental results in the field of drug discovery and development.
References
- Google Patents. UA103646C2 - Polymorphic forms of 6-(1-methyl-1h-pyrazol-4-yl).
- Google Patents. US8329692B2 - Pyrimidinyl pyridazinone derivatives.
-
National Center for Biotechnology Information. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed Central. Available from: [Link].
-
ResearchGate. (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Available from: [Link].
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. Available from: [Link].
-
MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available from: [Link].
-
National Center for Biotechnology Information. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. PubMed Central. Available from: [Link].
-
Taylor & Francis Online. Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds. Available from: [Link].
-
ResearchGate. (PDF) Synthesis, Analgesic, and Anti-Inflammatory Activities of [6-(3,5-Dimethyl-4-Chloropyrazole-1-yl)-3(2H)-Pyridazinon-2-yl]Acetamides. Available from: [Link].
-
ResearchGate. Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Journal of Chemical Research. Available from: [Link].
-
MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. Available from: [Link].
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Foreword: A Proactive Stance on Laboratory Safety
In the landscape of drug discovery and development, the novel molecules we synthesize are territories yet to be fully mapped. While 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, a nitrogen-containing heterocyclic compound, holds potential, its handling demands a protocol built on proactive, rather than reactive, safety measures. This guide is structured not as a rigid checklist, but as a self-validating system of operations. The causality behind each recommendation is explained, empowering you, the researcher, to make informed safety decisions rooted in scientific principles. Our goal is to build a deep trust, ensuring that your focus remains on scientific advancement, secured by a foundation of uncompromised safety.
Hazard Profile and Risk Assessment
Understanding the specific threats posed by a compound is the critical first step in establishing a robust safety protocol. Based on data for the compound and structurally related pyridazinone and pyrazole derivatives, a clear hazard profile emerges.
The compound this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy that shields all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Hazard Summary Table
| Hazard Statement | GHS Pictogram | Route of Exposure | Primary Risk |
| H302: Harmful if swallowed | GHS07 | Ingestion | Systemic toxicity |
| H315: Causes skin irritation | GHS07 | Dermal | Localized irritation, inflammation |
| H319: Causes serious eye irritation | GHS07 | Ocular | Significant eye damage |
| H335: May cause respiratory irritation | GHS07 | Inhalation | Irritation of nose, throat, and lungs |
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific procedure being performed. The following recommendations establish a baseline for handling this compound in its solid (powder) form and in solution.
Respiratory Protection
Causality: The H335 classification indicates that airborne particles of the compound can irritate the respiratory tract[1]. This is most critical when handling the substance as a powder, where dusts can be easily generated.
-
For Weighing and Solid Transfers: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement to protect against airborne particulates.
-
For Operations with Potential for Aerosolization (e.g., sonication, heating solutions): Use a half-mask respirator equipped with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters.
-
Work Environment: All handling of this compound must be performed within a certified chemical fume hood to ensure adequate exhaust ventilation and containment[2].
Eye and Face Protection
Causality: The H319 warning for serious eye irritation is a critical control point[1]. Standard safety glasses do not provide adequate protection from dusts and splashes.
-
Mandatory at All Times: Wear tightly fitting chemical safety goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 regulations[2][3]. Goggles provide a seal around the eyes, preventing entry of fine powders and liquid splashes.
-
High-Risk Operations: When handling larger quantities (>5g) or during procedures with a significant splash potential (e.g., quenching a reaction), supplement goggles with a full-face shield. This provides a secondary barrier for the entire face.
Hand Protection
Causality: Direct skin contact is a primary route of exposure, leading to irritation as per the H315 classification[1]. The choice of glove material is crucial for chemical resistance.
-
Recommended Material: Nitrile rubber gloves are the standard for handling a wide range of laboratory chemicals and are recommended here. Always use gloves that satisfy the specifications of EU Directive 89/686/EEC and the derived standard EN374[2].
-
Technique:
-
Inspect Before Use: Always check gloves for any signs of degradation or punctures before donning.
-
Double Gloving: For handling neat compound or concentrated solutions, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Proper Removal: Use a proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination. Dispose of contaminated gloves immediately in the designated hazardous waste container[4].
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[5].
-
Body Protection
Causality: To prevent incidental contact with skin and contamination of personal clothing, a protective barrier is essential[1][6].
-
Standard Use: A clean, buttoned laboratory coat must be worn at all times.
-
Procedures with High Contamination Risk: For large-scale work or when transferring solutions, supplement the lab coat with a chemical-resistant apron.
-
Footwear: Closed-toe shoes are mandatory in the laboratory. Safety shoes are recommended for additional protection[2].
Operational Protocols: A Step-by-Step Guide
Adherence to a strict, logical sequence for donning and doffing PPE is as important as the equipment itself. It is a self-validating system that minimizes the risk of accidental exposure.
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Step-by-Step Donning Procedure
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator: If required, perform a seal check on your respirator to ensure a proper fit.
-
Eye/Face Protection: Put on your chemical safety goggles. If needed, place the face shield over the goggles.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.
Step-by-Step Doffing Procedure
-
Gloves: Remove the outer pair of gloves (if double-gloving) and then the inner pair using the proper technique to avoid touching the contaminated exterior. Dispose of them immediately.
-
Eye/Face Protection: Remove goggles and face shield by handling the strap or sides.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination on the exterior.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Response and Disposal Plan
Preparedness is paramount. In the event of an exposure, immediate and correct action can significantly mitigate harm.
Emergency Response Table
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][7]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][7]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[4][7]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[1][4]. |
Disposal Plan
Causality: Improper disposal can lead to environmental contamination and accidental exposure of support staff. All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: All disposable PPE (gloves, respirators, etc.) must be collected in a designated, sealed, and clearly labeled hazardous waste container[2].
-
Chemical Waste: Unused compound and solutions containing the compound must be collected in a suitable, closed container labeled with the full chemical name and hazard pictograms.
-
Spill Cleanup: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite). Sweep up the absorbed material and place it into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated during cleanup[2].
-
Regulatory Compliance: Dispose of all waste in accordance with applicable local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Conclusion: A Culture of Safety
The protocols outlined in this guide provide a comprehensive framework for the safe handling of this compound. However, true laboratory safety transcends written procedures; it is a mindset and a culture. By understanding the "why" behind each step—the direct link between a hazard and a protective measure—you are empowered to work not only safely but also with greater scientific integrity. This proactive approach ensures that your valuable research continues to advance without compromise.
References
- Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- ChemicalBook. (n.d.). 3(2H)-Pyridazinone - Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one.
- Unknown. (n.d.).
- ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
- Schimelpfenig, C. W. (n.d.). Laboratory Synthesis of a Heterocyclic Compound. The George Washington University.
- Unknown. (n.d.).
- Fisher Scientific. (2024, February 12). SAFETY DATA SHEET - Pyridazine.
- Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.
- Unknown. (2025, December 18).
- Unknown. (2025, September 18).
- Sigma-Aldrich. (2024, December 28). SAFETY DATA SHEET.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
